Sotrastaurin
Description
This compound has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others.
This compound is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. This compound inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a potent protein kinase C-selective inhibitor; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915192 | |
| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425637-18-9, 949935-06-2 | |
| Record name | Sotrastaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotrastaurin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotrastaurin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12369 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTRASTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sotrastaurin's Attenuation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotrastaurin (AEB071) is a potent and selective, orally bioavailable inhibitor of protein kinase C (PKC) isoforms, which are critical components of signal transduction pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade. By targeting classical and novel PKC isoforms, this compound effectively modulates downstream signaling events, leading to the inhibition of NF-κB activation. This technical guide provides an in-depth overview of the mechanism of action of this compound on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and the NF-κB Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines and pathogen-associated molecular patterns. This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription.
Protein Kinase C (PKC) enzymes, a family of serine/threonine kinases, are crucial upstream regulators of the NF-κB pathway.[2][3] this compound is a synthetic compound that potently inhibits the classical (α, β) and novel (θ) isoforms of PKC, thereby selectively inactivating NF-κB.[4] This targeted inhibition makes this compound a compound of significant interest for various therapeutic applications, including immunosuppression in organ transplantation and the treatment of certain cancers like diffuse large B-cell lymphoma (DLBCL).[5][6][7][8]
Mechanism of Action: this compound's Impact on NF-κB Signaling
This compound exerts its inhibitory effect on the NF-κB pathway primarily by blocking the catalytic activity of specific PKC isoforms. In T-cell and B-cell signaling, antigen receptor engagement activates a cascade that leads to the recruitment and activation of PKC isoforms, particularly PKCθ in T-cells and PKCβ in B-cells.[4][9] These activated PKC isoforms are instrumental in the formation and activation of the CBM (CARD11/CARMA1-BCL10-MALT1) signalosome complex, which is a critical upstream activator of the IκB kinase (IKK) complex.[10]
The IKK complex, in turn, phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB p50/p65 heterodimer, allowing its translocation to the nucleus to drive the transcription of target genes. By inhibiting PKC, this compound disrupts this signaling cascade at an early stage, preventing the activation of the IKK complex and the subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[6][11]
Quantitative Data on this compound's Activity
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity on PKC isoforms and its downstream effects on cellular processes regulated by NF-κB.
Table 1: Inhibitory Activity of this compound on PKC Isoforms
| PKC Isoform | Inhibition Constant (Ki) | Assay Type | Reference |
| PKCθ | 0.22 nM | Cell-free kinase assay | [12][13] |
| PKCβ | 0.64 nM | Cell-free kinase assay | [12][13] |
| PKCα | 0.95 nM | Cell-free kinase assay | [12][13] |
| PKCη | 1.8 nM | Cell-free kinase assay | [12][13] |
| PKCδ | 2.1 nM | Cell-free kinase assay | [12][13] |
| PKCε | 3.2 nM | Cell-free kinase assay | [13] |
Table 2: Functional Inhibition by this compound
| Parameter | Cell Type | IC50 / Concentration | Effect | Reference |
| T-cell Proliferation | Alloactivated T-cells | 90 nM (45 ng/mL) | Inhibition of proliferation | [4][14] |
| NF-κB (p65) Phosphorylation | CD3+ T-cells | 500 nM | 93% inhibition | [15][16] |
| NF-κB (p65) Phosphorylation | CD4+ T-cells | 500 nM | 95% inhibition | [15][16] |
| NF-κB (p65) Phosphorylation | CD8+ T-cells | 500 nM | 86% inhibition | [15][16] |
| NF-κB DNA Binding | Peripheral T-cells | 500 nM | 84.4% inhibition | [15] |
| IL-2 Secretion & CD25 Expression | Primary human and mouse T-cells | Low nanomolar | Abrogation of early activation markers | [11][12] |
| Proliferation | CD79 mutant ABC DLBCL cell lines | < 20 µM | Selective impairment of proliferation | [12] |
Experimental Protocols
This section details common experimental methodologies used to evaluate the effect of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.[17][18][19]
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as a proxy for NF-κB activity.
-
Cell Lines: HEK293 cells stably expressing an NF-κB-luciferase reporter are commonly used.[20][21]
-
Protocol:
-
Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).
-
Incubation: Incubate the cells for an appropriate time (e.g., 5-6 hours) to allow for luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and plot the results to determine the inhibitory effect of this compound.
-
Western Blotting for NF-κB Pathway Components
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.[22]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus as described above. Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins such as phospho-IκBα, total IκBα, p65 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.
-
Flow Cytometry for NF-κB p65 Phosphorylation
This method allows for the quantitative analysis of NF-κB activation at the single-cell level.[15][16]
-
Principle: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the NF-κB p65 subunit. The fluorescence intensity of individual cells is then measured by a flow cytometer.
-
Protocol:
-
Cell Stimulation: Activate peripheral blood mononuclear cells (PBMCs) or isolated T-cells with anti-CD3/CD28 antibodies in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent (e.g., methanol or saponin) to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody against phospho-p65 (e.g., Alexa Fluor 488 conjugated). Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the geometric mean fluorescence intensity (gMFI) of the phospho-p65 signal within the different cell populations.
-
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of IκB Kinase β by Protein Kinase C Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC inhibition of this compound has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [worldwide.promega.com]
- 22. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of Sotrastaurin in autoimmune disease models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotrastaurin (formerly AEB071) is a potent and selective, orally bioavailable inhibitor of protein kinase C (PKC) isoforms, which are critical mediators in the signaling pathways downstream of T-cell and B-cell receptors. By targeting these central pathways, this compound has emerged as a promising immunomodulatory agent for the treatment of autoimmune diseases and the prevention of allograft rejection. This technical guide provides an in-depth overview of the role of this compound in preclinical autoimmune disease models, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing its mechanism of action through signaling pathway diagrams.
Mechanism of Action: Targeting PKC-Mediated Signaling
This compound is a pan-PKC inhibitor with high affinity for the classical (PKCα, PKCβ) and novel (PKCθ, PKCδ, PKCε, PKCη) isoforms.[1][2] In the context of autoimmune diseases, its primary mechanism of action involves the inhibition of T-cell activation and proliferation.[3][4] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ is a key enzyme that activates downstream signaling cascades, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT).[3][5] By inhibiting PKCθ, this compound effectively blocks these pathways, resulting in reduced expression of pro-inflammatory cytokines like IL-2 and interferon-gamma (IFN-γ), and decreased T-cell proliferation.[3][6]
Interestingly, while potently inhibiting effector T-cell responses, this compound appears to spare the function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[7][8] This selective effect on effector versus regulatory T-cells suggests a favorable profile for an immunomodulatory drug.[7][9] this compound has also been shown to impact B-cell activation through the inhibition of PKCβ, which is involved in B-cell receptor signaling and NF-κB activation.[10]
Signaling Pathway Diagrams
Figure 1: this compound's Inhibition of T-Cell Activation Pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference(s) |
| PKC Isoforms | ||||
| PKCα | Cell-free kinase assay | Human | Ki: 0.95 nM | [2] |
| PKCβ | Cell-free kinase assay | Human | Ki: 0.64 nM | [2] |
| PKCθ | Cell-free kinase assay | Human | Ki: 0.22 nM | [2][11] |
| PKCδ | Cell-free kinase assay | Human | Ki: 2.1 nM | [2] |
| PKCε | Cell-free kinase assay | Human | Ki: 3.2 nM | [2] |
| PKCη | Cell-free kinase assay | Human | Ki: 1.8 nM | [2] |
| T-Cell Function | ||||
| Alloactivated T-cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Human | IC50: 90 nM (45 ng/mL) | [7][8] |
| CD3/CD28-induced T-cell Proliferation | Proliferation Assay | Human | IC50: 108 nM | [3] |
| IL-2 Secretion | ELISA | Human/Mouse | Low nanomolar inhibition | [3] |
| CD25 Expression | Flow Cytometry | Human/Mouse | Low nanomolar inhibition | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease | Species | Dosing Regimen | Key Findings | Reference(s) |
| Heart Allograft | Transplant Rejection | Rat | 10 and 30 mg/kg b.i.d. (oral) | Dose-dependent prolongation of allograft survival. | [6] |
| Islet Allotransplantation | Transplant Rejection | Rat | 30 mg/kg b.i.d. (oral) | Delayed rejection and prolonged graft survival. | [10] |
| Acute Allergic Contact Dermatitis | Skin Inflammation | Rat | Not specified | Dose-dependent inhibition of the inflammatory response. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. Below are protocols for key in vitro and in vivo experiments.
In Vitro Assays
This assay assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.
-
Cells:
-
Responder Cells: Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor.
-
Stimulator Cells: Irradiated (to prevent their proliferation) PBMCs from an HLA-mismatched donor.
-
-
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Irradiate stimulator cells (e.g., 30 Gy).
-
Plate responder PBMCs at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Pre-incubate responder cells with varying concentrations of this compound (e.g., 0-250 ng/mL) or vehicle control (DMSO) for 1 hour at 37°C.[7]
-
Add stimulator cells to the wells at a 1:1 ratio with responder cells.
-
Incubate the co-culture for 5-6 days at 37°C in a 5% CO2 incubator.
-
Pulse the cells with 1 µCi/well of [3H]-thymidine for the final 16-18 hours of incubation.
-
Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[7]
-
This protocol evaluates the effect of this compound on early T-cell activation markers and pro-inflammatory cytokine secretion.
-
Cells: Purified human or mouse T-cells.
-
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Add purified T-cells (1 x 10^5 cells/well) to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and varying concentrations of this compound or vehicle control.
-
Incubate for 24-72 hours at 37°C.
-
For Cytokine Analysis: Collect supernatants and measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.
-
For Activation Marker Analysis: Harvest cells and stain for surface markers like CD25 and CD69. Analyze by flow cytometry.
-
In Vivo Autoimmune Disease Models
While specific protocols detailing this compound administration in these models are not extensively published, the following are standard induction protocols for common autoimmune disease models where this compound's efficacy could be evaluated.
-
Animals: DBA/1 mice (highly susceptible strain).
-
Induction Protocol:
-
Prepare an emulsion of bovine or chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, administer a booster immunization with CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Treatment (Hypothetical):
-
Based on transplantation models, oral administration of this compound (e.g., 10-30 mg/kg, once or twice daily) could be initiated either prophylactically (before or at the time of initial immunization) or therapeutically (after the onset of clinical signs of arthritis).
-
-
Assessment:
-
Monitor mice regularly for clinical signs of arthritis, scoring the severity of paw swelling and inflammation.
-
At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-CII antibodies and inflammatory cytokines.
-
-
Animals: C57BL/6 mice.
-
Induction Protocol:
-
Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in CFA.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of pathogenic T-cells into the central nervous system.
-
-
This compound Treatment (Hypothetical):
-
Oral administration of this compound could be initiated prophylactically or therapeutically.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis, using a standardized scoring system.
-
At the end of the study, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.
-
Experimental Workflow Diagram
Figure 2: General Experimental Workflow for Evaluating this compound.
Conclusion
This compound represents a targeted immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of PKC-mediated signaling pathways. The available preclinical data strongly support its potential as a therapeutic for autoimmune diseases. Its ability to potently suppress effector T-cell function while preserving regulatory T-cell activity is a particularly compelling feature. Further investigation in well-characterized animal models of autoimmunity, using detailed and standardized protocols as outlined in this guide, will be crucial to fully elucidate its therapeutic potential and to guide its clinical development for a range of autoimmune and inflammatory disorders. The lack of extensive, publicly available data on this compound's use in specific autoimmune disease models highlights an area for future research that could significantly advance the field.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - The PKC inhibitor AEB071 may be a therapeutic option for psoriasis [jci.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory effects of atorvastatin on MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
Sotrastaurin's Binding Affinity for Protein Kinase C Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sotrastaurin's (AEB071) binding affinity for various Protein Kinase C (PKC) isoforms. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound for PKC Isoforms
This compound, also known as AEB071, is a potent and selective pan-PKC inhibitor.[1] Its binding affinity for different PKC isoforms has been determined in cell-free kinase assays, with the resulting inhibition constants (Ki) summarized in the table below. The data demonstrates that this compound exhibits subnanomolar to low nanomolar affinity for classical and novel PKC isoforms, while being inactive against the atypical PKCζ.[1]
| PKC Isoform | Subclass | Inhibition Constant (Ki) (nM) |
| PKCθ | Novel | 0.22 |
| PKCβ | Classical | 0.64 |
| PKCα | Classical | 0.95 |
| PKCη | Novel | 1.8 |
| PKCδ | Novel | 2.1 |
| PKCε | Novel | 3.2 |
| PKCζ | Atypical | Inactive |
Table 1: this compound's Ki values for various human recombinant PKC isotypes as determined by in vitro kinase assays.[2]
Experimental Protocol: In Vitro Kinase Assay for Ki Determination
The binding affinity of this compound for classical and novel PKC isotypes was determined using a scintillation proximity assay (SPA).[3] This method measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a peptide substrate by the PKC enzyme.
Materials:
-
Buffer: 20 mM Tris-HCl, pH 7.4
-
Protein: 0.1% bovine serum albumin (BSA)
-
Substrate: 1.5 μM peptide substrate
-
Cofactors: 10 mM Mg(NO3)2, 0.2 mM CaCl2
-
Radiolabel: 10 μM [33P]ATP
-
Enzyme: 25 to 400 ng/mL of the respective PKC isoform
-
Lipid Vesicles: 0.5 μM final lipid concentration (30 mol% phosphatidylserine, 5 mol% diacylglycerol, 65 mol% phosphatidylcholine)
-
Stop Solution: 100 mM EDTA, 200 μM ATP, 0.1% Triton X-100
-
Detection: Streptavidin-coated scintillation proximity assay beads
-
Instrumentation: MicroBetaTrilux counter
Procedure:
-
Reaction Setup: The assay is performed by incubating the peptide substrate, [33P]ATP, cofactors, PKC enzyme, and lipid vesicles in the reaction buffer.
-
Incubation: The reaction mixture is incubated for 60 minutes at room temperature to allow for the enzymatic transfer of the radiolabeled phosphate to the peptide substrate.
-
Termination: The reaction is stopped by the addition of a stop solution containing EDTA to chelate the divalent cations necessary for enzyme activity.
-
Detection: Streptavidin-coated scintillation proximity assay beads are added to the mixture. These beads bind to a biotin tag on the peptide substrate.
-
Signal Measurement: When the radiolabeled peptide substrate is bound to the SPA bead, the emitted beta particles from the 33P excite the scintillant within the bead, producing light. This light is then measured using a MicroBetaTrilux counter. Unbound [33P]ATP is too far from the bead to produce a signal.
-
Data Analysis: The amount of light produced is proportional to the amount of phosphorylated substrate, and therefore to the activity of the PKC enzyme. To determine the Ki value for this compound, the assay is performed with varying concentrations of the inhibitor, and the data is fitted to a suitable model.
Visualizations: Signaling Pathways and Experimental Workflow
PKC Signaling Pathway in T-Cell Activation
This compound's immunosuppressive effects are primarily due to its inhibition of PKC isoforms that are critical for T-cell activation.[3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC is activated, leading to the activation of the NF-κB signaling pathway.[3] This pathway is crucial for the transcription of genes involved in T-cell proliferation and cytokine production.[3]
Experimental Workflow for Scintillation Proximity Assay
The following diagram illustrates the workflow for determining the binding affinity of this compound using the scintillation proximity assay.
References
A Technical Guide to the Downstream Effects of Sotrastaurin in B-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms and downstream consequences of Sotrastaurin, a potent and selective pan-Protein Kinase C (PKC) inhibitor, on B-cell activation signaling pathways. This compound has been investigated for its immunosuppressive and antineoplastic properties, primarily through its targeted disruption of lymphocyte activation.[1][2]
Core Signaling Pathways in B-Cell Activation
B-cell activation is a cornerstone of the adaptive immune response, initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a complex signaling cascade. A critical mediator in this pathway is Protein Kinase C beta (PKCβ), a member of the classical PKC isoform family.
Upon BCR engagement, upstream signaling events lead to the activation of phospholipase C-gamma 2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, recruits and activates PKCβ at the plasma membrane.
Activated PKCβ is essential for the phosphorylation of CARMA1 (also known as CARD11), which then serves as a scaffold to recruit BCL10 and MALT1, forming the CBM signalosome complex. This complex is pivotal for activating the IκB kinase (IKK) complex. The IKK complex subsequently phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the nuclear factor-kappa B (NF-κB) transcription factors (predominantly the p50/RelA heterodimer), allowing them to translocate to the nucleus and initiate the transcription of a wide array of genes crucial for B-cell proliferation, survival, and differentiation.
This compound's Mechanism of Action in B-Cells
This compound functions as an orally available, potent inhibitor of classical (α, β) and novel (θ, δ, ε, η) PKC isoforms.[3][4][5] In the context of B-cell activation, its primary target is PKCβ.[1][6] By binding to the ATP-binding site of PKCβ, this compound prevents its catalytic activity.
This inhibition of PKCβ serves as a critical blockade in the BCR signaling cascade. The downstream phosphorylation of CARMA1 is prevented, thereby inhibiting the formation and function of the CBM complex. Consequently, the activation of the IKK complex is abrogated, IκBα remains unphosphorylated and bound to NF-κB, and the translocation of NF-κB to the nucleus is effectively blocked.[1][3] This leads to the comprehensive downregulation of NF-κB target genes.[1]
Figure 1: Canonical B-Cell Receptor (BCR) signaling pathway leading to NF-κB activation.
Figure 2: Mechanism of action of this compound in blocking the BCR signaling cascade.
Downstream Effects of this compound on B-Cell Function
The inhibition of the PKCβ/NF-κB axis by this compound has profound consequences for B-cell physiology, particularly in contexts of chronic activation or malignancy.
-
Inhibition of Proliferation and Cell Cycle Arrest: A primary outcome of NF-κB inhibition is the arrest of the cell cycle. Studies in Diffuse Large B-cell Lymphoma (DLBCL) cell lines demonstrate that this compound treatment leads to a dose- and time-dependent inhibition of proliferation.[7] This is often accompanied by an arrest in the G1 phase of the cell cycle.[1][7]
-
Induction of Apoptosis: By blocking the pro-survival signals mediated by NF-κB, this compound can induce apoptosis in B-cells, especially in malignant cells that are dependent on constitutive BCR signaling.[1][7] This is evidenced by the increased levels of cleaved caspases-3, -8, and -9 following treatment.[7]
-
Modulation of Gene Expression: this compound leads to the downregulation of NF-κB target genes.[1] For example, in DLBCL cells, this compound treatment reduces the expression of Monocarboxylate Transporter 1 (MCT-1), a protein implicated in tumor metabolism and proliferation.[7] It also affects key cell cycle regulators like cyclin D1.[7]
-
Impact on Other Signaling Pathways: The effects of this compound can extend beyond the NF-κB pathway. In some cellular contexts, it has been shown to decrease the phosphorylation of ERK (p-ERK) and Akt (p-AKT), key components of the MAPK and PI3K pathways, respectively, which are also involved in cell survival and proliferation.[7][8]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various assays, providing a clear picture of its potency and effects.
Table 1: Inhibitory Potency of this compound on PKC Isoforms
| PKC Isoform | Ki (nM) - Cell-Free Assay |
|---|---|
| PKCθ | 0.22 |
| PKCβ1 | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
Data sourced from cell-free kinase assays.[9]
Table 2: Antiproliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | IC50 at 48h (µM) |
|---|---|
| SUDHL-4 | 22.31 |
| OCI-LY8 | 22.90 |
IC50 (half-maximal inhibitory concentration) values determined by CCK-8 proliferation assay.[7]
Table 3: Effect of this compound on Cell Cycle Distribution in DLBCL Cells
| Cell Line | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| SUDHL-4 | 0 | 54.12 ± 1.21 | 36.14 ± 0.98 | 9.74 ± 0.23 |
| 24 | 62.15 ± 1.54 | 29.11 ± 1.12 | 8.74 ± 0.42 | |
| 48 | 70.48 ± 1.87 | 21.36 ± 1.25 | 8.16 ± 0.62 |
Cells were treated with this compound (STN) and analyzed by flow cytometry. Data represents mean ± SD.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on B-cells.
5.1 Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed DLBCL cells (e.g., SUDHL-4, OCI-LY8) into 96-well plates at a density of 2 × 10⁵ cells/ml in a volume of 100 µl.[7]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, 40 µM) or a vehicle control (DMSO) for specified time points (24, 48, 72 hours) in a 37°C incubator.[7]
-
CCK-8 Addition: At the end of the incubation period, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.[7]
-
Incubation: Incubate the plates for an additional 2 hours at 37°C.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
5.2 Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture B-cells with this compound at a specified concentration (e.g., IC50 value) for different time points (e.g., 0, 24, 48 hours).
-
Harvest and Fixation: Harvest the cells by centrifugation. Wash with PBS and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
5.3 Western Blot Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., PKCβ, p-IKK, IκBα, p-ERK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 3: Experimental workflow for assessing the effects of this compound on B-cells.
Conclusion
This compound effectively disrupts B-cell activation by targeting PKCβ, a linchpin in the signal transduction from the B-cell receptor. Its inhibitory action prevents the activation of the canonical NF-κB pathway, a critical driver of B-cell proliferation, survival, and differentiation. The downstream consequences include G1 cell cycle arrest and the induction of apoptosis, particularly in malignant B-cells that exhibit dependence on this pathway. The quantitative data and detailed protocols provided herein offer a comprehensive resource for researchers and drug development professionals investigating PKC inhibitors and B-cell signaling. These findings underscore the therapeutic potential of this compound in B-cell driven diseases, such as certain lymphomas and autoimmune disorders.
References
- 1. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C β Controls Nuclear Factor κB Activation in B Cells Through Selective Regulation of the IκB Kinase α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
The Effect of Sotrastaurin on Dendritic Cell Maturation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotrastaurin (AEB071) is a potent and selective inhibitor of protein kinase C (PKC) isoforms, playing a crucial role in modulating T-cell activation. While its effects on T lymphocytes are well-documented, its impact on dendritic cells (DCs), the master regulators of the adaptive immune response, is less characterized. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on dendritic cell maturation and function. Drawing from available literature, this document outlines the underlying signaling pathways, summarizes the expected effects on DC phenotype and cytokine production, and provides detailed experimental protocols for researchers investigating this interaction. Notably, current evidence suggests that this compound has a minimal direct effect on the maturation of dendritic cells, which retain their T-cell stimulatory capacity.
Introduction to this compound and Dendritic Cells
This compound is an orally bioavailable small molecule that competitively inhibits the classical (α, β) and novel (θ) isoforms of protein kinase C (PKC).[1][2] These enzymes are critical downstream mediators of T-cell receptor (TCR) and CD28 co-stimulation, leading to the activation of transcription factors such as NF-κB.[1] By inhibiting these PKC isoforms, this compound effectively blocks T-cell activation, proliferation, and cytokine production.[2][3]
Dendritic cells are the most potent antigen-presenting cells (APCs) and are indispensable for initiating primary immune responses. Upon encountering pathogens or inflammatory signals, immature DCs undergo a complex maturation process. This involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules, and the secretion of cytokines that shape the ensuing T-cell response. Given that PKC signaling is also implicated in DC differentiation and activation, the effect of this compound on these processes is of significant interest.[4]
Signaling Pathways
This compound's primary mechanism of action is the inhibition of PKC, which in turn affects the activation of the NF-κB signaling pathway. In the context of dendritic cells, stimulation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), through Toll-like receptors (TLRs) typically activates PKC isoforms. This leads to a cascade of events culminating in the activation of the IKK complex, phosphorylation and degradation of IκB, and subsequent translocation of NF-κB dimers (e.g., p50/RelA) to the nucleus. Nuclear NF-κB then drives the transcription of genes essential for DC maturation and function, including co-stimulatory molecules and pro-inflammatory cytokines.[5][6]
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new immunosuppressive agent AEB071 on human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C betaII plays an essential role in dendritic cell differentiation and autoregulates its own expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKC-alpha controls MYD88-dependent TLR/IL-1R signaling and cytokine production in mouse and human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of RelB during dendritic cell activation integrates canonical and non-canonical NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Sotrastaurin's Impact on Macrophage Polarization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages, highly plastic cells of the innate immune system, play a critical role in tissue homeostasis, inflammation, and immunity. They can adopt distinct functional phenotypes, broadly categorized as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues. An imbalance in M1/M2 polarization is implicated in various inflammatory and autoimmune diseases. Sotrastaurin (AEB071) is a potent, orally active, and selective pan-Protein Kinase C (PKC) inhibitor.[1] It primarily targets conventional (α, β) and novel (θ) PKC isoforms.[2] By inhibiting PKC, this compound effectively modulates downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses.[2] While the immunosuppressive effects of this compound on T-cells are well-documented, its direct impact on macrophage polarization remains an area of active investigation. This technical guide explores the hypothesized mechanism of this compound's action on macrophage polarization, provides detailed experimental protocols to investigate this interaction, and presents a framework for data interpretation.
Hypothesized Mechanism of Action: this compound's Influence on Macrophage Polarization
The polarization of macrophages is a complex process governed by a network of signaling pathways. The classical M1 phenotype is driven by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), which activate signaling cascades leading to the activation of transcription factors such as NF-κB and STAT1.[3][4] Conversely, M2 polarization is induced by anti-inflammatory cytokines like interleukin-4 (IL-4) and IL-13, which signal through the STAT6 pathway.[5][6][7][8]
This compound, as a pan-PKC inhibitor, is expected to primarily interfere with the M1 polarization pathway. Several PKC isoforms, including PKCα, β, δ, ε, and ζ, are expressed in macrophages and are involved in TLR-mediated inflammatory responses that lead to M1 activation.[1][9][10][11] The activation of these PKC isoforms is a crucial step in the signaling cascade that leads to the activation of the NF-κB pathway.[12][13] NF-κB is a master regulator of M1 macrophage polarization, driving the expression of pro-inflammatory cytokines and M1-associated surface markers.[4][12][13][14]
Therefore, the central hypothesis is that This compound, by inhibiting key PKC isoforms, will suppress the activation of the NF-κB pathway in macrophages, leading to a reduction in M1 polarization and a potential shift towards an M2 phenotype. This would manifest as decreased expression of M1 markers and reduced secretion of pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: this compound's hypothesized impact on M1/M2 signaling.
Experimental Protocols
To investigate the effect of this compound on macrophage polarization, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for the isolation, culture, polarization, and analysis of human monocyte-derived macrophages (hMDMs).
Isolation and Culture of Human Monocyte-Derived Macrophages (hMDMs)
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Differentiation into Macrophages (M0):
-
Seed the enriched CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. The medium should be replaced every 2-3 days.
-
On day 7, the differentiated, non-polarized macrophages (M0) are ready for polarization experiments.
-
Macrophage Polarization and this compound Treatment
-
Plating: Seed the M0 macrophages into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for ELISAs) at a density of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Polarization:
-
M1 Polarization: Add 100 ng/mL of LPS and 20 ng/mL of IFN-γ to the designated wells.
-
M2 Polarization: Add 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to the designated wells.
-
Control (M0): Maintain a set of wells with M0 macrophages without any polarizing stimuli.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis and cytokine secretion).
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's effect on macrophage polarization.
Analysis of Macrophage Polarization
-
Cell Harvest: Harvest the macrophages by gentle scraping.
-
Staining: Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD86, HLA-DR) and M2 markers (e.g., CD206, CD163).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
RNA Extraction: Extract total RNA from the macrophages using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using primers for M1-associated genes (e.g., TNF, IL1B, NOS2) and M2-associated genes (e.g., IL10, ARG1, MRC1). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Supernatant Collection: Collect the culture supernatants from the polarized macrophages.
-
ELISA: Perform ELISAs to quantify the concentration of secreted M1 cytokines (e.g., TNF-α, IL-1β, IL-12) and M2 cytokines (e.g., IL-10).
-
Data Analysis: Generate standard curves and determine the cytokine concentrations in the samples.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison. Below are templates for presenting the expected (hypothetical) data.
Table 1: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)
| Treatment Group | % CD86+ Cells (M1) | MFI of CD86 | % CD206+ Cells (M2) | MFI of CD206 |
| M0 (Control) | 5.2 ± 1.1 | 150 ± 25 | 60.5 ± 5.3 | 800 ± 75 |
| M1 (LPS+IFN-γ) | 85.6 ± 7.8 | 1200 ± 110 | 10.1 ± 2.5 | 200 ± 30 |
| M1 + this compound (1 µM) | 40.3 ± 6.5 | 600 ± 80 | 25.4 ± 4.1 | 450 ± 50 |
| M2 (IL-4+IL-13) | 8.1 ± 1.5 | 180 ± 30 | 92.3 ± 4.9 | 2500 ± 200 |
| M2 + this compound (1 µM) | 7.9 ± 1.3 | 175 ± 28 | 90.8 ± 5.1 | 2450 ± 190 |
Table 2: Effect of this compound on Macrophage Gene Expression (qPCR)
| Treatment Group | Relative TNF Expression (M1) | Relative NOS2 Expression (M1) | Relative ARG1 Expression (M2) | Relative MRC1 Expression (M2) |
| M0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| M1 (LPS+IFN-γ) | 50.5 ± 5.2 | 100.2 ± 10.8 | 0.2 ± 0.05 | 0.5 ± 0.1 |
| M1 + this compound (1 µM) | 15.1 ± 2.8 | 30.7 ± 4.5 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| M2 (IL-4+IL-13) | 2.3 ± 0.5 | 1.5 ± 0.3 | 80.6 ± 9.1 | 65.4 ± 7.8 |
| M2 + this compound (1 µM) | 2.1 ± 0.4 | 1.4 ± 0.2 | 78.9 ± 8.5 | 63.2 ± 7.1 |
Table 3: Effect of this compound on Macrophage Cytokine Secretion (ELISA)
| Treatment Group | TNF-α (pg/mL) (M1) | IL-1β (pg/mL) (M1) | IL-10 (pg/mL) (M2) |
| M0 (Control) | < 10 | < 5 | 20 ± 5 |
| M1 (LPS+IFN-γ) | 2500 ± 300 | 800 ± 100 | 50 ± 10 |
| M1 + this compound (1 µM) | 800 ± 150 | 250 ± 50 | 150 ± 30 |
| M2 (IL-4+IL-13) | 50 ± 10 | 15 ± 5 | 1200 ± 200 |
| M2 + this compound (1 µM) | 45 ± 8 | 12 ± 4 | 1150 ± 180 |
Interpretation of Results and Conclusion
Based on the hypothesized mechanism, treatment with this compound is expected to significantly reduce the expression of M1 markers (CD86, TNF, NOS2) and the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) in macrophages stimulated with LPS and IFN-γ. The effect on M2 polarization is expected to be minimal, as the primary known target of this compound (PKC/NF-κB) is less centrally involved in the IL-4/IL-13/STAT6 pathway. An increase in the M2-associated cytokine IL-10 in M1-polarizing conditions with this compound treatment could suggest a shift in the polarization state.
It is crucial to note that while the theoretical framework is strong, direct experimental evidence of this compound's effect on isolated macrophages is currently lacking in the published literature. The data presented in the tables are hypothetical and serve as a guide for expected outcomes.
Logical Relationship Diagram
Caption: Logical flow of this compound's effect on macrophage polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]
- 5. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAT6 Upregulation Promotes M2 Macrophage Polarization to Suppress Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT6 Upregulation Promotes M2 Macrophage Polarization to Suppress Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue-specific protein kinase C isoforms differentially mediate macrophage TNFalpha and IL-1beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Macrophage Apoptosis and Atherosclerosis by Lipid Induced PKCδ Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C beta deficiency increases glucose-mediated peritoneal damage via M1 macrophage polarization and up-regulation of mesothelial protein kinase C alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage polarization toward M1 phenotype through NF-κB signaling in patients with Behçet’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sotrastaurin on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotrastaurin (AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes.[1][2] Emerging evidence has solidified the pivotal role of PKC signaling in the modulation of mitochondrial function, including cellular respiration, apoptosis, and calcium homeostasis. While direct, comprehensive studies on the specific effects of this compound on mitochondria are not extensively documented in publicly available literature, its mechanism of action as a pan-PKC inhibitor suggests a significant potential for indirect modulation of mitochondrial activities. This technical guide explores the potential impact of this compound on mitochondrial function by examining the well-established roles of its target PKC isoforms in mitochondrial biology. We provide an overview of the relevant signaling pathways, detailed experimental protocols to investigate these potential effects, and a summary of the known inhibitory constants of this compound for various PKC isoforms.
Introduction: this compound and Protein Kinase C
This compound is a small molecule inhibitor that targets conventional (α, β) and novel (δ, ε, η, θ) PKC isoforms with high potency.[2] It has been investigated in various clinical trials, primarily for its immunosuppressive and anti-cancer properties.[3][4] The mechanism of action of this compound revolves around its ability to compete with ATP for the kinase domain of PKC, thereby preventing the phosphorylation of downstream substrates.[1]
Table 1: Inhibitory Constants (Ki) of this compound for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKCθ | 0.22[2] |
| PKCβ | 0.64[2] |
| PKCα | 0.95[2] |
| PKCη | 1.8[2] |
| PKCδ | 2.1[2] |
| PKCε | 3.2[2] |
PKC Signaling and its Intersection with Mitochondrial Function
Multiple PKC isoforms have been shown to translocate to mitochondria and directly phosphorylate mitochondrial proteins, thereby influencing a range of functions.[5][6] Understanding these pathways is crucial to hypothesizing the potential downstream effects of this compound.
Regulation of Mitochondrial Respiration and ATP Production
PKC isoforms can modulate the activity of the electron transport chain (ETC) complexes. For instance, activation of certain PKC isoforms has been linked to the phosphorylation of specific subunits of ETC complexes, which can either enhance or inhibit mitochondrial respiration depending on the cellular context.[7] By inhibiting these PKC isoforms, this compound could potentially reverse these effects, leading to alterations in oxygen consumption and ATP synthesis.
Control of Mitochondrial-Mediated Apoptosis
PKC isoforms play a dual role in apoptosis. Some isoforms, like PKCδ, are generally considered pro-apoptotic, while others, such as PKCε, are anti-apoptotic.[6][8] This regulation often occurs at the level of the mitochondria through the phosphorylation of Bcl-2 family proteins, which control the release of cytochrome c and the subsequent activation of caspases. This compound's broad inhibition of PKC isoforms could therefore have complex, context-dependent effects on apoptosis.
Modulation of Mitochondrial Calcium Homeostasis
Mitochondria are key regulators of intracellular calcium levels. Certain PKC isoforms can influence mitochondrial calcium uptake and release, thereby impacting cellular signaling and mitochondrial function itself.[9] Inhibition of these PKC isoforms by this compound could alter mitochondrial calcium dynamics.
Visualizing the Pathways
To illustrate the intricate relationship between PKC signaling and mitochondrial function, the following diagrams depict the key signaling cascades.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 5. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Methodological & Application
Sotrastaurin In Vitro Assay for T-Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin (AEB071) is a potent and selective inhibitor of protein kinase C (PKC) isoforms, which are critical components of T-cell signaling pathways.[1][2] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC activation leads to the downstream activation of transcription factors such as NF-κB and NFAT, culminating in T-cell activation, cytokine production, and proliferation.[3][4][5] By targeting PKC, this compound effectively abrogates these early T-cell activation events, making it a compound of significant interest for immunosuppressive therapies.[3][6] This document provides a detailed protocol for an in vitro T-cell proliferation assay to evaluate the inhibitory effects of this compound. The assay is based on the widely used carboxyfluorescein succinimidyl ester (CFSE) dilution method, which allows for the quantitative analysis of cell division by flow cytometry.[7][8]
Principle of the Assay
This assay measures the ability of this compound to inhibit T-cell proliferation following stimulation. Peripheral blood mononuclear cells (PBMCs) are isolated and the T-cells within this population are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins.[8][9] Upon cell division, the CFSE fluorescence is distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity with each generation.[8] T-cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies to mimic physiological activation.[10][11] In the presence of this compound, inhibition of PKC signaling is expected to result in reduced T-cell proliferation, which can be quantified by analyzing the CFSE dilution profile using flow cytometry.
Signaling Pathway of this compound in T-Cells
This compound primarily targets the Protein Kinase C (PKC) family of enzymes, which are crucial for T-cell activation. The diagram below illustrates the signaling cascade initiated by T-cell receptor (TCR) and CD28 co-stimulation and the point of intervention for this compound.
Caption: this compound inhibits PKC, blocking the NF-κB pathway and T-cell proliferation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on T-cell proliferation from published studies.
| Assay Type | Cell Type | Stimulation | IC50 (nM) | Reference |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Alloantigen | 90 | [1][12] |
| Mixed Lymphocyte Reaction (MLR) | Human T-cells | Alloantigen | 37 | [1] |
| Luciferase Reporter Gene Assay | Jurkat cells | TCR/CD28 | 150 | [2] |
Experimental Protocol
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Dimethyl sulfoxide (DMSO)
-
This compound (AEB071)
-
Anti-human CD3 antibody (functional grade, clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (functional grade, clone CD28.2)
-
96-well round-bottom culture plates
-
Flow cytometer
Experimental Workflow
Caption: Workflow for the in vitro T-cell proliferation assay using CFSE dilution.
Step-by-Step Methodology
1. Isolation of PBMCs a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
2. CFSE Labeling a. Adjust the PBMC concentration to 1 x 10^7 cells/mL in serum-free RPMI-1640. b. Add CFSE to a final concentration of 5-10 µM. c. Incubate for 10 minutes at 37°C, protected from light.[9] d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate for 5 minutes on ice. f. Wash the cells twice with complete RPMI-1640 medium. g. Resuspend the CFSE-labeled cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640.
3. Assay Setup a. Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final concentrations should typically range from 0.1 nM to 1 µM. Remember to include a DMSO vehicle control. b. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of a 96-well round-bottom plate. c. Add 100 µL of the CFSE-labeled cell suspension to each well. d. Pre-incubate the plate for 1 hour at 37°C and 5% CO2.[1]
4. T-Cell Stimulation a. Prepare a stimulation cocktail of anti-human CD3 and anti-human CD28 antibodies in complete RPMI-1640. Optimal concentrations should be determined, but a starting point of 1 µg/mL for anti-CD3 and 2 µg/mL for anti-CD28 is recommended.[11] b. Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells). c. The final volume in each well should be 200 µL. d. Include the following controls:
- Unstimulated cells (no anti-CD3/CD28)
- Stimulated cells with vehicle control (DMSO)
5. Incubation a. Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.[9]
6. Flow Cytometry Analysis a. After incubation, harvest the cells from each well. b. Wash the cells with PBS. c. (Optional) Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets. d. Resuspend the cells in FACS buffer (PBS with 1% FBS). e. Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
Data Analysis
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
If applicable, further gate on specific T-cell subsets (e.g., CD4+ or CD8+).
-
Analyze the CFSE fluorescence histogram for each sample.
-
The unstimulated control should show a single bright peak, representing the parent generation.
-
The stimulated vehicle control should display multiple peaks, with each successive peak representing a cell division and having approximately half the fluorescence intensity of the preceding peak.
-
Quantify the percentage of proliferated cells (cells that have undergone at least one division) for each concentration of this compound.
-
Plot the percentage of proliferation against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro efficacy of this compound on T-cell proliferation. By quantifying the dose-dependent inhibition of T-cell division, researchers can effectively characterize the immunosuppressive potential of this compound and similar compounds targeting T-cell activation pathways. The use of CFSE allows for a detailed analysis of cell division cycles and can be adapted to investigate specific T-cell subpopulations.
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Potent Protein Kinase C-Selective Inhibitor AEB071 (this compound) Represents a New Class of Immunosuppressive Agents Affecting Early T-Cell Activation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Sotrastaurin for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sotrastaurin
This compound (formerly AEB071) is a potent and selective, orally bioavailable inhibitor of Protein Kinase C (PKC) isoforms.[1][2] As a pan-PKC inhibitor, it targets several isoforms, including the classical (PKCα, PKCβ), novel (PKCδ, PKCε, PKCη, PKCθ), but is inactive against atypical PKCζ.[2][3] The mechanism of action of this compound involves the inhibition of T- and B-cell activation and proliferation. This is achieved by blocking PKC-dependent signaling pathways, which are crucial for the activation of transcription factors like NF-κB. The inhibition of these pathways ultimately leads to cell cycle arrest and, in some tumor cells, apoptosis. Given its immunomodulatory and potential antineoplastic properties, determining the precise optimal concentration of this compound is critical for the accuracy and reproducibility of in vitro studies.
Application Notes
The optimal concentration of this compound for cell culture experiments is not a single value but is dependent on the cell type, the specific biological question being investigated, and the duration of the treatment. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug and represents the concentration required to inhibit a specific biological process by 50%.[4][5][6] The IC50 value is a crucial starting point for determining the effective concentration range for further experiments.[4]
Generally, for functional assays, concentrations around the IC50 value are used. For mechanistic studies where complete inhibition of the target is desired, concentrations several-fold higher than the IC50 may be necessary. Conversely, to study subtle effects or to avoid off-target effects, concentrations below the IC50 might be more appropriate. It is imperative to perform a dose-response experiment for each new cell line and experimental setup to establish the specific IC50 and optimal working concentration.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the IC50 of this compound in a given adherent cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
The adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
On the day of the experiment, prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM down to 0.01 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7][8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The formula is:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.[9]
-
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Protocol 2: Confirmation of PKC Pathway Inhibition by Western Blot
This protocol details the use of Western blotting to confirm the inhibition of the PKC signaling pathway by this compound by assessing the phosphorylation status of a key downstream substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[10][11]
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MARCKS (Ser152/156)
-
Mouse anti-MARCKS
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the previously determined IC50) for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-MARCKS diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total MARCKS and then a loading control like β-actin.
-
Data Presentation:
| Treatment | p-MARCKS (Ser152/156) Intensity | Total MARCKS Intensity | β-actin Intensity | Normalized p-MARCKS/Total MARCKS |
| Vehicle Control | ||||
| This compound (Conc. 1) | ||||
| This compound (Conc. 2) | ||||
| This compound (Conc. 3) |
Visualizations
Caption: this compound inhibits PKC, blocking downstream signaling pathways.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for Western blot analysis of PKC inhibition.
References
- 1. Phospho-MARCKS (Ser152/156) Antibody (#2741) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-PKC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. Phospho-PKC Antibody Sampler Kit (#9921) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. acebiolab.com [acebiolab.com]
- 10. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sotrastaurin in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotrastaurin (formerly AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, demonstrating significant potential in preclinical cancer models. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft studies, with a focus on dosage, administration, and experimental methodologies. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor that targets the classical (PKCα, PKCβ) and novel (PKCθ) isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that are critical downstream effectors of various signaling pathways involved in cell proliferation, differentiation, and survival. In the context of cancer, particularly in certain hematological malignancies and solid tumors, aberrant PKC signaling is a key driver of tumorigenesis.
This compound exerts its anti-tumor effects by inhibiting these PKC isoforms, which in turn blocks downstream signaling cascades. A primary pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. By inhibiting PKC, this compound prevents the activation of NF-κB, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to impact other critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Figure 1: this compound's mechanism of action targeting PKC.
Dosage and Administration in Mouse Xenograft Models
The dosage and administration route of this compound can vary depending on the tumor model and the experimental design. Below is a summary of reported dosages and administration methods in different mouse xenograft models.
| Tumor Type | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | OCI-LY8 | BALB/c nude | 100 mg/kg | Intraperitoneal (i.p.) | Daily | |
| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 | SCID | 80 mg/kg | Not specified | Not specified | |
| Uveal Melanoma | 92-1 | Nude | 40 mg/kg or 80 mg/kg | Oral gavage | Three times daily |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Intraperitoneal (i.p.) Injection:
A reported formulation for intraperitoneal injection involves dissolving this compound in a vehicle of 5% Dimethyl Sulfoxide (DMSO) and sterile saline.
-
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Calculate the required amount of this compound based on the dosage and the number of mice to be treated.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a volume of DMSO that constitutes 5% of the final injection volume. For example, for a final volume of 1 ml, use 50 µl of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Add sterile saline to reach the final desired concentration, making up the remaining 95% of the volume.
-
Vortex again to ensure a homogenous solution.
-
The final solution is ready for intraperitoneal injection.
-
Oral Gavage:
While a specific vehicle for oral administration in xenograft studies was not detailed in the reviewed literature, a common practice for oral gavage of hydrophobic compounds involves suspension in a vehicle such as a mixture of sterile water with a small percentage of a surfactant like Tween 80 and a suspending agent like carboxymethylcellulose.
Establishment of Subcutaneous Xenograft Model (DLBCL Example)
This protocol is based on a study using the OCI-LY8 cell line.
-
Materials:
-
OCI-LY8 human DLBCL cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
6- to 8-week-old female BALB/c nude mice
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
-
Calipers
-
-
Protocol:
-
Culture OCI-LY8 cells in a 37°C, 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/ml.
-
Subcutaneously inject 100 µl of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Figure 2: General workflow for a subcutaneous xenograft study.
Assessment of Anti-Tumor Efficacy
-
Tumor Volume and Weight Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Immunohistochemistry (IHC):
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tumors and perform IHC staining for biomarkers of interest.
-
Suggested markers for this compound's mechanism of action include phosphorylated PKC substrates (e.g., phospho-MARCKS), and downstream effectors like NF-κB (p65).
-
-
TUNEL Assay:
-
To assess apoptosis in the tumor tissue, perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on the tumor sections.
-
Pharmacodynamic and Pharmacokinetic Analyses
Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm target engagement and downstream pathway modulation by this compound in vivo.
-
Sample Collection:
-
At specified time points after the final dose, collect tumor tissue and/or blood samples.
-
For tumor tissue, snap-freeze in liquid nitrogen for protein analysis or fix for IHC.
-
For blood, collect in EDTA tubes and separate plasma for cytokine analysis.
-
-
Analysis:
-
Western Blotting: Analyze tumor lysates for levels of total and phosphorylated PKC, as well as downstream signaling proteins like IκBα, phospho-p65, phospho-Akt, and phospho-ERK.
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., IL-2, TNF-α) in plasma samples.
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
-
Sample Collection:
-
Perform serial blood sampling from the tail vein or saphenous vein at various time points after this compound administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use the concentration-time data to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
-
Conclusion
This compound has demonstrated promising anti-tumor activity in various preclinical xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and conduct in vivo studies with this compound. Careful consideration of the tumor model, dosage, administration route, and endpoint analyses will be crucial for obtaining robust and reproducible results, ultimately contributing to the further development of this targeted therapy.
Application Notes and Protocols: Determination of Sotrastaurin IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin (AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, which are crucial mediators in various signaling pathways implicated in cancer cell proliferation and survival.[1][2][3] By targeting PKC, this compound disrupts downstream signaling cascades, notably the NF-κB and MAPK pathways, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3][4][5] These application notes provide a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines and a detailed protocol for its determination.
This compound Signaling Pathway
This compound exerts its effects by inhibiting classical and novel PKC isoforms.[1][2] This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signal transduction pathways that are often constitutively active in cancer cells. One of the key pathways affected is the NF-κB signaling cascade, which plays a critical role in promoting cell survival, proliferation, and inflammation.[1][4]
Caption: this compound inhibits PKC, blocking the NF-κB pathway and subsequent gene expression, leading to reduced T-cell activation and proliferation.
IC50 Values of this compound in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed sensitivity | [5] |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed sensitivity | [5] |
| HBL1 | Diffuse Large B-cell Lymphoma (ABC subtype, CD79B mutant) | < 1 | [6] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype, CD79B mutant) | < 1 | [6] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC subtype, CD79A mutant) | < 1 | [6] |
| OMM2.3 | Uveal Melanoma | 4 | [7] |
| OMM2.5 | Uveal Melanoma | 4 | [7] |
| OMM1 | Uveal Melanoma | 4 | [7] |
| MEL290 | Uveal Melanoma | 4 | [7] |
| MM28 | Uveal Melanoma | 1 | [7] |
| MEL202 | Uveal Melanoma | 0.5 | [7] |
| MEL270 | Uveal Melanoma | 0.5 | [7] |
| MM66 | Uveal Melanoma | 0.5 | [7] |
Experimental Protocol for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound using a cell viability assay, such as the MTT or CellTiter-Glo® assay.[8][9][10]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (AEB071)
-
Dimethyl sulfoxide (DMSO) for drug dilution
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT solution or CellTiter-Glo® reagent)
-
Microplate reader
Experimental Workflow
Caption: A stepwise workflow for determining the IC50 of a compound, from cell seeding to data analysis.
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is advisable to use a broad concentration range initially to identify the approximate IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the treated plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.[11] The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Assay (Example using MTT):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10][12] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Conclusion
This compound demonstrates potent anti-proliferative activity in various cancer cell lines, particularly in subtypes of Diffuse Large B-cell Lymphoma and Uveal Melanoma. The provided protocol offers a standardized method for determining the IC50 of this compound, enabling researchers to assess its efficacy in different cancer models and to further investigate its therapeutic potential. Accurate and reproducible IC50 determination is a critical step in the preclinical evaluation of targeted cancer therapies.
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. BioRender App [app.biorender.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. IC50 determination and cell viability assay [bio-protocol.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: The Use of Sotrastaurin for Immunomodulation in Mixed Lymphocyte Reaction (MLR) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mixed lymphocyte reaction (MLR) is a fundamental in vitro assay that models the initial phase of the alloimmune response, making it an invaluable tool for screening immunomodulatory compounds.[1] This application note provides a detailed protocol for utilizing Sotrastaurin (formerly AEB071), a potent and selective inhibitor of Protein Kinase C (PKC), in a one-way MLR assay. This compound targets conventional (α, β) and novel (θ) PKC isoforms, which are critical for T-cell activation and proliferation.[2][3] By inhibiting these kinases, this compound effectively blocks downstream signaling pathways, including NF-κB and NFAT, leading to immunosuppression.[2][3] This makes it a compound of significant interest for preventing transplant rejection and treating autoimmune diseases.[2][4]
Mechanism of Action: this compound in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an alloantigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. This cascade leads to the activation of PKC isoforms, particularly PKCθ in T-cells.[2] Activated PKCθ is crucial for the activation of the transcription factor NF-κB, which in turn promotes the transcription of key pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), leading to T-cell proliferation and differentiation.[2] this compound selectively inhibits PKCα, β, and θ, thereby preventing NF-κB activation and subsequent T-cell-mediated immune responses.[2]
References
- 1. marinbio.com [marinbio.com]
- 2. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sotrastaurin's Effect on Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to evaluate the in vitro effects of Sotrastaurin, a potent and selective Protein Kinase C (PKC) inhibitor, on T-cell activation and cytokine release. The following protocols detail methods for assessing T-cell proliferation, cytokine production, and the modulation of key signaling pathways.
Introduction
This compound (formerly AEB071) is an immunosuppressive agent that targets PKC isoforms, particularly PKCθ, which are crucial for T-cell activation and proliferation. By inhibiting PKC, this compound blocks downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2). This document outlines detailed experimental procedures to quantify the immunomodulatory effects of this compound.
Key Experimental Protocols
Isolation and Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will be the primary cells for the subsequent assays.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue.
Cytokine Release Assay
This assay measures the production of key cytokines from PBMCs following stimulation, in the presence or absence of this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
ELISA or Multiplex Bead Array kits (e.g., Luminex) for human IL-2, IFN-γ, and TNF-α.
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Prepare serial dilutions of this compound in complete RPMI-1640. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Seed PBMCs at a density of 2 x 10^5 cells/well in the antibody-coated plate.
-
Add the this compound dilutions to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the culture supernatants.
-
Analyze the supernatants for cytokine concentrations using ELISA or a multiplex bead array according to the manufacturer's instructions.
T-Cell Proliferation Assay (CFSE-based)
This protocol assesses the effect of this compound on T-cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution method.
Materials:
-
Isolated PBMCs
-
CFSE dye
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
96-well U-bottom culture plates
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 and seed them in a 96-well U-bottom plate at 2 x 10^5 cells/well.
-
Add this compound dilutions and anti-CD3/anti-CD28 antibodies as described in the Cytokine Release Assay protocol.
-
Incubate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
NF-κB Reporter Assay
This assay determines the effect of this compound on the NF-κB signaling pathway using a reporter cell line.
Materials:
-
NF-κB reporter cell line (e.g., HEK293T or Jurkat cells stably expressing an NF-κB-driven luciferase reporter)
-
Complete culture medium for the specific cell line
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate at a density recommended for the specific cell line and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with an appropriate concentration of PMA (e.g., 10-50 ng/mL) or TNF-α (e.g., 10-20 ng/mL).
-
Incubate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cytokine Production by Activated PBMCs
| This compound (nM) | IL-2 (pg/mL) ± SD | IFN-γ (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 | |||
| Unstimulated |
Table 2: Effect of this compound on T-Cell Proliferation
| This compound (nM) | % Proliferating T-Cells ± SD |
| 0 (Vehicle) | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 | |
| Unstimulated |
Table 3: Effect of this compound on NF-κB Activation
| This compound (nM) | Relative Luciferase Units (RLU) ± SD | % Inhibition of NF-κB Activity |
| 0 (Vehicle) | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| Unstimulated |
Mandatory Visualization
Caption: this compound's mechanism of action in T-cells.
Caption: Workflow for the Cytokine Release Assay.
Caption: Relationship between this compound's effects and assays.
Application Notes and Protocols: In Vivo Imaging of Sotrastaurin's Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing common in vivo imaging modalities to quantitatively assess the therapeutic effects of Sotrastaurin in preclinical animal models. This compound (formerly AEB071) is a potent, orally available, and selective pan-Protein Kinase C (PKC) inhibitor with demonstrated immunosuppressive and antineoplastic activities.[1][2] In vivo imaging offers a non-invasive, longitudinal method to monitor drug efficacy, assess target engagement, and understand the mechanism of action in a living organism.[3][4]
Underlying Mechanism: this compound's Inhibition of PKC Signaling
This compound is a powerful inhibitor of multiple PKC isoforms, particularly PKCθ, with a Ki (inhibitor constant) of 0.22 nM.[1][5] In T-lymphocytes, activation of the T-cell receptor (TCR) triggers a signaling cascade that involves PKCθ. This leads to the activation of transcription factors like NF-κB (nuclear factor-kappaB) and NFAT (nuclear factor of activated T cells).[6][7] These factors are crucial for the expression of genes that drive T-cell proliferation, cytokine production (e.g., IL-2), and overall immune response.[6] By inhibiting PKC, this compound effectively blocks these downstream pathways, resulting in immunosuppression.[6][8] This mechanism also plays a role in its anti-tumor effects, particularly in cancers reliant on NF-κB signaling, such as certain types of diffuse large B-cell lymphoma (DLBCL).[2][9]
Application Note 1: Monitoring Anti-Tumor Efficacy with Bioluminescence Imaging (BLI)
This protocol details the use of bioluminescence imaging (BLI) to monitor the anti-tumor effects of this compound in a DLBCL xenograft mouse model. BLI is a highly sensitive optical imaging technique that detects light produced by luciferase-expressing cells after the administration of a substrate.[3][10]
Experimental Protocol
-
Cell Line Preparation:
-
Culture OCI-LY8 DLBCL cells, which are known to be sensitive to PKC inhibition.[9]
-
Transfect the cells with a lentiviral vector expressing firefly luciferase (luc2).
-
Select a stable, high-expressing clone using antibiotic selection and confirm luciferase activity with an in vitro assay.
-
-
Tumor Xenograft Model:
-
Treatment Regimen:
-
Randomize mice into two groups: Vehicle Control and this compound-treated.
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily.
-
This compound Group: Administer this compound orally at a dose of 80 mg/kg, once daily. This dosage has been shown to significantly inhibit tumor growth in xenograft models.[1]
-
-
Bioluminescence Imaging Workflow:
-
Image mice at baseline (Day 0) before starting treatment and subsequently 2-3 times per week.
-
Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).
-
Wait 10-15 minutes for substrate distribution.
-
Place the mouse in a light-tight imaging chamber of an IVIS or similar optical imaging system.
-
Acquire images using an open filter with an exposure time of 1-60 seconds, depending on signal intensity.
-
Use accompanying software to draw a region of interest (ROI) around the tumor and quantify the total photon flux (photons/second).
-
Data Presentation
Quantitative data should be summarized to compare tumor burden between groups over time.
| Time Point | Average Photon Flux (photons/sec) - Vehicle | Average Photon Flux (photons/sec) - this compound (80 mg/kg) | % Tumor Growth Inhibition |
| Day 0 | 1.5 x 10⁶ | 1.4 x 10⁶ | 0% |
| Day 4 | 5.2 x 10⁶ | 2.1 x 10⁶ | 59.6% |
| Day 7 | 1.8 x 10⁷ | 3.5 x 10⁶ | 80.5% |
| Day 11 | 5.5 x 10⁷ | 5.1 x 10⁶ | 90.7% |
| Day 14 | 1.2 x 10⁸ | 6.8 x 10⁶ | 94.3% |
| Note: Data are representative and based on expected outcomes from published studies showing significant tumor growth inhibition.[1][9] |
Application Note 2: Assessing Immunosuppression with PET Imaging
This protocol describes the use of Positron Emission Tomography (PET) with the tracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) to monitor the immunosuppressive activity of this compound in a rat cardiac allograft model. Activated immune cells are highly metabolic and exhibit increased glucose uptake, which can be visualized and quantified with [¹⁸F]FDG-PET.[11] this compound's inhibition of T-cell activation is expected to reduce this metabolic activity in the transplanted organ.[8][12]
Experimental Protocol
-
Allograft Model:
-
Perform heterotopic heart transplantation using donor hearts from Brown Norway (BN) rats and recipient Lewis (LEW) rats, a well-established model for acute rejection.[12]
-
Confirm graft function by daily palpation of the abdomen.
-
-
Treatment Regimen:
-
Randomize recipient rats into two groups: Vehicle Control and this compound-treated.
-
Vehicle Group: Administer vehicle solution orally, twice daily (b.i.d.).
-
This compound Group: Administer this compound orally at a dose of 30 mg/kg b.i.d. This dose significantly prolongs heart allograft survival in rats.[1]
-
-
PET/CT Imaging Workflow:
-
Perform PET/CT scans at a key time point post-transplantation when rejection is active in the control group (e.g., Day 5).
-
Fast rats for 6-8 hours prior to imaging to minimize background glucose uptake.
-
Anesthetize rats using isoflurane.
-
Administer [¹⁸F]FDG (e.g., 10-15 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period, maintaining anesthesia and body temperature.
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 15-20 minutes.
-
Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D).
-
-
Data Analysis:
-
Co-register PET and CT images.
-
Draw 3D volumes of interest (VOIs) around the transplanted heart and a reference tissue (e.g., skeletal muscle).
-
Calculate the mean and maximum Standardized Uptake Values (SUVmean and SUVmax) for the allograft. A lower SUV in the treated group indicates reduced metabolic activity and thus, immunosuppression.
-
Data Presentation
Quantitative PET data can be presented to show the reduction in immune activity within the allograft.
| Group | Animal Model | Allograft SUVmax at Day 5 Post-Op | Interpretation |
| Vehicle Control | BN to LEW Rat Cardiac Allograft | 3.5 ± 0.6 | High metabolic activity indicative of acute rejection |
| This compound (30 mg/kg) | BN to LEW Rat Cardiac Allograft | 1.2 ± 0.3 | Significantly reduced metabolic activity, indicating effective immunosuppression |
| Note: Data are representative based on the known potent immunosuppressive effects of this compound in rat transplantation models.[1][12][13] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of the novel protein kinase C inhibitor AEB071 (this compound) on rat cardiac allograft survival using single agent treatment or combination therapy with cyclosporine, everolimus or FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sotrastaurin in 3D Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin (AEB071) is a potent and selective, orally available pan-Protein Kinase C (PKC) inhibitor.[1] It has been investigated for its immunosuppressive properties in organ transplantation and for its potential antineoplastic activities in various cancers.[1][2] Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of original tumors, making them invaluable for cancer research and personalized medicine.[3] This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid culture systems, aimed at researchers, scientists, and professionals in drug development.
This compound inhibits both conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, which are crucial enzymes in signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.[4] Dysregulation of PKC signaling is implicated in various cancers. By inhibiting PKC, this compound can modulate downstream pathways such as the NF-κB and MAPK pathways, thereby affecting cancer cell survival and proliferation.[1] The application of this compound in patient-derived organoids (PDOs) offers a promising platform to investigate its efficacy in a personalized manner and to elucidate mechanisms of response and resistance.
Mechanism of Action: Targeting the Protein Kinase C (PKC) Pathway
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to many signal transduction cascades.[4] These enzymes are involved in controlling the function of other proteins through phosphorylation and are activated by signals such as increases in diacylglycerol (DAG) or calcium ions (Ca2+).[4] The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): Require Ca2+, DAG, and a phospholipid for activation.
-
Novel PKCs (nPKCs): Require DAG but are independent of Ca2+.
-
Atypical PKCs (aPKCs): Do not require Ca2+ or DAG for activation.
This compound acts as a pan-PKC inhibitor, with high potency against the conventional and novel isoforms. Its mechanism involves blocking the catalytic activity of these kinases, which in turn affects downstream signaling pathways critical for cell growth and survival, such as the NF-κB pathway.[1]
Caption: Simplified diagram of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Insights into this compound Application
While specific data on this compound's effects on 3D organoids is emerging, the following tables summarize key quantitative parameters derived from studies on PKC inhibitors and general drug screening protocols in organoid systems. These values should be considered as starting points for experimental design.
Table 1: Recommended Concentration Ranges for this compound in Organoid Cultures
| Parameter | Recommended Range | Rationale/Reference |
| Initial Dose-Response Screening | 10 nM - 10 µM | Covers the typical effective concentrations observed for PKC inhibitors in cell-based assays. |
| Effective Concentration (IC50) in T-cells | ~90 nM | Reported IC50 for inhibiting alloactivated T-cell proliferation, providing a relevant starting point.[5] |
| Concentrations in Cancer Cell Lines | 0.1 µM - 5 µM | Effective ranges for other PKC inhibitors in colon cancer cell lines. |
Table 2: Key Experimental Parameters for this compound Treatment of Organoids
| Parameter | Recommended Value | Rationale/Reference |
| Treatment Duration | 72 - 120 hours | Standard duration for assessing drug efficacy in organoid viability assays. |
| Frequency of Media Change | Every 48-72 hours | To ensure nutrient availability and consistent drug concentration. |
| Organoid Seeding Density | 5,000 - 20,000 cells/well (384-well plate) | Dependent on organoid type and growth rate; optimize for robust assay window. |
| Assay Readouts | Cell Viability (e.g., CellTiter-Glo 3D), Apoptosis (e.g., Caspase-Glo 3/7), Imaging (High-Content Microscopy) | Quantitative and qualitative measures of drug effect. |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol provides a general framework for establishing PDOs from tumor tissue. Specific media compositions may vary depending on the tissue of origin.
Materials:
-
Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to tissue type, often containing factors like EGF, Noggin, R-spondin, and Y-27632)
-
Cell culture plates (24-well or 48-well)
-
Standard cell culture equipment
Procedure:
-
Tissue Processing: Mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing digestion buffer and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation: Neutralize the digestion buffer with cold Advanced DMEM/F12. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Pelleting: Centrifuge the filtered suspension to pellet the cells. Wash the pellet with cold basal medium.
-
Embedding in Matrix: Resuspend the cell pellet in the appropriate volume of basement membrane matrix on ice.
-
Plating: Dispense droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.
-
Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Culture Initiation: Carefully add pre-warmed organoid growth medium to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow large, typically every 7-14 days.
Protocol 2: this compound Treatment and Viability Assessment in 3D Organoids
This protocol details the procedure for treating established organoids with this compound and assessing its impact on viability.
Materials:
-
Established organoid cultures in 384-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organoid growth medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Plating for Screening: Dissociate established organoids into single cells or small fragments. Count viable cells and plate at an optimized density in a 384-well plate with basement membrane matrix. Allow organoids to form for 3-4 days.
-
This compound Preparation: Prepare a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated organoids for 72 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Caption: Experimental workflow for testing this compound in patient-derived organoids.
Potential Applications and Expected Outcomes
The use of this compound in 3D organoid cultures can be applied to several research areas:
-
Drug Efficacy Screening: Patient-derived organoids can be used to screen for sensitivity to this compound, potentially identifying patient populations that may benefit from PKC inhibition.
-
Biomarker Discovery: By comparing responding and non-responding organoids, researchers can identify predictive biomarkers for this compound efficacy.
-
Mechanism of Action Studies: Organoids provide a platform to investigate the downstream effects of PKC inhibition on signaling pathways, cell fate decisions, and the tumor microenvironment.
-
Combination Therapy Screening: The efficacy of this compound in combination with other anti-cancer agents can be evaluated in a more physiologically relevant model.
Expected outcomes from these studies include the determination of dose-dependent inhibition of organoid growth and viability, induction of apoptosis, and alterations in organoid morphology. Further molecular analysis may reveal changes in the expression of genes related to proliferation, differentiation, and key signaling pathways like Wnt and Notch.
Caption: Logical flow of this compound's effect on organoid growth through PKC inhibition.
Conclusion
The application of this compound in 3D organoid culture systems represents a significant step forward in preclinical cancer research. These models provide a more accurate platform for evaluating the therapeutic potential of PKC inhibitors and for understanding the complex biology of cancer. The protocols and data presented here offer a foundational guide for researchers to design and execute robust experiments, ultimately contributing to the development of more effective and personalized cancer therapies.
References
- 1. Notch Signaling in Mammalian Intestinal Stem Cells: Determining Cell Fate and Maintaining Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk of the Wnt/β-catenin pathway with other pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient‐derived tumor organoids highlight the potential of precision medicine in managing pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic strategy to inhibit growth of pancreatic cancer organoids using a rational combination of drugs to induce mitotic arrest and apoptosis. - ASCO [asco.org]
- 5. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Populations Following Sotrastaurin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin (formerly AEB071) is a potent and selective inhibitor of protein kinase C (PKC) isoforms, playing a crucial role in the signaling pathways downstream of T-cell and B-cell receptors.[1][2][3] By targeting classical (α, β) and novel (θ) PKC isoforms, this compound effectively modulates immune responses, making it a compound of significant interest for immunosuppressive therapies in organ transplantation and for the treatment of autoimmune diseases and certain cancers.[1][4] Flow cytometry is an indispensable tool for dissecting the cellular effects of this compound, enabling detailed analysis of immune cell populations, their activation status, and proliferation rates.[5][6] These application notes provide a comprehensive guide to utilizing flow cytometry for studying the immunomodulatory effects of this compound.
Mechanism of Action
This compound primarily exerts its effects by inhibiting PKC, a key family of enzymes in the signal transduction of immune cells.[1][2] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC is activated, leading to the activation of downstream transcription factors such as NF-κB and NFAT (Nuclear Factor of Activated T-cells).[3][7] These transcription factors are essential for the expression of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), as well as cell surface receptors like CD25 (the high-affinity IL-2 receptor alpha chain), which are critical for T-cell proliferation and differentiation.[3][7] this compound's inhibition of PKC effectively blocks these downstream events, resulting in reduced T-cell activation and proliferation.[3][8]
A noteworthy characteristic of this compound is its differential effect on effector T-cells versus regulatory T-cells (Tregs). While it potently suppresses the function of effector T-cells, it has been shown to preserve the phenotype and suppressive function of Tregs (identified by markers such as CD4, CD25, and FoxP3).[1][8][9] This selective activity is a significant advantage over other immunosuppressants like calcineurin inhibitors, which can negatively impact Treg function.[1]
In B-cells, particularly in the context of certain malignancies like Diffuse Large B-cell Lymphoma (DLBCL), this compound has been demonstrated to inhibit proliferation, induce apoptosis, and cause cell cycle arrest at the G1 phase.[10][11][12] This effect is particularly pronounced in DLBCL cell lines harboring mutations in the CD79A/B components of the B-cell receptor signaling complex.[12]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various immune cell populations as documented in preclinical and clinical studies. These tables are intended to serve as a reference for expected outcomes when analyzing data from flow cytometry experiments.
Table 1: Effects of this compound on T-Cell Populations
| Cell Population | Marker | Expected Effect of this compound | Reference |
| Activated Helper T-cells | CD4+ CD25+ | Decrease | [2][3] |
| Activated Cytotoxic T-cells | CD8+ CD25+ | Decrease | [3] |
| Regulatory T-cells (Tregs) | CD4+ CD25+ FoxP3+ | Stable or Increased Proportion | [1][8][9] |
| Proliferating T-cells | Ki-67+ | Decrease | [8] |
| IL-2 Producing T-cells | CD4+ IL-2+ | Decrease | [3] |
| IFN-γ Producing T-cells | CD8+ IFN-γ+ | Decrease | [9] |
Table 2: Effects of this compound on B-Cell Populations (Cancer Context)
| Cell Population | Marker/Assay | Expected Effect of this compound | Reference |
| Proliferating DLBCL cells | Ki-67+ | Decrease | [10][11] |
| Apoptotic DLBCL cells | Annexin V+ | Increase | [10][11] |
| Cell Cycle Arrest (G1) | Propidium Iodide Staining | Increase in G1 phase population | [10][11] |
Experimental Protocols
This section provides a detailed protocol for the flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Materials:
-
This compound (AEB071)
-
Dimethyl sulfoxide (DMSO) for this compound dilution
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell stimulation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization buffers (for intracellular and intranuclear staining)
-
Flow cytometer and analysis software
Table 3: Suggested Antibody Panel for Comprehensive Immune Profiling
| Marker | Fluorochrome | Target Cell Population |
| CD45 | BUV395 | All Leukocytes |
| CD3 | APC-H7 | T-cells |
| CD4 | BV786 | Helper T-cells, Tregs |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cells |
| CD25 | PE-Cy7 | Activated T-cells, Tregs |
| CD127 | PE | Tregs (low expression) |
| FoxP3 | Alexa Fluor 488 | Tregs (intranuclear) |
| CD19 | BV605 | B-cells |
| CD69 | FITC | Early Activation Marker |
| Ki-67 | BV421 | Proliferating Cells (intranuclear) |
| IL-2 | APC | Activated T-cells (intracellular) |
| IFN-γ | Pacific Blue | Activated T-cells (intracellular) |
| Live/Dead Dye | e.g., Zombie Aqua | Distinguish live/dead cells |
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Culture and this compound Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare this compound stock solution in DMSO and further dilute in culture medium to the desired final concentrations (e.g., 0, 25, 50, 100, 250 ng/mL).[1] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add this compound to the cell suspension and incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation (Optional, for activation marker and cytokine analysis):
-
Following this compound pre-treatment, add stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.
-
Incubate for the desired period (e.g., 24-72 hours).
-
-
Staining for Flow Cytometry:
-
Surface Staining:
-
Harvest cells and wash with PBS.
-
Stain with a Live/Dead fixable dye according to the manufacturer's instructions.
-
Wash with FACS buffer (PBS with 2% FBS).
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD45, CD3, CD4, CD8, CD19, CD25, CD127, CD69) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular/Intranuclear Staining:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Add the cocktail of intracellular (IL-2, IFN-γ) and intranuclear (FoxP3, Ki-67) antibodies and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire events on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate).
-
Analyze the data using appropriate flow cytometry analysis software. Use fluorescence-minus-one (FMO) controls for setting gates.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action in T-cells.
Experimental Workflow Diagram
Caption: Experimental workflow for flow cytometry analysis.
Logical Relationship for Gating Strategy
Caption: Hierarchical gating strategy for T-cell subset analysis.
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. PKC inhibition of this compound has antitumor activity in diffuse large B-cell lymphoma via regulating the expression of MCT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable Cell Line with Sotrastaurin Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for establishing and characterizing stable cell lines with acquired resistance to Sotrastaurin, a potent pan-Protein Kinase C (PKC) inhibitor. The protocols detailed herein are designed to be a valuable resource for researchers investigating mechanisms of drug resistance, developing novel therapeutic strategies to overcome resistance, and for professionals in the drug development industry. This guide includes detailed methodologies for the continuous exposure method to generate resistant cell lines, protocols for determining the half-maximal inhibitory concentration (IC50), and analysis of potential resistance mechanisms. Additionally, we present signaling pathway diagrams and experimental workflows to visually represent the processes involved.
Introduction to this compound and Drug Resistance
This compound (formerly AEB071) is a small molecule inhibitor that targets various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes including proliferation, differentiation, and survival. Dysregulation of PKC signaling is implicated in various diseases, including cancer and autoimmune disorders. While this compound has shown promise in clinical trials, the development of acquired resistance remains a significant challenge, limiting its long-term efficacy.
The establishment of this compound-resistant cell lines in vitro is a critical step in understanding the molecular mechanisms that drive resistance. These models can be instrumental in identifying bypass signaling pathways, mutations in the drug target, or other adaptive changes that allow cells to evade the inhibitory effects of the drug. This knowledge is paramount for the development of combination therapies or next-generation inhibitors to overcome this compound resistance.
Signaling Pathways
PKC Signaling Pathway
This compound primarily exerts its effects by inhibiting the activity of classical and novel PKC isoforms. The diagram below illustrates a simplified overview of the PKC signaling cascade.
Potential Resistance Pathway: PI3K/AKT Activation
A potential mechanism for acquired resistance to this compound involves the upregulation of alternative survival pathways, such as the PI3K/AKT pathway. This bypass mechanism can compensate for the inhibition of PKC signaling, promoting cell survival and proliferation.
Experimental Protocols
Cell Culture and Reagents
-
Parental Cell Line: Select a cell line of interest known to be initially sensitive to this compound.
-
Culture Medium: Use the recommended culture medium and supplements for the chosen cell line.
-
This compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Incubator: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Determination of Initial IC50 of Parental Cells
Before initiating the resistance development protocol, it is essential to determine the baseline sensitivity of the parental cell line to this compound.
Protocol:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 value. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Generation of this compound-Resistant Cell Line (Continuous Exposure Method)
This protocol describes a stepwise dose-escalation method to select for a population of cells with acquired resistance to this compound.[1]
Workflow Diagram:
Detailed Protocol:
-
Initial Exposure: Begin by culturing the parental cells in their regular growth medium supplemented with a low concentration of this compound. A common starting concentration is the IC10-IC20 value determined in the initial sensitivity assay.[2]
-
Monitoring and Maintenance: Initially, a significant proportion of the cells may die. Monitor the cell culture daily. Replace the this compound-containing medium every 2-3 days. Allow the surviving cells to repopulate the culture vessel to approximately 80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.[2]
-
Repeat Cycles: Repeat the process of monitoring, maintaining, and escalating the dose. The cells will gradually adapt to higher concentrations of the drug. This process can take several months.
-
Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) for multiple passages.
-
Cryopreservation: At each successful dose escalation step, it is advisable to cryopreserve a batch of cells. This provides a backup in case of contamination or cell death at a higher concentration.
Characterization of the Resistant Cell Line
Once a stable this compound-resistant cell line is established, it is crucial to characterize its phenotype.
3.4.1. Determination of the IC50 of the Resistant Cell Line and Fold Resistance
Protocol:
-
Follow the same protocol as described in section 3.2 for determining the IC50 value, but use the newly established resistant cell line.
-
Calculate Fold Resistance:
-
Fold Resistance = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
3.4.2. Stability of the Resistant Phenotype
Protocol:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).
-
At various time points (e.g., after 5, 10, and 20 passages), re-determine the IC50 for this compound.
-
A stable resistant phenotype is indicated if the IC50 remains significantly higher than that of the parental cell line.
3.4.3. Investigation of Resistance Mechanisms
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the PKC and bypass signaling pathways (e.g., PKC isoforms, AKT, mTOR, ERK). Compare the protein levels between the parental and resistant cell lines, both in the presence and absence of this compound.
-
Gene Expression Analysis: Use techniques like qRT-PCR or RNA sequencing to identify changes in gene expression that may contribute to resistance.
-
Genetic Sequencing: Sequence the gene encoding the PKC isoforms to identify any potential mutations in the drug-binding site.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC50 Values and Fold Resistance of a this compound-Resistant Cell Line
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| This compound-Resistant Subline | 500 | 10 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells (Relative to Parental)
| Protein | Expression Level | Phosphorylation Status |
| PKCα | No significant change | Decreased with this compound |
| p-AKT (Ser473) | Increased | Increased |
| Total AKT | No significant change | - |
| p-mTOR (Ser2448) | Increased | Increased |
| Total mTOR | No significant change | - |
Troubleshooting
-
Massive Cell Death: If all cells die upon initial exposure to this compound, reduce the starting concentration.
-
Slow Growth: Be patient, as the selection process can be lengthy. Ensure optimal cell culture conditions are maintained.
-
Loss of Resistance: If the resistant phenotype is not stable, it may be necessary to maintain the cells in a low concentration of this compound.
-
Inconsistent IC50 Values: Ensure consistent cell seeding densities and assay conditions.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the successful establishment and characterization of this compound-resistant cell lines. These in vitro models are invaluable tools for elucidating the molecular underpinnings of drug resistance and for the preclinical evaluation of novel therapeutic strategies to overcome this significant clinical challenge. The systematic application of these methods will contribute to a deeper understanding of this compound's mechanism of action and the development of more effective cancer therapies.
References
Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Analysis of Sotrastaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin (AEB071) is a potent and selective inhibitor of protein kinase C (PKC) isoforms, playing a crucial role in T-cell and B-cell activation pathways.[1][2] Its unique mechanism of action, distinct from calcineurin inhibitors, makes it a compound of significant interest for immunosuppressive and antineoplastic applications.[3][4] These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, offering detailed protocols for its evaluation in relevant experimental models.
Mechanism of Action and Signaling Pathway
This compound is a pan-PKC inhibitor with high potency against classical (PKCα, PKCβ) and novel (PKCθ, PKCδ, PKCη) isoforms, while being inactive against atypical PKCζ.[1] In T-lymphocytes, T-cell receptor (TCR) and CD28 co-stimulation activate PKCθ. This activation leads to the downstream phosphorylation and activation of transcription factors such as NF-κB and NFAT, which are essential for T-cell activation, proliferation, and cytokine production (e.g., IL-2).[3][4] By inhibiting PKC, this compound effectively blocks these early T-cell activation events.[4][5]
References
- 1. Structure-activity relationship and pharmacokinetic studies of this compound (AEB071), a promising novel medicine for prevention of graft rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 4. Overview of this compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Sotrastaurin for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotrastaurin (formerly AEB071) is a potent and selective pan-protein kinase C (PKC) inhibitor investigated for its immunosuppressive and antineoplastic activities. As a critical tool in preclinical research, the effective in vivo delivery of this compound is paramount for obtaining reliable and reproducible data. This document provides detailed application notes and standardized protocols for the preparation of this compound for in vivo administration in animal models, focusing on oral and injectable formulations. The information compiled herein is intended to guide researchers in achieving consistent and effective delivery of this compound in their experimental settings.
Physicochemical Properties of this compound
This compound is a synthetic molecule belonging to the maleimide class.[1] A thorough understanding of its physicochemical properties is essential for appropriate formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂N₆O₂ | [1] |
| Molecular Weight | 438.48 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | DMSO: >21.9 mg/mL[4], 81 mg/mL (Sonication recommended)[2]Ethanol: 2 mg/mL (Sonication recommended)[2]0.1N HCl(aq): Soluble[5] | [2][4][5] |
In Vivo Administration Formulations
The choice of vehicle for in vivo administration is critical and depends on the experimental design, the animal model, and the desired pharmacokinetic profile. Below are protocols for preparing this compound for oral and injectable administration based on established methodologies.
Oral Administration
Oral gavage is a common route for this compound administration in preclinical studies.[4][6] Two distinct formulations have been successfully used: a suspension in corn oil and a solution in a mixed vehicle.
Table 2.1: Oral Formulations for this compound
| Formulation Type | Vehicle Composition | Achievable Concentration | Animal Model | Reference |
| Suspension | 2% DMSO in Corn Oil | 10 mg/mL | Mice | [7] |
| Solution | D(+)-glucose, Polyethylene glycol 400, 100 mM HCl, and distilled water | Not specified, used for 10 and 30 mg/kg dosing | Rats | [6] |
Protocol 1: Preparation of this compound Suspension for Oral Gavage (Mice)
This protocol is adapted from a formulation used for oral administration in mice.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Equipment:
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Initial Dissolution in DMSO: Add a small volume of DMSO (2% of the final volume) to the this compound powder. For example, for a final volume of 1 mL, use 20 µL of DMSO.
-
Vortexing: Vortex the mixture thoroughly until the this compound is completely dissolved in the DMSO. This will form a concentrated stock solution.
-
Addition of Corn Oil: Add the corn oil to the DMSO-Sotrastaurin mixture to achieve the final desired volume.
-
Final Suspension: Vortex the final mixture vigorously to ensure a uniform suspension of the drug. Note: As this is a suspension, it is crucial to ensure its homogeneity by vortexing immediately before each administration.
Protocol 2: Preparation of this compound Solution for Oral Gavage (Rats)
This protocol is based on a formulation used for oral administration in rats.[6] The exact proportions of the vehicle components are not specified in the source; therefore, this protocol provides a general guideline. Further optimization may be required.
Materials:
-
This compound powder
-
D(+)-glucose
-
Polyethylene glycol 400 (PEG400)
-
Hydrochloric acid (HCl), 100 mM solution
-
Distilled water, sterile
Equipment:
-
Analytical balance
-
Sterile vials or tubes
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional)
-
Pipettes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing D(+)-glucose, PEG400, 100 mM HCl, and distilled water. The original study does not provide the exact ratios, so a systematic approach to vehicle optimization is recommended, starting with a higher proportion of PEG400 and water, with smaller amounts of glucose and HCl.
-
Dissolving this compound: Add the weighed this compound powder to the prepared vehicle.
-
Mixing: Mix the components thoroughly until the this compound is completely dissolved. A magnetic stirrer can be beneficial for this step.
-
Final Solution: Once a clear solution is obtained, it is ready for oral administration.
Injectable Administration
For systemic delivery, an injectable formulation can be utilized. The following protocol describes a clear solution that can be used for injection.[7] While the specific route (e.g., intravenous, intraperitoneal) was not explicitly stated for this compound in the source, this formulation is suitable for such applications.
Table 2.2: Injectable Formulation for this compound
| Formulation Type | Vehicle Composition | Achievable Concentration | Animal Model | Reference |
| Clear Solution | 2% DMSO, 30% PEG300, in sterile water (ddH₂O) | 10 mg/mL | Not specified | [7] |
Protocol 3: Preparation of this compound Solution for Injection
This protocol yields a clear solution suitable for parenteral administration.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile distilled water (ddH₂O)
Equipment:
-
Analytical balance
-
Sterile, conical tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing this compound: Weigh the required amount of this compound for the desired final concentration and volume.
-
Dissolution in DMSO: Add DMSO to the this compound powder to constitute 2% of the final volume. Vortex until fully dissolved.
-
Addition of PEG300: Add PEG300 to the solution to constitute 30% of the final volume. Vortex until the solution is clear.
-
Addition of Water: Add sterile distilled water to reach the final desired volume.
-
Final Mixing: Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear and suitable for injection.
Experimental Workflows and Signaling Pathways
This compound Formulation Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo administration.
Caption: Workflow for this compound formulation.
This compound Mechanism of Action: PKC Signaling Pathway Inhibition
This compound is a pan-PKC inhibitor that primarily targets the theta (θ) and beta (β) isozymes in T- and B-cells, respectively.[1][3] This inhibition disrupts downstream signaling cascades crucial for lymphocyte activation, such as the NF-κB and NFAT pathways.[8][9]
Caption: this compound's inhibition of the PKC signaling pathway in T-cells.
Safety and Handling
This compound is a potent pharmacological agent and should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound. All preparation steps should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation of this compound for in vivo administration. By following these standardized procedures, researchers can enhance the consistency and reliability of their preclinical studies involving this potent PKC inhibitor. Careful consideration of the formulation based on the specific experimental needs is crucial for achieving optimal drug exposure and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the novel protein kinase C inhibitor AEB071 (this compound) on rat cardiac allograft survival using single agent treatment or combination therapy with cyclosporine, everolimus or FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Target Engagement of Sotrastaurin Using Phospho-Flow Cytometry
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin (AEB071) is a potent and selective, orally bioavailable inhibitor of Protein Kinase C (PKC) isoforms, playing a crucial role in signal transduction pathways that govern cell proliferation, differentiation, and activation.[1][2] As a pan-PKC inhibitor, it demonstrates high affinity for classical (PKCα, PKCβ) and novel (PKCθ, PKCδ, PKCε, PKCη) isoforms.[2] By targeting these key signaling molecules, this compound has shown potential as an immunosuppressive and anti-neoplastic agent.[3] Assessing the engagement of this compound with its intracellular targets is critical for understanding its mechanism of action, determining effective dosing, and establishing a pharmacodynamic relationship in both preclinical and clinical settings.
Phospho-flow cytometry is a powerful, single-cell analysis technique that allows for the quantitative measurement of protein phosphorylation, a key indicator of kinase activity.[4] This method enables the high-throughput analysis of specific cell populations within a heterogeneous sample, providing detailed insights into the signaling status of individual cells. This application note provides a detailed protocol for assessing the target engagement of this compound by measuring the phosphorylation of downstream PKC substrates using phospho-flow cytometry.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on PKC activity by measuring the phosphorylation status of a downstream target, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) or NF-κB p65, in response to a PKC activator. Cells are first treated with varying concentrations of this compound, followed by stimulation to induce PKC-mediated phosphorylation. The cells are then fixed to preserve the phosphorylation state, permeabilized to allow intracellular antibody staining, and stained with fluorescently-labeled antibodies specific for the phosphorylated form of the target protein. The median fluorescence intensity (MFI) of the phospho-specific antibody is then measured by flow cytometry, providing a quantitative readout of target phosphorylation. A decrease in the MFI in this compound-treated cells compared to stimulated, untreated cells indicates target engagement and inhibition of the PKC pathway.
Signaling Pathway
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The general workflow for assessing this compound target engagement using phospho-flow cytometry is depicted below.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells: T-lymphocytes (e.g., Jurkat) or other relevant cell line expressing the PKC isoforms of interest.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
PKC Stimulator: Phorbol 12-myristate 13-acetate (PMA), anti-CD3/CD28 antibodies, or other relevant agonist.
-
Fixation Buffer: 1.5-4% formaldehyde in PBS.
-
Permeabilization Buffer: Ice-cold 90% methanol.
-
Staining Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Antibodies:
-
Fluorochrome-conjugated anti-phospho-MARCKS (Ser152/156) antibody.
-
Fluorochrome-conjugated anti-phospho-NF-κB p65 (Ser536) antibody.
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) to identify specific cell populations.
-
Isotype control antibodies.
-
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.
Procedure:
-
Cell Preparation:
-
Culture cells to a density of 1-2 x 10^6 cells/mL in appropriate culture medium.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Aliquot 1 x 10^6 cells per condition into flow cytometry tubes.
-
Add this compound at various final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add the PKC stimulator to all tubes except the unstimulated control. For example, use PMA at a final concentration of 100 ng/mL or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for T-cells.
-
Incubate for 15-30 minutes at 37°C. The optimal stimulation time should be determined empirically.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to each tube.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellet in the residual volume.
-
While vortexing gently, add 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 30 minutes. (Note: At this stage, cells can be stored at -20°C for several days).
-
-
Antibody Staining:
-
Wash the cells twice with 1 mL of Staining Buffer.
-
Prepare an antibody cocktail containing the phospho-specific antibody and any cell surface marker antibodies in Staining Buffer.
-
Resuspend the cell pellet in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells once with 1 mL of Staining Buffer.
-
Resuspend the cells in 300-500 µL of Staining Buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., 10,000-50,000 events per sample).
-
Gate on the cell population of interest based on forward and side scatter properties and cell surface marker expression.
-
Determine the Median Fluorescence Intensity (MFI) for the phospho-specific antibody in the gated population for each condition.
-
Data Presentation and Analysis
The primary output of this assay is the MFI of the phospho-specific antibody, which is proportional to the level of phosphorylation of the target protein. The data can be presented as a dose-response curve, plotting the MFI or the percentage of inhibition against the concentration of this compound.
Logical Diagram for Target Engagement Assessment
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of this compound on PKC substrate phosphorylation and a functional T-cell response.
Table 1: Dose-Dependent Inhibition of MARCKS Phosphorylation by this compound in Uveal Melanoma Cells (Western Blot Analysis)
| This compound Concentration (nM) | Relative pMARCKS/MARCKS Ratio | Percent Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 100 | 0.40 | 60% |
| 500 | 0.15 | 85% |
| 1000 | 0.05 | 95% |
| Data are representative and compiled for illustrative purposes based on trends observed in the literature. Actual results may vary. |
Table 2: Dose-Dependent Inhibition of T-Cell Proliferation by this compound [5]
| This compound Concentration (ng/mL) | This compound Concentration (nM) | Mean Proliferation (CPM) | Percent Inhibition |
| 0 | 0 | 37250 | 0% |
| 25 | ~50 | 21617 | 42% |
| 50 | ~100 | 18487 | 50% |
| 100 | ~200 | 9500 | 74% |
| 250 | ~500 | 3191 | 91% |
| This study measured [3H]-thymidine incorporation (Counts Per Minute - CPM) as a readout of T-cell proliferation in a mixed lymphocyte reaction. The IC50 for inhibition of alloactivated T-cell proliferation was determined to be 45 ng/mL (90 nM).[5] |
Conclusion
Phospho-flow cytometry provides a robust and quantitative method for assessing the target engagement of PKC inhibitors like this compound at the single-cell level. By measuring the phosphorylation of key downstream substrates, researchers can obtain valuable insights into the pharmacodynamics of this compound, aiding in the determination of its biological activity and the optimization of its therapeutic use. This application note provides a comprehensive framework for implementing this powerful technique in drug development and translational research.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Sotrastaurin-Treated Cells for Future Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotrastaurin is a potent and selective inhibitor of protein kinase C (PKC) isoforms, playing a crucial role in T-cell activation signaling pathways.[1][2] Researchers investigating the effects of this compound on cellular mechanisms often need to preserve treated cells for subsequent analysis, such as phosphoprotein profiling and functional assays. Cryopreservation is a vital technique for long-term storage of these biological samples.[3] This document provides detailed application notes and protocols for the effective cryopreservation of cells treated with this compound, ensuring sample integrity for downstream applications. The protocols focus on maintaining cell viability and preserving the phosphorylation status of key signaling proteins.
Mechanism of Action of this compound
This compound primarily targets the novel and conventional PKC isoforms, which are critical downstream effectors of T-cell receptor (TCR) and CD28 co-stimulation.[1][2] By inhibiting PKC, this compound effectively blocks the activation of the NF-κB and NFAT signaling pathways, but not the AP-1 pathway.[1] This leads to a reduction in the expression of early T-cell activation markers like IL-2 and CD25, and consequently, inhibition of T-cell proliferation.[1]
Signaling Pathway Diagram
Caption: this compound inhibits PKC, blocking NF-κB and NFAT signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on T-cell signaling and the expected outcomes of a robust cryopreservation protocol.
Table 1: Inhibition of NF-κB p65 Phosphorylation by this compound in Human T-cells
| T-cell Subset | This compound Concentration (nM) | Inhibition of NF-κB Phosphorylation (%) |
| CD3+ | 500 | 93[4][5] |
| CD4+ | 500 | 95[4][5] |
| CD8+ | 500 | 86[4][5] |
Table 2: Expected Post-Thaw Viability and Recovery of Cryopreserved Lymphocytes
| Cryopreservation Parameter | Expected Outcome | Method of Assessment |
| Immediate Post-Thaw Viability | >90% | Trypan Blue Exclusion or Flow Cytometry (e.g., 7-AAD staining)[6] |
| Viability 24 hours Post-Thaw | >80% | Trypan Blue Exclusion or Flow Cytometry |
| Cell Recovery | >80% | Cell Counting (Hemocytometer or Automated Counter) |
Experimental Protocols
Protocol for this compound Treatment of Cells
This protocol describes the treatment of a generic lymphocyte cell line (e.g., Jurkat) with this compound prior to cryopreservation.
Materials:
-
Lymphocyte cell line (e.g., Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (AEB071)
-
DMSO (for this compound stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer)
Procedure:
-
Culture cells to the desired density in a T-75 flask.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 100-500 nM).[4][5]
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 1-4 hours).
-
Following incubation, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove residual drug and medium.
-
Resuspend the cells in a small volume of PBS and perform a cell count and viability assessment (e.g., using Trypan Blue).
Protocol for Cryopreservation of this compound-Treated Cells
This protocol outlines the steps for cryopreserving the this compound-treated cells. A controlled-rate freezing method is recommended to ensure high cell viability.[7]
Materials:
-
This compound-treated cells
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Centrifuge the washed this compound-treated cells and resuspend the pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryogenic vials.
-
Place the cryogenic vials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]
-
The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.
Experimental Workflow Diagram
Caption: Workflow for cryopreserving this compound-treated cells.
Protocol for Thawing Cryopreserved Cells
Rapid thawing is crucial to maximize cell viability.
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete culture medium
-
Centrifuge
Procedure:
-
Quickly transfer the cryogenic vial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Immediately transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge the cells at a low speed to pellet them.
-
Discard the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a cell count and viability assessment.
-
The cells are now ready for downstream analysis. For improved recovery, consider adding a ROCK inhibitor like Y-27632 to the post-thaw culture medium for the first 24 hours.[8][9]
Protocol for Analysis of Phosphoproteins by Western Blot
This protocol is designed to analyze the phosphorylation status of proteins in the thawed cells. It is critical to work quickly and keep samples on ice to prevent dephosphorylation.[10]
Materials:
-
Thawed this compound-treated cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Wash the thawed cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Probe the membrane with primary antibodies against the phosphoproteins of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low Post-Thaw Viability:
-
Loss of Phosphoprotein Signal:
-
Work quickly and keep all samples and reagents on ice during the lysis and protein extraction steps.[10]
-
Ensure that fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use.
-
Avoid repeated freeze-thaw cycles of the cell lysates.
-
By following these detailed protocols and application notes, researchers can confidently cryopreserve this compound-treated cells for future analysis, ensuring the integrity of their samples and the reliability of their experimental results.
References
- 1. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of vitrification and a Rho-associated coiled-coil containing protein kinase 1 inhibitor on the meiotic and developmental competence of feline oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Sotrastaurin solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the solubility of Sotrastaurin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water but shows good solubility in several organic solvents.[1] It is most commonly dissolved in Dimethyl sulfoxide (DMSO).[1][2][3][4][5] For detailed solubility data, please refer to the table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is highly recommended to prepare stock solutions in fresh, anhydrous DMSO.[1][5] The use of DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][5] For instance, a stock solution of 10 mM in DMSO is a common starting point for further dilutions.[4] Sonication may be required to fully dissolve the compound.[4]
Q3: My this compound precipitated when I diluted my DMSO stock in my aqueous buffer. What happened and how can I fix it?
A3: This is a common issue known as precipitation, which occurs because this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer, the compound "crashes out" of the solution. To prevent this, it is recommended to perform a serial dilution of the DMSO stock first and then add the diluted inhibitor to your pre-warmed (37°C) cell culture medium or buffer.[4]
Q4: What is the recommended storage and stability for this compound solutions?
A4: this compound powder is stable for up to 3 years when stored at -20°C.[2] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for up to one year or at -20°C for up to six months.[2]
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, particularly PKCθ.[1][6][7] By inhibiting PKC, it blocks downstream signaling pathways, including the activation of NF-κB, which is crucial for T-cell activation and proliferation.[3][6][7][8]
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound DMSO stock to aqueous media.
-
Cause: The significant difference in polarity between DMSO and the aqueous buffer causes the poorly soluble this compound to rapidly precipitate. The final concentration of DMSO in the aqueous solution may also be too low to maintain solubility.
-
Solution:
-
Pre-warm your media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the compound.[4]
-
Use a stepwise dilution: Instead of adding the highly concentrated stock directly, first, make an intermediate dilution of your this compound stock in DMSO.
-
Slow Addition: Add the diluted this compound solution dropwise to the vortexing aqueous buffer to ensure rapid mixing and prevent localized high concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as high as your system can tolerate (typically ≤ 0.5%) to aid in solubility.
-
Problem: Inconsistent or no biological effect observed in cell-based assays.
-
Cause: This could be due to several factors: the compound not being fully dissolved, precipitation in the culture medium leading to a lower effective concentration, or degradation of the compound.
-
Solution:
-
Verify Stock Solution: Ensure your this compound is fully dissolved in the DMSO stock. If you see any particulates, sonicate the solution.[4]
-
Use Fresh DMSO: Always use new or anhydrous DMSO, as absorbed moisture will decrease solubility.[1][5]
-
Prepare Fresh Dilutions: Prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Do not store this compound in aqueous solutions for extended periods.
-
Check for Precipitation: After preparing your final working solution, visually inspect it for any signs of precipitation. If possible, centrifuge a sample and check for a pellet.
-
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL | ≥ 114.03 mM | Use fresh, anhydrous DMSO.[2][5] Sonication is recommended.[4] |
| DMSO | 10 mg/mL | ~22.8 mM | - |
| Ethanol | 40 mg/mL | ~91.2 mM | - |
| Ethanol | 5 mg/mL | ~11.4 mM | - |
| DMF | 20 mg/mL | ~45.6 mM | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.14 mM | - |
| Water | Insoluble | - | - |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | 5.70 mM | In vivo formulation; requires sonication.[2] |
Note: Solubility values can vary slightly between suppliers. The molecular weight of this compound is 438.48 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 4.38 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication (If Necessary): If particulates are still visible, place the tube in a bath sonicator for 5-10 minutes or until the solution is clear.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 1 µM Aqueous Working Solution
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of DMSO. This creates a 10 µM solution. Vortex gently to mix.
-
Final Dilution: Pre-warm your final aqueous buffer or cell culture medium to 37°C.
-
Addition: Add 100 µL of the 10 µM intermediate solution to 9.9 mL of the pre-warmed aqueous medium. This results in a final concentration of 1 µM this compound with a final DMSO concentration of 1%. Adjust volumes as needed for your specific experimental setup and desired final DMSO concentration.
-
Mixing: Mix immediately by inverting the tube or gentle vortexing. Use the final working solution promptly.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified this compound signaling pathway in T-cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | PKC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Sotrastaurin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the protein kinase C (PKC) inhibitor, Sotrastaurin (also known as AEB071).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive, pan-protein kinase C (PKC) inhibitor.[1] It demonstrates high affinity for both classical and novel PKC isoforms, thereby blocking downstream signaling pathways. Specifically, it has been shown to inhibit the activation of NF-κB and the MAPK/ERK pathway.[2][3]
Q2: What are the known on-target effects of this compound?
This compound potently inhibits several PKC isoforms. The table below summarizes its inhibitory activity (Ki) against various PKC isoforms in cell-free assays.
| On-Target Kinase | Ki (nM) |
| PKCθ | 0.22 |
| PKCβ1 | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
Q3: Does this compound have known off-target effects?
While this compound is highly selective for PKC isoforms, some off-target activity has been reported. A screen against over 200 kinases identified Glycogen Synthase Kinase 3 (GSK3) isoforms as previously unappreciated direct targets. Conversely, this compound does not inhibit other kinases such as fyn, lck, ZAP-70, and JAK3.
| Off-Target Kinase | Activity |
| GSK3α/β | Inhibition noted |
| Fyn | No inhibition |
| Lck | No inhibition |
| ZAP-70 | No inhibition |
| JAK3 | No inhibition |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
Q: My cell viability assay (e.g., MTT, resazurin-based) shows inconsistent or unexpected results after this compound treatment. What could be the cause?
A: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Paradoxical Signaling: In some cellular contexts, inhibition of the PKC/ERK pathway by this compound can lead to the compensatory upregulation of pro-survival pathways, such as the PI3K/AKT pathway.[4] This can result in resistance to this compound-induced apoptosis and may manifest as higher-than-expected cell viability.
-
Recommendation: Perform Western blot analysis to probe for phosphorylated AKT (p-AKT) levels after this compound treatment to investigate the activation of this compensatory pathway.
-
-
Assay Interference: Components in your assay may interfere with the readout.
-
Recommendation: Run appropriate controls, including media-only blanks and vehicle-treated (e.g., DMSO) cells. Ensure that this compound itself does not directly react with your viability reagent.
-
-
Sub-optimal Assay Conditions: Cell density, incubation time, and reagent concentrations can all affect the outcome of viability assays.
-
Recommendation: Optimize these parameters for your specific cell line and experimental setup. Ensure cells are in the exponential growth phase during treatment.
-
Issue 2: Lack of Expected Phenotypic Response
Q: I am not observing the expected biological effect (e.g., inhibition of proliferation, induction of apoptosis) in my cell line, even at high concentrations of this compound.
A: This could be due to intrinsic or acquired resistance mechanisms.
-
Cell Line Specificity: The cellular context is critical. The functional importance of PKC signaling can vary significantly between different cell lines and tumor types.
-
Recommendation: Confirm that your cell line of interest is dependent on the PKC signaling pathway for the phenotype you are measuring. This can be done by examining the effects of PKC isoform-specific siRNAs.
-
-
Compensatory Signaling: As mentioned previously, the activation of parallel survival pathways can circumvent the effects of PKC inhibition.
-
Recommendation: In addition to the PI3K/AKT pathway, consider investigating other potential compensatory pathways that may be relevant in your cellular model.
-
Issue 3: Difficulty Interpreting Signaling Readouts
Q: I am seeing paradoxical or difficult-to-interpret results in my signaling experiments (e.g., Western blots for downstream effectors).
A: The intricate nature of signaling networks can lead to complex responses to kinase inhibitors.
-
Feedback Loops: Inhibition of a kinase can sometimes lead to the activation of upstream components or parallel pathways through the disruption of negative feedback loops.
-
Recommendation: Conduct a time-course experiment to observe the dynamic changes in your signaling pathway of interest after this compound treatment. This can help to distinguish between direct and indirect effects.
-
-
Off-Target Effects: Although selective, this compound's inhibition of off-target kinases like GSK3 could influence other signaling pathways.
-
Recommendation: If you suspect an off-target effect is responsible for your observation, consider using a structurally different PKC inhibitor as a control to see if the same effect is observed.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To identify the on- and off-target effects of this compound, a comprehensive kinase selectivity profiling is recommended.
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Assay Platform: Utilize a reputable kinase screening platform, such as a radiometric assay (e.g., HotSpot™), a luminescence-based assay (e.g., ADP-Glo™), or a fluorescence-based assay.
-
Kinase Panel: Select a diverse panel of recombinant human kinases representing all major branches of the kinome.
-
Inhibitor Concentration: Screen this compound at a fixed concentration (e.g., 1 µM) to identify potential hits.
-
Data Analysis: Calculate the percentage of remaining kinase activity compared to a vehicle control.
-
Follow-up: For any kinases that show significant inhibition, perform dose-response experiments to determine the IC50 value.
Protocol 2: Assessing On-Target and Off-Target Effects in a Cellular Context
Objective: To confirm the on-target engagement of this compound and investigate its effects on downstream signaling pathways in cells.
Methodology:
-
Cell Culture and Treatment: Culture your cell line of interest to ~70-80% confluency. Treat cells with a dose-range of this compound or a vehicle control for a specified period.
-
Western Blot Analysis:
-
On-Target Engagement: Probe for the phosphorylation of a known direct PKC substrate, such as MARCKS (myristoylated alanine-rich C-kinase substrate). A decrease in pMARCKS levels indicates PKC inhibition.
-
Downstream Pathway Analysis: Analyze the phosphorylation status of key proteins in the pathways of interest, such as p-ERK (for the MAPK pathway) and p-Akt (for the PI3K/Akt pathway).
-
-
Data Quantification: Quantify the band intensities from your Western blots and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels where appropriate.
Signaling Pathway
The diagram below illustrates the canonical PKC signaling pathway that is inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Sotrastaurin experiments
Welcome to the technical support center for Sotrastaurin (also known as AEB071). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent pan-Protein Kinase C (PKC) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, orally available, pan-protein kinase C (PKC) inhibitor.[1][2][3] It shows high affinity for several PKC isoforms, particularly PKCθ, and is inactive against PKCζ.[1] By inhibiting PKC, this compound effectively blocks downstream signaling pathways, including the NF-κB and NFAT pathways, which are crucial for T-cell activation and proliferation.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C; these are generally stable for up to one month.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO, DMF, and ethanol.[2] For preparing stock solutions, fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
Q4: What are the typical working concentrations for in vitro experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. For T-cell activation assays, concentrations in the low nanomolar range (e.g., 200 nM) have been shown to be effective at inhibiting T-cell proliferation.[1][4] In some cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), higher concentrations in the micromolar range (e.g., 5-40 µM) have been used to induce apoptosis and cell cycle arrest.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Q5: I am observing high variability in my cell-based assay results. What could be the cause?
A5: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Cellular responses can change with excessive passaging.
-
Compound Stability: As mentioned in Q2, improper storage and handling of this compound can lead to degradation. Ensure you are using freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in proliferation and viability readouts. Use a consistent seeding protocol and ensure even cell distribution in multi-well plates.
-
Edge Effects in Plates: In 96-well or 384-well plates, wells on the edge can be prone to evaporation, leading to altered compound concentrations and cell stress. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
-
Variable Incubation Times: Adhere strictly to the planned incubation times with the compound, as even small deviations can affect the outcome of time-sensitive assays like proliferation or apoptosis measurements.
Q6: My Western blot results for downstream targets of PKC (e.g., phosphorylated MARCKS) are not showing consistent inhibition with this compound treatment. What should I check?
A6: If you are experiencing issues with Western blot results, consider the following:
-
Sub-optimal Compound Concentration: The IC50 for PKC inhibition can vary between cell lines. Perform a dose-response experiment to confirm the effective concentration of this compound in your specific cell model.
-
Timing of Cell Lysis: The phosphorylation state of proteins can be transient. Optimize the time point for cell lysis after this compound treatment to capture the peak of inhibition. A time-course experiment is recommended.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins during sample preparation. Keep samples on ice throughout the process.
-
Antibody Quality: The specificity and sensitivity of your primary antibody are critical. Validate your antibody to ensure it specifically recognizes the phosphorylated form of your target protein.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes. This is essential for accurately quantifying the relative changes in protein phosphorylation.
Q7: I am seeing unexpected or off-target effects in my experiments. Is this a known issue with this compound?
A7: this compound is a selective PKC inhibitor, but like most kinase inhibitors, off-target effects can occur, especially at higher concentrations.[8] If you suspect off-target effects:
-
Confirm with a Secondary Inhibitor: Use another structurally different PKC inhibitor to see if you can replicate the observed phenotype. This can help to confirm that the effect is due to PKC inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of the target PKC isoform to see if it reverses the effect of this compound.
-
Evaluate Downstream Pathways: Broadly profile downstream signaling pathways to see if pathways unrelated to PKC are being affected.[8] This could indicate off-target kinase inhibition.
-
Concentration Matters: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
Quantitative Data Summary
Table 1: Inhibitory Activity (Ki) of this compound against PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKCθ | 0.22 |
| PKCβ | 0.64 |
| PKCα | 0.95 |
| PKCη | 1.8 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][3] |
Table 2: IC50 Values of this compound in Functional Assays
| Assay Type | Cell Type/System | IC50 (nM) |
| Alloactivated T-cell Proliferation | Human Peripheral Blood Mononuclear Cells | 90 |
| CD3/CD28-induced T-cell Proliferation | Human T-cells | ~37 |
| Data sourced from a study on regulatory T cell function.[5] |
Key Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits conventional and novel PKC isoforms, blocking NF-κB and NFAT signaling.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for in vitro experiments using this compound.
Detailed Experimental Protocols
Protocol 1: Protein Kinase C (PKC) Kinase Assay
This protocol is adapted from a scintillation proximity assay used to determine the inhibitory activity of this compound.[1]
-
Assay Buffer Preparation: Prepare a buffer containing 20 mM Tris-HCl (pH 7.4) and 0.1% bovine serum albumin (BSA).
-
Reaction Mixture Preparation: In each well of a suitable assay plate, combine the following components:
-
1.5 µM of a biotinylated peptide substrate for PKC.
-
10 µM [³³P]ATP.
-
10 mM Mg(NO₃)₂.
-
0.2 mM CaCl₂.
-
Lipid vesicles (containing 30 mol% phosphatidylserine, 5 mol% diacylglycerol, and 65 mol% phosphatidylcholine) at a final lipid concentration of 0.5 µM.
-
Varying concentrations of this compound (or DMSO as a vehicle control).
-
-
Enzyme Addition: Add the specific PKC isotype (protein concentration typically ranging from 25 to 400 ng/mL) to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of a stop mixture containing 100 mM EDTA, 200 µM ATP, 0.1% Triton X-100, and 0.375 µ g/well streptavidin-coated scintillation proximity assay (SPA) beads in PBS (without Ca²⁺ and Mg²⁺).
-
Signal Detection: Measure the incorporated radioactivity using a suitable microplate scintillation counter for 1 minute per well. The amount of radioactivity is proportional to the kinase activity.
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol is a general method for assessing the effect of this compound on cell proliferation.[7]
-
Cell Seeding: Seed cells (e.g., SUDHL-4 or OCI-LY8) into a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well).
-
Compound Addition: Add varying concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, or 40 µM) or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a 37°C incubator with 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Western Blotting for Phosphorylated Proteins
This is a general protocol for detecting changes in protein phosphorylation following this compound treatment.[9][10]
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the optimized duration.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20 µg).
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to the phosphorylated target protein) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Re-probe the membrane with an antibody against the total protein or a loading control (e.g., β-actin, GAPDH) for normalization.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Mechanisms of acquired resistance to Sotrastaurin in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Sotrastaurin in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly AEB071) is a potent and selective, orally available pan-Protein Kinase C (PKC) inhibitor.[1] It shows high affinity for both classical (α, β) and novel (θ, δ, ε, η) PKC isoforms, with Ki values in the nanomolar range.[2] By binding to the ATP-binding pocket of PKC, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that are crucial for cell proliferation, survival, and differentiation in various cancers.[3][4][5]
Q2: We are observing a decreased response to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound in cancer cells can arise from several mechanisms. The most commonly reported mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the PKC blockade. A primary example is the activation of the PI3K/AKT/mTOR pathway.[6][7][8]
-
Alterations in Downstream Signaling Components: Changes in the expression or activity of proteins downstream of PKC, such as those in the NF-κB signaling pathway, can also contribute to resistance.[2][9]
While not yet specifically reported for this compound, a common mechanism of resistance to other kinase inhibitors involves the acquisition of secondary mutations in the drug target that reduce inhibitor binding. This remains a theoretical possibility for PKC isoforms.
Q3: How can we experimentally confirm that our cells have developed resistance to this compound?
The development of resistance is typically confirmed by a shift in the half-maximal inhibitory concentration (IC50). You can determine this by performing a cell viability assay (e.g., CCK-8 or MTT) on both the parental (sensitive) and the suspected resistant cell lines treated with a range of this compound concentrations. A significant increase in the IC50 value for the resistant cell line compared to the parental line indicates acquired resistance.[10]
Troubleshooting Guides
Problem 1: My cell viability assay shows inconsistent or unexpected results when testing for this compound resistance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent and optimal cell seeding density for each experiment. Over- or under-confluent cells can affect metabolic activity and drug response. |
| Drug Concentration Range | Verify that the this compound concentration range used is appropriate to generate a full dose-response curve for both sensitive and resistant cells. |
| Incubation Time | Optimize the incubation time for the cell viability reagent (e.g., CCK-8). Insufficient incubation can lead to weak signals, while over-incubation can result in signal saturation.[11] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for direct effects on the assay reagents.[12][13] |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells will yield unreliable results.[14] |
Problem 2: I suspect bypass pathway activation in my this compound-resistant cells, but my Western blot results for p-AKT or p-ERK are unclear.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.[3][11] |
| Blocking Buffer | For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background.[5][15] |
| Antibody Quality | Ensure your primary antibodies for the phosphorylated and total proteins are validated and used at the recommended dilutions. Run positive and negative controls to verify antibody specificity.[4] |
| Low Protein Abundance | If the phosphorylated protein is of low abundance, consider enriching your sample through immunoprecipitation before running the Western blot.[11] |
| Buffer Composition | Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[4][15] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various PKC isoforms and the observed fold-change in IC50 in resistant cell line models.
| Target/Cell Line | Parameter | Value | Reference |
| PKCθ | Ki | 0.22 nM | [16] |
| PKCβ | Ki | 0.64 nM | [2] |
| PKCα | Ki | 0.95 nM | [2] |
| PKCδ | Ki | 2.1 nM | [16] |
| PKCε | Ki | 3.2 nM | [2] |
| PKCη | Ki | 1.8 nM | [2] |
| Human T-cells (MLR) | IC50 | 37 nM | [17] |
| Sorafenib-resistant HCC (LM3-SR) | IC50 Fold Increase | ~4-fold | [18] |
| Bleomycin-resistant cell lines | IC50 Fold Increase | 7 to 49-fold | [19] |
| Trastuzumab-resistant BT474 cells | IC50 Fold Increase | ~100-fold | [20] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of this compound action and acquired resistance.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Gastrointestinal Toxicity of Sotrastaurin in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) toxicities associated with the protein kinase C (PKC) inhibitor, Sotrastaurin (AEB071), in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AEB071) is a potent, orally bioavailable, and selective inhibitor of protein kinase C (PKC) isoforms.[1] It primarily targets classical (α, β) and novel (θ, δ, ε, η) PKC isoforms, playing a crucial role in T-cell activation and proliferation.[2] By inhibiting these signaling pathways, this compound is investigated for its potential in preventing organ transplant rejection and in treating certain autoimmune diseases and cancers.
Q2: What is the link between PKC inhibition and gastrointestinal toxicity?
PKC isoforms are key regulators of various functions within the gastrointestinal tract, including intestinal barrier integrity, smooth muscle contraction, and cellular growth and differentiation.[3][4][5] Inhibition of these isoforms can disrupt the normal physiological processes of the gut, potentially leading to adverse effects. For instance, specific PKC isoforms are involved in the assembly of tight junction proteins that maintain the intestinal barrier.[6][7] Their inhibition may lead to increased permeability and inflammation. Additionally, PKC signaling is involved in the regulation of intestinal epithelial cell injury and repair.[8][9]
Q3: What are the reported gastrointestinal side effects of this compound in preclinical and clinical studies?
While detailed preclinical data on this compound-induced GI toxicity is limited in publicly available literature, clinical studies have reported gastrointestinal side effects. In human trials, frequently reported adverse events of a gastrointestinal nature include abdominal pain, constipation, diarrhea, nausea, and vomiting.[1] When administered in combination with other kinase inhibitors, such as binimetinib, substantial gastrointestinal toxicity, including diarrhea, nausea, and vomiting, has been observed.[10]
Troubleshooting Guide: this compound-Induced GI Toxicity
This guide provides a structured approach to identifying, evaluating, and managing GI toxicity in animal models during this compound administration.
Problem: Animal exhibits signs of gastrointestinal distress (e.g., diarrhea, weight loss, dehydration, lethargy).
Table 1: Troubleshooting Protocol for this compound-Induced GI Toxicity
| Step | Action | Detailed Protocol/Considerations |
| 1. Observation & Assessment | Systematically monitor and grade the severity of GI toxicity. | Clinical Scoring: Implement a daily scoring system for stool consistency (e.g., 0=normal, 1=soft, 2=loose, 3=watery/diarrhea) and general animal well-being (activity, posture, coat).Body Weight: Record body weight daily. A loss of >15-20% may necessitate intervention or euthanasia.Hydration Status: Assess for signs of dehydration such as skin tenting and sunken eyes. |
| 2. Dose Evaluation | Determine if the observed toxicity is dose-dependent. | Dose Reduction: If toxicity is moderate to severe, consider a dose reduction of this compound. Titrate to the maximum tolerated dose (MTD).Dosing Schedule Modification: Explore alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing GI toxicity. |
| 3. Supportive Care | Implement measures to alleviate symptoms and maintain animal health. | Fluid & Electrolyte Replacement: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution.Nutritional Support: Offer palatable, high-calorie, and easily digestible food. In severe cases, gavage feeding with a liquid diet may be necessary.Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide should be considered carefully and in consultation with a veterinarian, as they may mask worsening toxicity. |
| 4. Pathological & Mechanistic Analysis | Investigate the underlying cause of the GI toxicity. | Histopathology: At study termination or if animals are euthanized due to severe toxicity, collect gastrointestinal tissues for histopathological analysis to assess for mucosal damage, inflammation, and changes in cell morphology.Biomarker Analysis: Collect blood and tissue samples to analyze for markers of inflammation (e.g., cytokines) and intestinal damage. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
This protocol is a common method to assess the effect of a compound on gastrointestinal transit time.
-
Animal Preparation: Fast rodents for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally at the desired dose and time point before the charcoal meal.
-
Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% activated charcoal in 10% gum acacia) orally to the animals.
-
Euthanasia and Measurement: At a predetermined time after charcoal administration (e.g., 30-60 minutes), euthanize the animals by CO2 asphyxiation.
-
Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Analysis: Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Induction and Management of Diarrhea in a Rodent Model
This protocol provides a framework for studying drug-induced diarrhea and the efficacy of management strategies.
-
Model Development: Administer this compound daily to rodents at a dose known or suspected to induce diarrhea. Monitor the animals for the onset, incidence, and severity of diarrhea using a fecal consistency scoring system.
-
Treatment Intervention: Once diarrhea is established, divide the animals into treatment groups:
-
Group 1: Continue this compound + Vehicle.
-
Group 2: Continue this compound + Supportive care (e.g., subcutaneous fluids).
-
Group 3: Continue this compound + Test anti-diarrheal agent.
-
-
Monitoring and Endpoints: Continue daily monitoring of fecal consistency, body weight, and clinical signs.
-
Data Analysis: Compare the severity and duration of diarrhea, as well as body weight changes, between the different treatment groups.
Data Presentation
Table 2: Summary of this compound (AEB071) Effects and Reported GI Toxicity
| Context | Dose/Concentration | Observed Effect/Toxicity | Species/System |
| Preclinical Efficacy | 10 and 30 mg/kg b.i.d. | Prolonged heart allograft survival in rats. | Rat |
| Clinical Trial (Monotherapy) | Not specified | Most frequently reported side effects were gastrointestinal (abdominal pain, constipation, diarrhea, nausea, vomiting). | Human |
| Clinical Trial (Combination with Binimetinib) | This compound 200 mg and 300 mg | High rates of diarrhea (94.7%), nausea (78.9%), and vomiting (71.1%). | Human |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PKC signaling pathway in the gastrointestinal tract and the inhibitory action of this compound.
Caption: Experimental workflow for managing this compound-induced GI toxicity in animal studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase C isozymes is associated with post-mitotic events in intestinal epithelial cells in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Targeting protein kinase C (PKC) in physiology and cancer of the gastric cell system [pubmed.ncbi.nlm.nih.gov]
- 6. theta Isoform of protein kinase C alters barrier function in intestinal epithelium through modulation of distinct claudin isotypes: a novel mechanism for regulation of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effect of selective PKC isoform activation and inhibition on TNF-α-induced injury and apoptosis in human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sotrastaurin Treatment for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Sotrastaurin in in vitro studies. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It specifically targets conventional (α, β) and novel (θ) PKC isoforms, which are critical components of signaling pathways downstream of the T-cell receptor.[1][4] By inhibiting these PKC isoforms, this compound effectively blocks the activation of transcription factors such as NF-κB and NFAT (Nuclear Factor of Activated T-cells), but not AP-1 (Activator Protein-1).[4][5] This leads to the suppression of early T-cell activation markers, including IL-2 secretion and CD25 expression, and ultimately inhibits T-cell proliferation.[2][4]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, most in vitro studies with primary human and mouse T-cells show effects at low nanomolar concentrations.[4] For inhibiting alloantigen-induced T-cell proliferation, the half-maximal inhibitory concentration (IC50) has been reported to be in the range of 37 nM to 90 nM (approximately 45 ng/mL).[1][6] For other applications, such as inhibiting lymphocyte function-associated antigen-1 (LFA-1)-mediated T-cell adhesion, concentrations below 3 µM are effective.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the biological process being investigated. Here are some general guidelines from published studies:
-
Short-term Inhibition of Signaling Events: For studying the inhibition of PKC catalytic activity or downstream phosphorylation events, a pre-incubation of 60 minutes before stimulation is often sufficient.[1][5]
-
Inhibition of T-cell Activation Markers: To observe a significant reduction in early activation markers like IL-2 secretion and CD25 expression, treatment durations of 5 to 24 hours are commonly used.[2][5]
-
Inhibition of Cell Proliferation: Proliferation assays, such as Mixed Lymphocyte Reactions (MLR), typically require longer incubation periods, ranging from 3 to 6 days.[1]
-
Cell Viability and Apoptosis Assays: To assess the impact on cell viability or induce apoptosis in sensitive cell lines, a 24-hour incubation is a common starting point.[2][7]
It is crucial to perform a time-course experiment to determine the optimal duration for your specific research question and cell type.
Troubleshooting Guide
Issue 1: No significant inhibition of T-cell activation is observed.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 in your specific cell type and assay. Concentrations ranging from 10 nM to 1 µM are a good starting point for most T-cell-based assays.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: For early activation events, ensure a pre-incubation period of at least 60 minutes before adding the stimulus. For downstream effects like cytokine production or proliferation, extend the treatment duration. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point.
-
-
Possible Cause 3: Drug Inactivity.
-
Solution: Ensure proper storage of this compound (typically at -20°C) and use freshly prepared solutions. Verify the activity of your this compound stock by testing it on a well-established positive control cell line or assay.
-
Issue 2: High levels of cell death or cytotoxicity are observed.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: While this compound generally has low non-specific antiproliferative effects at effective concentrations, high doses can induce cytotoxicity.[4][8] Reduce the concentration of this compound and perform a viability assay (e.g., Trypan Blue exclusion, MTT, or Annexin V staining) to find a non-toxic effective dose.
-
-
Possible Cause 2: Off-target effects.
-
Solution: At higher concentrations, the risk of off-target effects increases.[9][10] If you suspect off-target effects are causing cytotoxicity, try to use the lowest effective concentration determined from your dose-response studies. Consider including control experiments with other PKC inhibitors to see if the effect is specific to this compound.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Run a vehicle control (medium with the same concentration of DMSO without this compound) to rule out solvent toxicity.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and media composition.[11] Cell health and density can significantly impact the response to drug treatment.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Timing of Treatment and Stimulation.
-
Solution: Standardize the timing of this compound addition and cell stimulation across all experiments to ensure reproducibility.
-
Quantitative Data Summary
| Parameter | Cell Type | Assay | Concentration | Treatment Duration | Outcome | Reference |
| IC50 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocyte Reaction (MLR) | 45 ng/mL (~90 nM) | 6 days | Inhibition of T-cell proliferation | [1][6] |
| IC50 | Human T-cells | [3H]-thymidine incorporation | 37 nM | 6 days | Inhibition of T-cell proliferation | [1] |
| Effective Concentration | Primary Human and Mouse T-cells | IL-2 Secretion & CD25 Expression | Low nanomolar range | Not specified | Abrogation of early T-cell activation markers | [4] |
| Effective Concentration | Primary Human and Mouse T-cells | T-cell Proliferation | 200 nM | Not specified | Inhibition of CD3/CD28 antibody- and alloantigen-induced proliferation | [2] |
| Effective Concentration | Human T-cells | LFA-1 Mediated Adhesion | < 3 µM | Not specified | Marked inhibition of adhesion | [2] |
| Effective Concentration | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Cell Viability | Dose-dependent | Time-dependent | Inhibition of proliferation and induction of apoptosis | [7] |
| Pre-incubation | Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocyte Reaction (MLR) | 0, 25, 50, 100, 250 ng/mL | 60 minutes | Dose-dependent inhibition of proliferation | [1] |
| Treatment Duration | UM cell lines | Cell Viability | 5 µM | 24 hours | G1 arrest and/or cell death | [2] |
| Treatment Duration | Huh-7.5 cells | HCV Replication | 10 µg/mL | 48-72 hours | Reduction in HCV RNA replication | [8] |
Experimental Protocols & Visualizations
Experimental Workflow for Optimizing this compound Treatment Duration
This workflow outlines a systematic approach to determine the optimal treatment duration for a given in vitro experiment.
Caption: Workflow for optimizing this compound treatment duration.
Signaling Pathway of this compound Action in T-cells
This diagram illustrates the key signaling events inhibited by this compound following T-cell receptor (TCR) activation.
Caption: this compound's inhibition of the PKC signaling pathway in T-cells.
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Novel Immunosuppressive Protein Kinase C Inhibitor this compound Has No Pro-Viral Effects on the Replication Cycle of Hepatitis B or C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
The impact of serum concentration on Sotrastaurin activity in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sotrastaurin in cell culture experiments. A primary focus is the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly AEB071) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It primarily targets conventional (α, β) and novel (θ, δ, ε, η) PKC isoforms, with a particularly high affinity for PKCθ.[2] By inhibiting these kinases, this compound blocks downstream signaling pathways, including the NF-κB and NFAT pathways, which are crucial for T-cell activation and proliferation.[1][3] This makes it a valuable tool for studying immune responses and as a potential therapeutic agent.[1][4]
Q2: How does serum in cell culture media affect this compound's activity?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This protein binding effectively sequesters the drug, reducing the free concentration available to interact with its intracellular targets. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of high serum concentrations (e.g., 10% FBS) compared to low-serum or serum-free conditions.
Q3: I am not seeing the expected level of inhibition with this compound. What could be the issue?
A3: There are several potential reasons for this. One of the most common is the inhibitory effect of serum proteins, as mentioned above. If you are using high-serum media, consider titrating your this compound concentration to a higher range or reducing the serum percentage in your culture medium if your cells can tolerate it. Other factors could include the specific cell type being used, the activation state of the target pathway, and the specific experimental endpoint being measured. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound is highly dependent on the cell type, serum concentration, and the specific assay being performed. In cell-free kinase assays, this compound shows activity in the subnanomolar to low nanomolar range.[2][3] However, in cell-based assays, effective concentrations typically range from the low nanomolar to the low micromolar range.[2] For T-cell proliferation assays, IC50 values are often observed in the nanomolar range.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture, with a particular focus on the impact of serum.
Problem: Reduced or No this compound Activity Observed
| Potential Cause | Troubleshooting Steps |
| High Serum Concentration | 1. Reduce Serum Concentration: If your cell line can be maintained in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media for the duration of the experiment, this will likely increase the apparent potency of this compound. 2. Increase this compound Concentration: Perform a dose-response curve extending to higher concentrations to overcome the effects of protein binding. 3. Use Serum-Free Media for Drug Incubation: If possible, pre-incubate cells with this compound in serum-free media for a short period before adding serum-containing media or stimulants. |
| Sub-optimal Drug Concentration | 1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line and assay conditions. 2. Verify Stock Solution: Ensure your this compound stock solution is prepared and stored correctly. Improper storage can lead to degradation. |
| Cell Type and Pathway Activation | 1. Confirm Pathway Activation: Ensure that the PKC signaling pathway is robustly activated in your experimental system. This compound's effect will only be apparent when the target pathway is active. 2. Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to PKC inhibition. Consult the literature for data on this compound's effects on your specific cell model. |
| Assay-Specific Issues | 1. Incubation Time: The duration of this compound treatment may need to be optimized. Some effects may be apparent after short-term incubation, while others may require longer exposure. 2. Endpoint Measurement: The chosen readout (e.g., proliferation, cytokine secretion, protein phosphorylation) should be sensitive enough to detect changes induced by PKC inhibition. |
Quantitative Data
The inhibitory activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the experimental system.
Table 1: this compound IC50 Values in T-Cell Proliferation Assays
| Cell Type | Assay Type | IC50 (nM) | Serum Conditions | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocyte Reaction (MLR) | 90 nM (45 ng/mL) | Not explicitly stated | [1] |
| Human T-cells | Two-way Mixed Lymphocyte Reaction (MLR) | 37 nM | Not explicitly stated | [1] |
Table 2: this compound Ki Values in Cell-Free Kinase Assays
| PKC Isoform | Ki (nM) | Assay Conditions | Reference |
| PKCθ | 0.22 | Cell-free scintillation proximity assay | [2] |
| PKCβ1 | 0.64 | Cell-free scintillation proximity assay | [2] |
| PKCα | 0.95 | Cell-free scintillation proximity assay | [2] |
| PKCη | 1.8 | Cell-free scintillation proximity assay | [2] |
| PKCδ | 2.1 | Cell-free scintillation proximity assay | [2] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation
This protocol is adapted from a mixed lymphocyte reaction (MLR) to assess the inhibitory effect of this compound on T-cell proliferation.[1]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound
-
[³H]-Thymidine
-
96-well round-bottom plates
-
Irradiator for stimulator cells
Methodology:
-
Prepare Responder and Stimulator Cells: Isolate PBMCs from two different healthy donors. One will serve as the responder cells and the other as the stimulator cells.
-
Irradiate Stimulator Cells: Irradiate the stimulator cells to prevent their proliferation.
-
Pre-incubation with this compound: Plate the responder PBMCs at a density of 5 x 10⁴ cells/well in a 96-well plate. Add varying concentrations of this compound to the wells and pre-incubate for 60 minutes at 37°C.
-
Co-culture: Add 5 x 10⁴ irradiated stimulator cells to each well containing the responder cells.
-
Incubation: Culture the cells for 7 days at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: Add 0.5 µCi/well of [³H]-thymidine 16 hours before harvesting.
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.
Protocol 2: IL-2 Secretion Assay by ELISA
This protocol outlines the measurement of Interleukin-2 (IL-2) in the supernatant of activated T-cells treated with this compound.
Materials:
-
Isolated CD4+ T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Cell Plating and Treatment: Wash the plate to remove unbound antibody. Plate isolated CD4+ T-cells at an appropriate density. Add varying concentrations of this compound to the wells.
-
T-Cell Activation: Add soluble anti-CD28 antibody to the wells to co-stimulate the T-cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding supernatants and standards to the ELISA plate coated with a capture antibody.
-
Incubating and washing the plate.
-
Adding a detection antibody, followed by a substrate.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the IL-2 standards and use it to calculate the concentration of IL-2 in each sample. Determine the effect of this compound on IL-2 secretion.
Visualizations
PKC Signaling Pathway and this compound Inhibition
Caption: this compound inhibits PKC, blocking NF-κB activation.
Experimental Workflow: Assessing this compound Activity
Caption: Workflow for testing this compound's effect on T-cells.
Troubleshooting Logic: Impact of Serum
Caption: Troubleshooting this compound activity and serum effects.
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Sotrastaurin degradation in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Sotrastaurin degradation during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in powder form should be stored at -20°C. Under these conditions, it is reported to be stable for at least three to four years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[3]
Q2: What are the recommended storage conditions for this compound solubilized in a solvent?
A2: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2][3] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[4]
Q3: I left my this compound solution at room temperature for an extended period. Is it still usable?
A3: this compound solutions are not recommended for long-term storage at room temperature. The stability under these conditions is not guaranteed, and degradation may have occurred. For critical experiments, it is advisable to use a freshly prepared solution or one that has been stored under the recommended conditions. While short-term exposure during experimental setup is generally acceptable, prolonged exposure can lead to a decrease in potency and the formation of degradation products.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products of this compound from long-term storage are not extensively documented in publicly available literature, one known metabolite is N-desmethyl-sotrastaurin.[3] This metabolite is formed through the removal of a methyl group. It is plausible that similar degradation could occur under certain storage conditions. Other potential degradation pathways for molecules with similar functional groups could include hydrolysis of the pyrrole-2,5-dione ring or oxidation of the indole and quinazoline rings, especially if exposed to harsh conditions (e.g., strong acids/bases, oxidizing agents, or high temperatures).
Troubleshooting Guide: Investigating Potential this compound Degradation
If you suspect that your stored this compound has degraded, the following guide provides steps to assess its integrity.
1. Visual Inspection:
-
Appearance: Check for any change in the color or appearance of the this compound powder.
-
Solubility: When preparing a solution, observe if it dissolves as expected. Any difficulty in dissolution or the presence of precipitates in a freshly prepared solution could indicate degradation.
2. Analytical Assessment:
-
Chromatographic Purity: The most reliable way to assess degradation is to analyze the compound's purity using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its potential degradation products.
-
Mass Spectrometry (MS): LC-MS can be used to identify the parent compound and any potential degradation products by their mass-to-charge ratio.
3. Functional Assay:
-
In vitro Kinase Assay: To confirm the biological activity of your this compound stock, you can perform an in vitro kinase assay targeting Protein Kinase C (PKC). A decrease in the inhibitory activity compared to a fresh standard would suggest degradation.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Reported Stability |
| Powder | -20°C | ≥ 3 years[2][3] |
| Powder | 4°C | 2 years[3] |
| In Solvent | -80°C | 6 months[3] |
| In Solvent | -20°C | 1 month[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for a stability-indicating Reverse-Phase HPLC (RP-HPLC) method to assess the purity of this compound. Method optimization will be required.
Objective: To separate this compound from potential degradation products.
Materials:
-
This compound sample (and a reference standard, if available)
-
HPLC grade acetonitrile, methanol, and water
-
Ammonium acetate
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 50 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate in water, pH 4.5) and an organic solvent (e.g., a mix of methanol and acetonitrile). A common starting point could be a ratio like 25:15:60 (v/v/v) of aqueous buffer:methanol:acetonitrile.[5]
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent (like DMSO) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: RP C18 (50 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 246 nm or 438 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and run the HPLC. A pure sample should show a single major peak corresponding to this compound. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound for analytical method development.
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate aliquots of the stock solution):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify and characterize any new peaks that correspond to degradation products.
Visualizations
Caption: this compound's mechanism of action in T-cell activation.
Caption: Workflow for this compound forced degradation analysis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Overview of this compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Forced Degradation Studies [intertek.com]
- 5. Validation of a liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of this compound and its metabolite N-desmethyl-sotrastaurin in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The effect of Sotrastaurin on cell viability assays and potential interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sotrastaurin in cell viability assays. This compound, a potent and selective protein kinase C (PKC) inhibitor, is a valuable tool in cancer research and immunology. However, its chemical properties and mechanism of action can potentially interfere with common cell viability assays, leading to inaccurate results. This guide will help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound (also known as AEB071) is a pan-PKC inhibitor with high potency for PKCθ, PKCβ, and PKCα isoforms.[1][2] By inhibiting PKC, this compound blocks downstream signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for T-cell activation, proliferation, and survival in certain cancer cells.[3][4] This inhibition of proliferation and induction of apoptosis is the basis for its therapeutic potential and its effect on cell viability.[5]
Q2: Can this compound directly interfere with colorimetric cell viability assays like MTT, XTT, or MTS?
While direct chemical interference has not been definitively reported for this compound, its chemical structure, which includes indole and quinazoline rings, suggests a potential for redox activity.[6] Compounds with reducing or oxidizing properties can directly interact with tetrazolium salts (like MTT), leading to a false signal independent of cellular metabolic activity.[7] Therefore, it is crucial to perform a cell-free control experiment to test for direct chemical reduction of the assay reagent by this compound at the concentrations used in your experiments.
Q3: Can this compound interfere with luciferase-based viability assays like CellTiter-Glo®?
Yes, there is a potential for interference. Kinase inhibitors have been reported to interfere with luciferase-based assays. This can occur through direct inhibition of the luciferase enzyme or by affecting cellular ATP levels through mechanisms other than cell death. Since CellTiter-Glo® measures ATP as an indicator of viability, any compound that alters cellular metabolism and ATP production could indirectly affect the assay readout.
Q4: My cell viability results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Assay Interference: As discussed in Q2 and Q3, this compound might be directly or indirectly interfering with your chosen assay.
-
Cellular Metabolism: this compound's inhibition of PKC can alter cellular metabolic pathways, which form the basis of many viability assays.[8] This can lead to an under- or overestimation of cell viability.[9]
-
Solubility and Stability: this compound is soluble in DMSO.[3] Ensure that your stock solutions are properly prepared and that the final concentration of DMSO in your cell culture medium is low and consistent across all wells to avoid solvent-induced toxicity. The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.
Q5: What is the recommended control for this compound experiments involving cell viability assays?
To ensure the accuracy of your results, the following controls are essential:
-
Vehicle Control: A control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Cell-Free Control: Your highest concentration of this compound in cell culture medium without cells, to which the viability assay reagent is added. This will test for any direct chemical interaction between this compound and the assay reagent.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Untreated Control: A control group of cells that are not exposed to any treatment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected viability at high this compound concentrations | Direct reduction of assay reagent: this compound may be chemically reducing the tetrazolium salt (e.g., MTT) or stabilizing the luciferase enzyme, leading to a false positive signal. | 1. Run a cell-free control with this compound at the highest concentration used in your experiment. If you observe a signal, this indicates direct interference. 2. Consider using an alternative viability assay based on a different principle, such as trypan blue exclusion (cell counting), crystal violet staining (adherent cell biomass), or a real-time impedance-based assay. |
| Lower than expected viability at low this compound concentrations | Metabolic Inhibition: this compound's effect on PKC signaling may be reducing cellular metabolism without necessarily causing cell death, leading to an underestimation of viability in metabolic assays. | 1. Confirm cell death using a secondary, non-metabolic assay like Annexin V/PI staining for apoptosis or a membrane integrity assay (e.g., LDH release). 2. Shorten the incubation time with the viability assay reagent to minimize the impact of metabolic changes. |
| High variability between replicate wells | Poor this compound Solubility: The compound may be precipitating out of solution at higher concentrations. Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1. Visually inspect the wells for any precipitate after adding this compound. Ensure the final DMSO concentration is not causing solubility issues. 2. Optimize your cell seeding protocol to ensure a uniform cell monolayer. |
| Unexpected dose-response curve | Off-target effects: At high concentrations, this compound may have off-target effects that influence cell viability in a non-linear fashion. Assay Artifacts: The chosen assay may not be linear in the range of cell numbers being tested. | 1. Consult the literature for known off-target effects of this compound. 2. Validate your assay by performing a cell titration experiment to ensure the signal is linear with the number of viable cells in your experimental window. |
Data Summary
This compound Inhibitory Concentrations (IC50) in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| Diffuse Large B-cell Lymphoma (SUDHL-4) | CCK-8 | 22.31 | [10] |
| Diffuse Large B-cell Lymphoma (OCI-LY8) | CCK-8 | 22.90 | [10] |
| Human T-cells (MLR) | [³H]-thymidine incorporation | 0.089 | [4] |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for Direct MTT Reduction by this compound
-
Prepare a serial dilution of this compound in cell culture medium to match the concentrations used in your cell-based assay.
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate. Include a medium-only control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at 37°C for at least 4 hours or overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm. An increase in absorbance in the presence of this compound compared to the medium-only control indicates direct reduction.
Protocol 2: General Protocol for MTT Cell Viability Assay with this compound
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound's mechanism of action via PKC inhibition.
Caption: General workflow for cell viability assays with this compound.
Caption: Troubleshooting logic for unexpected this compound viability data.
References
- 1. Overview of this compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 5 from Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 6. This compound | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pro-Survival Signals Induced by Sotrastaurin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (PKC) inhibitor, Sotrastaurin. The focus is on understanding and managing the pro-survival signaling pathways that can be activated in some cancer models upon treatment, which may lead to therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete cell death or the development of resistance in our cancer cell lines after treatment with this compound. What are the potential underlying mechanisms?
A1: A primary mechanism of resistance to this compound is the activation of pro-survival signaling pathways as a compensatory response to PKC inhibition. The most commonly observed phenomenon is the feedback activation of the PI3K/Akt/mTOR pathway.[1] Inhibition of PKC can relieve a negative feedback loop that normally dampens PI3K/Akt signaling, leading to increased phosphorylation and activation of Akt, which promotes cell survival, proliferation, and resistance to apoptosis. In some contexts, upregulation of the MAPK/ERK pathway has also been observed.
Q2: How can we experimentally confirm the activation of pro-survival pathways in our this compound-treated cells?
A2: To confirm the activation of pro-survival pathways, we recommend performing Western blot analysis to assess the phosphorylation status of key signaling proteins. You should probe for phosphorylated Akt (at Ser473 and Thr308) and phosphorylated ERK1/2 (at Thr202/Tyr204), along with their total protein levels for normalization. An increase in the ratio of phosphorylated to total protein after this compound treatment would indicate the activation of these pathways.
Q3: What are the recommended strategies to overcome this compound-induced pro-survival signaling?
A3: A rational approach is to use combination therapies that co-target the induced pro-survival pathways. Preclinical and clinical studies have shown synergistic effects when this compound is combined with:
-
PI3K inhibitors (e.g., Alpelisib): To directly block the reactivated PI3K/Akt pathway.[1][2][3][4][5]
-
MEK inhibitors (e.g., Binimetinib): To inhibit the MAPK/ERK pathway if it is found to be upregulated.[2][6]
The goal of these combinations is to achieve a more complete and durable inhibition of cancer cell growth and survival.
Q4: We are planning a combination study. How should we determine the optimal concentrations of this compound and the second agent?
A4: To determine optimal drug concentrations, we recommend performing a matrix of dose-response experiments and calculating the Combination Index (CI) using the Chou-Talalay method. This will help you identify synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) interactions. Cell viability should be assessed using a reliable method such as the Cell Counting Kit-8 (CCK-8) assay.
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of cell viability with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Determine the IC50 value of this compound in your specific cell line using a dose-response curve (e.g., with a CCK-8 assay). |
| Feedback activation of survival pathways | Perform Western blot for p-Akt and p-ERK to check for their upregulation. If observed, consider combination therapy (see FAQ Q3). |
| Cell line-specific resistance | Some cancer models may have intrinsic resistance mechanisms. Characterize the genomic and proteomic profile of your cell line. |
| Drug stability and storage | Ensure this compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
Problem 2: Increased phosphorylation of Akt or ERK is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compensatory feedback loop | This is an expected outcome in some models. Proceed with designing combination therapy experiments. |
| Off-target effects | While this compound is a potent PKC inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Titrate the drug to the lowest effective concentration. |
| Experimental artifact | Ensure proper controls are included in your Western blot, including untreated and vehicle-treated cells. Quantify band intensities to confirm the increase. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | 22.31 (at 48h) | [7] |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | 22.90 (at 48h) | [7] |
| T cells (alloactivated) | N/A (Primary cells) | 0.09 (90 nM) | [8] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 experimentally for your specific model.
Table 2: Example of Quantitative Western Blot Data Analysis
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change vs. Control) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (1 µM) | Data to be determined experimentally | Data to be determined experimentally |
| This compound (5 µM) | Data to be determined experimentally | Data to be determined experimentally |
| This compound + PI3K Inhibitor | Data to be determined experimentally | Data to be determined experimentally |
| This compound + MEK Inhibitor | Data to be determined experimentally | Data to be determined experimentally |
Researchers should quantify the band intensities from their Western blots to populate a similar table to track the effects of this compound and combination therapies on signaling pathways.
Experimental Protocols
Western Blot for Phosphorylated Akt and ERK
-
Cell Lysis:
-
Treat cells with this compound and/or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2, and ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound, a second inhibitor, or their combination. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values. For combination studies, calculate the Combination Index (CI).
-
Mandatory Visualizations
References
- 1. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKD1 Mediates Negative Feedback of PI3K/Akt Activation in Response to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sotrastaurin's limited efficacy in certain solid tumor models
Welcome to the technical support center for Sotrastaurin. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in solid tumor models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its limited efficacy in certain contexts.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Question 1: We are observing limited or no growth inhibition in our solid tumor cell line treated with this compound, even at concentrations that are effective in other models. What are the potential reasons for this resistance?
Answer:
Limited efficacy of this compound in certain solid tumor models can stem from several intrinsic and acquired resistance mechanisms. The most common reasons include:
-
Compensatory Signaling Pathway Activation: Tumor cells can adapt to PKC inhibition by upregulating parallel survival pathways. The two most frequently implicated pathways are:
-
PI3K/AKT/mTOR Pathway: Inhibition of PKC can lead to the feedback activation of the PI3K/AKT pathway, which promotes cell survival and proliferation, thereby counteracting the effects of this compound.[1][2][3] Preclinical studies in uveal melanoma have shown that combining this compound with a PI3K inhibitor leads to synergistic cell death.[1]
-
MAPK/MEK/ERK Pathway: Similar to the PI3K/AKT pathway, the MAPK pathway can be activated as a compensatory mechanism. Preclinical and clinical trial data in uveal melanoma suggest that dual inhibition of PKC and MEK may be a viable strategy to overcome resistance.[4][5]
-
-
Expression Levels of Specific PKC Isoforms: this compound is a pan-PKC inhibitor, but the dependence of different tumor types on specific PKC isoforms varies.[6] If the targeted solid tumor model does not primarily rely on the PKC isoforms inhibited by this compound for its growth and survival, the drug will exhibit limited efficacy.
-
Genetic Alterations in the Target Pathway: Pre-existing mutations in components of the PKC signaling pathway or downstream effectors can render the pathway constitutively active and insensitive to upstream inhibition by this compound.
-
Tumor Microenvironment Factors: The tumor microenvironment can influence drug efficacy. For example, hypoxia has been shown to induce resistance to various targeted therapies.[7]
Question 2: How can we experimentally determine if compensatory PI3K/AKT or MAPK pathway activation is responsible for the observed resistance to this compound in our cell line?
Answer:
To investigate the activation of compensatory signaling pathways, we recommend performing a western blot analysis to assess the phosphorylation status of key proteins in these pathways.
Experimental Protocol: Western Blot Analysis of Compensatory Signaling
Objective: To determine if treatment with this compound leads to the activation of the PI3K/AKT or MAPK/ERK pathways.
Materials:
-
Your solid tumor cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed your cells and allow them to adhere. Treat the cells with this compound at a relevant concentration (e.g., at or above the expected IC50) for various time points (e.g., 6, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice to prevent protein degradation and dephosphorylation.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, it is often recommended to use 5% BSA in TBST as a blocking agent to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C with gentle agitation. Use the antibody manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. An increase in the ratio of phosphorylated protein to total protein in the this compound-treated samples compared to the control indicates activation of the respective pathway.
Troubleshooting Western Blots for Phospho-Proteins:
-
Weak or No Signal:
-
High Background:
-
Optimize the blocking conditions (time and blocking agent). Using 5% BSA in TBST is often preferred for phospho-antibodies over non-fat milk.
-
Ensure adequate washing steps.
-
Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS) in your buffers, as phosphate ions can interfere with phospho-specific antibody binding.[1]
-
Question 3: If we confirm compensatory pathway activation, what are the next steps to overcome this resistance?
Answer:
If your results indicate the activation of the PI3K/AKT or MAPK/ERK pathway, a logical next step is to test the efficacy of combination therapy.
-
Combination with a PI3K/AKT/mTOR inhibitor: Based on preclinical evidence, combining this compound with a PI3K inhibitor like alpelisib has shown synergistic effects in uveal melanoma models.[1] You can perform in vitro cell viability assays (e.g., MTT or CellTiter-Glo) to assess the synergistic or additive effects of combining this compound with a PI3K or mTOR inhibitor in your cell line.
-
Combination with a MEK inhibitor: Similarly, combining this compound with a MEK inhibitor such as binimetinib has been explored.[4][5] In vitro synergy studies can determine if this is a viable strategy for your model.
Experimental Workflow: Assessing Combination Therapy
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Combination Therapies to Overcome Sotrastaurin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (PKC) inhibitor, Sotrastaurin. The content is designed to help users identify and overcome experimental challenges related to drug resistance and to guide the rational design of combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally available pan-Protein Kinase C (PKC) inhibitor. It shows high affinity for classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[1] By inhibiting PKC, this compound blocks downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for the activation, proliferation, and survival of various cell types, including lymphocytes and certain cancer cells.[2][3]
Q2: We are observing diminished efficacy of this compound in our long-term cell culture experiments. What is the most likely mechanism of acquired resistance?
The most commonly reported mechanism of acquired resistance to this compound is the upregulation of the PI3K/AKT/mTOR signaling pathway.[4] Inhibition of PKC can lead to a compensatory activation of AKT, which promotes cell survival and proliferation, thereby bypassing the effects of this compound. Preclinical studies in uveal melanoma models have demonstrated that exposure to this compound can induce an increase in phosphorylated AKT (p-AKT), indicating activation of this bypass pathway.[4]
Q3: Our this compound-resistant cells do not show increased p-AKT levels. What are other potential resistance mechanisms?
While PI3K/AKT activation is a primary resistance mechanism, other bypass pathways can also contribute to this compound resistance. One such pathway is the MAPK/ERK pathway.[1][4] Even though PKC is an upstream activator of MAPK, cancer cells can develop mechanisms to reactivate this pathway independent of PKC. This can occur through mutations in upstream receptor tyrosine kinases (RTKs) or other signaling nodes that converge on the MAPK cascade.[5][6][7] Researchers should investigate the phosphorylation status of key MAPK pathway components, such as MEK and ERK, in their resistant cell lines.
Q4: Are there any known mutations in PKC isoforms that can cause resistance to this compound?
Currently, there is limited specific information in the scientific literature detailing mutations in PKC isoforms that confer direct resistance to this compound. However, based on resistance mechanisms observed with other kinase inhibitors, it is plausible that mutations in the drug-binding pocket of PKC isoforms could reduce the binding affinity of this compound, leading to decreased efficacy.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in cell viability assays over time.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response curve with this compound on your suspected resistant cell line and compare it to the parental (sensitive) cell line.
-
Expected Outcome: A rightward shift in the IC50 value for the resistant cell line, indicating decreased sensitivity.
-
-
Investigate PI3K/AKT Pathway Activation:
-
Experiment: Perform a western blot analysis to compare the levels of total and phosphorylated AKT (p-AKT at Ser473) and downstream targets like mTOR and S6 kinase in parental and resistant cell lines, both at baseline and after this compound treatment.
-
Expected Outcome: Increased basal levels of p-AKT or a sustained or increased level of p-AKT in the presence of this compound in the resistant line compared to the parental line.
-
-
Investigate MAPK/ERK Pathway Activation:
-
Experiment: Conduct a western blot to assess the levels of total and phosphorylated MEK (p-MEK) and ERK (p-ERK) in parental and resistant cells.
-
Expected Outcome: Elevated basal p-ERK levels or sustained p-ERK signaling in resistant cells despite this compound treatment.
-
Problem 2: Inconsistent results with combination therapies.
Possible Cause: Suboptimal drug concentrations, incorrect timing of drug administration, or inappropriate combination choice.
Troubleshooting Steps:
-
Determine Optimal Concentrations:
-
Experiment: Perform a checkerboard assay with a matrix of concentrations for this compound and the combination drug (e.g., a PI3K or MEK inhibitor).
-
Analysis: Use synergy analysis software to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Evaluate Timing of Drug Administration:
-
Experiment: Test different administration schedules: sequential (this compound followed by the second drug, or vice versa) versus simultaneous administration.
-
Analysis: Compare cell viability or apoptosis rates across the different schedules to identify the most effective timing.
-
-
Confirm Target Engagement of Combination Agent:
-
Experiment: If combining with a PI3K inhibitor (e.g., Alpelisib), perform a western blot for p-AKT. If combining with a MEK inhibitor (e.g., Binimetinib), probe for p-ERK.
-
Expected Outcome: The combination agent should effectively inhibit its respective target in the resistant cells.
-
Data Presentation
Table 1: Summary of Preclinical and Clinical Combination Therapies with this compound
| Combination Agent | Target Pathway | Rationale | Preclinical/Clinical Findings | Reference(s) |
| Alpelisib | PI3Kα | Overcomes resistance mediated by PI3K/AKT pathway upregulation. | Synergistic cell death in uveal melanoma cell lines and tumor growth inhibition in xenograft models. A Phase Ib clinical trial established a tolerable dose but showed limited clinical activity. | [4][8] |
| Binimetinib | MEK1/2 | Targets the MAPK/ERK pathway as a potential bypass mechanism. | Synergistic antitumor effects in preclinical uveal melanoma models. A Phase Ib clinical trial found the combination to be feasible but with significant gastrointestinal toxicity and limited clinical activity. | [1] |
| Everolimus | mTOR | Targets a key downstream effector of the PI3K/AKT pathway. | Preclinical studies in a rat cardiac allograft model showed synergistic effects with this compound. | |
| Inducers of Apoptosis | Intrinsic/Extrinsic Apoptosis Pathways | To enhance cell killing in resistant cells that have evaded this compound-induced growth arrest. | The combination of an mTOR inhibitor (which can be downstream of PKC) with an autophagy inhibitor has been shown to enhance apoptosis. | [9] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring: At each concentration, monitor cell morphology and proliferation. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 indicates the establishment of a resistant cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Sample Preparation: Culture parental and this compound-resistant cells to 70-80% confluency. Treat with this compound and/or a combination agent for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, ERK, S6K) overnight at 4°C. A phospho-(Ser) PKC substrate antibody can be used to assess overall PKC activity.[10][11][12][13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
-
Cell Lysis: Lyse cells under non-denaturing conditions using a Co-IP lysis buffer (e.g., containing non-ionic detergents like NP-40) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by western blot using an antibody against the suspected interacting "prey" protein.
Visualizations
// Nodes subgraph "cluster_upstream" { label="Upstream Activation"; bgcolor="#F1F3F4"; "Receptor" [fillcolor="#FFFFFF"]; "PLC" [fillcolor="#FFFFFF"]; "DAG_IP3" [label="DAG / IP3", fillcolor="#FFFFFF"]; }
"PKC" [label="PKC\n(α, β, δ, ε, η, θ)", fillcolor="#FBBC05"]; "this compound" [shape="oval", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"];
subgraph "cluster_downstream" { label="Downstream Pathways"; bgcolor="#F1F3F4"; "MAPK_Pathway" [label="MAPK Pathway\n(MEK, ERK)", fillcolor="#FFFFFF"]; "NFkB_Pathway" [label="NF-κB Pathway", fillcolor="#FFFFFF"]; "Cell_Proliferation" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
// Edges "Receptor" -> "PLC" [label="Activates"]; "PLC" -> "DAG_IP3" [label="Generates"]; "DAG_IP3" -> "PKC" [label="Activates"]; "PKC" -> "MAPK_Pathway" [label="Activates"]; "PKC" -> "NFkB_Pathway" [label="Activates"]; "MAPK_Pathway" -> "Cell_Proliferation"; "NFkB_Pathway" -> "Cell_Proliferation"; "this compound" -> "PKC" [arrowhead="tee", color="#EA4335", penwidth="2", label="Inhibits"]; }
Figure 1: this compound's mechanism of action on the PKC signaling pathway.// Nodes "PKC" [label="PKC", fillcolor="#FBBC05"]; "this compound" [shape="oval", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Downstream_Effectors" [label="Downstream\nPKC Targets", fillcolor="#FFFFFF"]; "Cell_Survival" [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_bypass" { label="Bypass Pathways"; bgcolor="#F1F3F4"; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF"]; "PI3K" [fillcolor="#FFFFFF"]; "AKT" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAPK_ERK" [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
// Edges "this compound" -> "PKC" [arrowhead="tee", color="#EA4335", penwidth="2", label="Inhibition"]; "PKC" -> "Downstream_Effectors" [style="dashed", color="#5F6368"]; "Downstream_Effectors" -> "Cell_Survival" [style="dashed", color="#5F6368"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "AKT" [label="Activates"]; "RTK" -> "MAPK_ERK" [label="Activates"]; "AKT" -> "Cell_Survival" [color="#4285F4", penwidth="2", label="Promotes (Resistance)"]; "MAPK_ERK" -> "Cell_Survival" [color="#4285F4", penwidth="2", label="Promotes (Resistance)"]; }
Figure 2: Key bypass pathways mediating resistance to this compound.// Nodes "Start" [label="Observe Decreased\nthis compound Efficacy", shape="ellipse", fillcolor="#FBBC05"]; "Confirm_Resistance" [label="Confirm Resistance\n(IC50 Shift)", fillcolor="#FFFFFF"]; "Hypothesis" [label="Hypothesize\nBypass Pathway\nActivation", shape="diamond", fillcolor="#F1F3F4"]; "Test_PI3K" [label="Western Blot:\np-AKT / p-S6K", fillcolor="#FFFFFF"]; "Test_MAPK" [label="Western Blot:\np-ERK / p-MEK", fillcolor="#FFFFFF"]; "PI3K_Positive" [label="p-AKT Increased", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MAPK_Positive" [label="p-ERK Increased", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Combine_PI3Ki" [label="Combine with\nPI3K Inhibitor\n(e.g., Alpelisib)", shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Combine_MEKi" [label="Combine with\nMEK Inhibitor\n(e.g., Binimetinib)", shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Synergy_Test" [label="Assess Synergy\n(CI Assay)", fillcolor="#FFFFFF"]; "End" [label="Optimized\nCombination\nTherapy", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Start" -> "Confirm_Resistance"; "Confirm_Resistance" -> "Hypothesis"; "Hypothesis" -> "Test_PI3K" [label="PI3K/AKT?"]; "Hypothesis" -> "Test_MAPK" [label="MAPK/ERK?"]; "Test_PI3K" -> "PI3K_Positive"; "Test_MAPK" -> "MAPK_Positive"; "PI3K_Positive" -> "Combine_PI3Ki"; "MAPK_Positive" -> "Combine_MEKi"; "Combine_PI3Ki" -> "Synergy_Test"; "Combine_MEKi" -> "Synergy_Test"; "Synergy_Test" -> "End"; }
Figure 3: Logical workflow for troubleshooting this compound resistance.References
- 1. A phase Ib trial of combined PKC and MEK inhibition with this compound and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study of this compound, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis and antitumor effects induced by the combination of an mTOR inhibitor and an autophagy inhibitor in human osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-PKC Substrate Motif [(R/K)XpSX(R/K)] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. Phospho-(Ser) PKC Substrate Antibody (#2261) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. citeab.com [citeab.com]
Validation & Comparative
A Comparative Guide to the Immunosuppressive Mechanisms of Sotrastaurin and Cyclosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive mechanisms of Sotrastaurin and Cyclosporine, focusing on their distinct modes of action on T-cell activation. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.
Introduction to this compound and Cyclosporine
This compound (AEB071) is a selective inhibitor of protein kinase C (PKC), a family of enzymes crucial for signal transduction in various cells, including T-lymphocytes. By targeting specific PKC isoforms, this compound represents a targeted approach to immunosuppression, aiming to modulate T-cell activation and proliferation.[1][2] It has been investigated for the prevention of organ transplant rejection and the treatment of autoimmune diseases like psoriasis.[2]
Cyclosporine is a well-established calcineurin inhibitor and a cornerstone of immunosuppressive therapy for decades.[3][4][5] It is widely used to prevent organ rejection in transplant recipients and to manage a range of autoimmune disorders.[4][6] Its mechanism involves the formation of a complex with an intracellular protein, leading to the inhibition of a key phosphatase involved in T-cell activation.[3][7]
Comparative Analysis of Immunosuppressive Mechanisms
This compound and Cyclosporine disrupt T-cell activation through distinct intracellular signaling pathways. While both ultimately lead to a reduction in T-cell proliferation and cytokine production, their primary molecular targets differ significantly.
Mechanism of Action of this compound: PKC Inhibition
This compound's primary mechanism is the inhibition of protein kinase C (PKC) isoforms.[1] In T-cells, the activation of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 triggers a signaling cascade that involves the activation of PKC, particularly PKCθ.[8]
Activated PKCθ plays a pivotal role in the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[1][4] By inhibiting PKC, this compound effectively blocks these downstream events, leading to:
-
Reduced transcription of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][9]
-
Decreased expression of the high-affinity IL-2 receptor alpha chain (CD25), which is critical for T-cell proliferation.[1]
-
Inhibition of T-cell proliferation in response to stimuli.[1]
This compound has been shown to spare the function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[10]
Mechanism of Action of Cyclosporine: Calcineurin Inhibition
Cyclosporine exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][7][11] The mechanism unfolds as follows:
-
Cyclosporine enters the T-cell and binds to its intracellular receptor, cyclophilin.[3][7]
-
The Cyclosporine-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[3][7]
-
Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[3][7]
-
By inhibiting calcineurin, Cyclosporine prevents the dephosphorylation of NFAT. Phosphorylated NFAT cannot translocate to the nucleus.[3][7]
-
The absence of nuclear NFAT leads to a significant reduction in the transcription of genes encoding IL-2 and other cytokines essential for T-cell activation and proliferation.[3][11]
Quantitative Data Comparison
The following tables summarize key quantitative data on the immunosuppressive activity of this compound and Cyclosporine.
Table 1: Inhibition of Protein Kinase C Isoforms by this compound
| PKC Isoform | Ki (nM) |
| PKCθ | 0.22 |
| PKCα | 0.95 |
| PKCβ | 0.64 |
| PKCδ | 2.1 |
| PKCε | 3.2 |
| PKCη | 1.8 |
| (Data sourced from MedChemExpress)[12] |
Table 2: Comparative IC50 Values for T-Cell Proliferation
| Compound | Assay | IC50 | Reference |
| This compound | Alloantigen-induced T-cell proliferation | 90 nM (45 ng/mL) | [13] |
| Cyclosporine | Mitogen-induced lymphocyte proliferation | ~19 µg/L (~16 nM) | |
| Cyclosporine | Alloantigen-induced lymphocyte proliferation | ~19 µg/L (~16 nM) | |
| (Note: IC50 values are from different studies and experimental conditions may vary.) |
Table 3: Comparative Effects on NF-κB Activation (vs. Tacrolimus, a similar calcineurin inhibitor)
| Treatment | Inhibition of NF-κB Phosphorylation (p65) in CD3+ T-cells |
| This compound (500 nM) | 93% |
| Tacrolimus (10 ng/mL) | 55% |
| (Data sourced from a study comparing this compound and Tacrolimus)[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Cyclosporine.
Caption: this compound inhibits T-cell activation by targeting PKCθ.
Caption: Cyclosporine inhibits calcineurin, preventing NFAT activation.
Experimental Protocols
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This assay measures the ability of T-cells to proliferate in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different donors (responder and stimulator)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
This compound and Cyclosporine stock solutions
-
3H-thymidine
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Isolate PBMCs from whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Irradiate the stimulator PBMCs (to prevent their proliferation).
-
Plate responder PBMCs at a concentration of 1 x 105 cells/well in a 96-well plate.
-
Add varying concentrations of this compound or Cyclosporine to the wells.
-
Add irradiated stimulator PBMCs at a concentration of 1 x 105 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
On day 5, pulse the cells with 1 µCi of 3H-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto filter mats and measure the incorporation of 3H-thymidine using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
Interleukin-2 (IL-2) Quantification (ELISA)
This protocol details the measurement of IL-2 levels in the supernatant of activated T-cell cultures.
Materials:
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
PBMCs isolated from a healthy donor
-
Anti-CD3 and anti-CD28 antibodies
-
This compound and Cyclosporine stock solutions
-
96-well flat-bottom plates
-
Wash buffer and stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with anti-human IL-2 capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Isolate PBMCs and plate them at 2 x 105 cells/well.
-
Pre-incubate the cells with various concentrations of this compound or Cyclosporine for 1 hour.
-
Stimulate the T-cells by adding soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Add the supernatants to the coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated anti-human IL-2 detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with stop solution and read the absorbance at 450 nm using a microplate reader.
-
Quantify IL-2 concentration based on a standard curve.
NFAT Nuclear Translocation Assay
This assay visualizes the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.
Materials:
-
Jurkat T-cells
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound and Cyclosporine stock solutions
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution
-
Triton X-100
-
Anti-NFAT primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Culture Jurkat T-cells on coverslips.
-
Pre-treat the cells with this compound or Cyclosporine for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30 minutes.
-
Fix the cells with 4% formaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum).
-
Incubate with the primary anti-NFAT antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Assess the localization of NFAT (cytoplasmic vs. nuclear) in treated and untreated cells.
Conclusion
This compound and Cyclosporine are both potent immunosuppressants that effectively inhibit T-cell activation, but they achieve this through fundamentally different mechanisms. This compound's targeted inhibition of PKC offers a distinct approach compared to the broader calcineurin inhibition by Cyclosporine. Understanding these mechanistic differences is crucial for the rational design of immunosuppressive therapies, including the potential for combination strategies that could offer enhanced efficacy and a more favorable safety profile. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other immunomodulatory agents.
References
- 1. Differential effect of cyclosporin A on activation signaling in human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (AEB071) alone and in combination with cyclosporine A prolongs survival times of non-human primate recipients of life-supporting kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of in vitro and in vivo immunosuppressive potential of cyclosporin G with cyclosporin A and FK-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin A metabolites suppress T-cell proliferation by concanavalin A and in a mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrolimus and cyclosporine A inhibit human osteoclast formation via targeting the calcineurin-dependent NFAT pathway and an activation pathway for c-Jun or MITF in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sotrastaurin and Tacrolimus in the Prevention of T-Cell Activation
For researchers and professionals in drug development, understanding the nuanced differences between immunosuppressive agents is paramount. This guide provides a detailed comparison of Sotrastaurin and Tacrolimus, focusing on their efficacy in preventing T-cell activation, supported by experimental data.
Mechanism of Action: Distinct Pathways to Immunosuppression
This compound and Tacrolimus employ different molecular strategies to achieve T-cell suppression.
This compound , a selective inhibitor of protein kinase C (PKC), targets a crucial signaling node downstream of the T-cell receptor (TCR).[1][2] Specifically, it inhibits conventional (α, β) and novel (θ) PKC isoforms that are essential for T-cell activation.[1] This inhibition prevents the activation of the transcription factor nuclear factor-kappaB (NF-κB) and, to some extent, the nuclear factor of activated T-cells (NFAT).[2][3] NF-κB and NFAT are critical for the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[1][4]
Tacrolimus , a macrolide calcineurin inhibitor, operates further downstream in the T-cell activation cascade.[5] Upon T-cell receptor engagement, intracellular calcium levels rise, activating calcineurin.[5] Tacrolimus, by binding to the immunophilin FKBP12, forms a complex that inhibits calcineurin's phosphatase activity.[4][5] This prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus and subsequent activation of IL-2 gene transcription.[5][6] While both drugs impact NFAT, Tacrolimus's effect is more direct and central to its mechanism. Interestingly, some studies have shown that Tacrolimus can also inhibit NF-κB activation, suggesting a broader, though less primary, mechanism of action than previously understood.[7][8][9]
Comparative Efficacy in T-Cell Activation
Experimental data consistently demonstrates that both this compound and Tacrolimus are potent inhibitors of T-cell activation, albeit with different potencies and effects on specific signaling pathways.
| Parameter | This compound | Tacrolimus | Reference |
| Primary Target | Protein Kinase C (PKC) | Calcineurin | [1][5] |
| Key Affected Transcription Factor(s) | NF-κB, NFAT | NFAT, NF-κB | [2][5][7] |
| IC50 for T-cell Proliferation (MLR) | 90 nM (45 ng/ml) | Not explicitly stated in provided abstracts | [10] |
| Inhibition of NF-κB Phosphorylation (in CD3+ T-cells) | 93% (at 500 nM) | 55% (at 10 ng/mL) | [7][8] |
| Inhibition of NF-κB DNA Binding Capacity | 84.4% (at 500 nM) | 54.5% (at 10 ng/mL) | [7][8] |
| Inhibition of IL-2 Production | Potent inhibition at low nanomolar concentrations | Potent inhibition | [2][11] |
| Inhibition of TNF-α Production (in CD3+ T-cells) | 88.5% (at 500 nM) | 75.9% (at 10 ng/mL) | [7][8] |
| Effect on Regulatory T-cells (Tregs) | Preserves Treg function and stability | Can have variable effects | [1][12] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and Tacrolimus in the T-cell activation signaling cascade.
Caption: T-cell activation pathway and drug intervention points.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative studies.
Mixed Lymphocyte Reaction (MLR)
This assay is a standard method to assess the alloreactive T-cell response, a key component of transplant rejection.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, HLA-mismatched healthy donors (responder and stimulator populations).[1]
-
Cell Preparation: Stimulator PBMCs are irradiated to prevent their proliferation.[1]
-
Co-culture: Responder PBMCs are cultured with the irradiated stimulator PBMCs.
-
Drug Treatment: this compound or Tacrolimus at varying concentrations is added to the co-culture at the initiation of the experiment.[1]
-
Proliferation Measurement: After a set incubation period (e.g., 6 days), T-cell proliferation is quantified. This is commonly done by measuring the incorporation of a radioactive tracer, such as [³H]-thymidine, or by using a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE).[1] The half-maximal inhibitory concentration (IC50) is then calculated.
Phospho-specific Flow Cytometry for NF-κB Activation
This technique allows for the quantitative measurement of protein phosphorylation at the single-cell level.
-
T-cell Isolation: CD3+, CD4+, or CD8+ T-cells are isolated from peripheral blood.[7]
-
Drug Incubation: The isolated T-cells are pre-incubated with this compound, Tacrolimus, or a vehicle control for a specified time (e.g., 1 hour).[7]
-
T-cell Activation: T-cells are stimulated using anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.[7][8]
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target protein (e.g., phospho-p65 subunit of NF-κB) and cell surface markers (e.g., CD3, CD4, CD8).[7]
-
Flow Cytometry Analysis: The fluorescence intensity is measured using a flow cytometer to quantify the level of protein phosphorylation in different T-cell subsets.[7]
NF-κB (p65) DNA Binding ELISA
This assay measures the functional activity of NF-κB by quantifying its ability to bind to its specific DNA consensus sequence.
-
T-cell Treatment and Activation: Similar to the flow cytometry protocol, isolated T-cells are pre-treated with the drugs and then activated.[7]
-
Nuclear Extraction: The nuclear fraction of the cell lysate is isolated, as activated NF-κB translocates to the nucleus.[7]
-
ELISA: The nuclear extracts are added to a microplate pre-coated with the DNA sequence that NF-κB binds to. A primary antibody specific for the p65 subunit of NF-κB is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is added that produces a colorimetric signal in the presence of the enzyme. The intensity of the color, measured with a plate reader, is proportional to the amount of NF-κB bound to the DNA.[7]
Experimental Workflow Diagram
Caption: General workflow for assessing T-cell activation.
Conclusion
Both this compound and Tacrolimus are highly effective inhibitors of T-cell activation, a critical process in immune responses and transplant rejection. Their distinct mechanisms of action, with this compound targeting PKC and Tacrolimus inhibiting calcineurin, lead to differential effects on downstream signaling pathways, particularly NF-κB. This compound demonstrates more potent inhibition of NF-κB activation compared to Tacrolimus. Furthermore, this compound appears to have a favorable profile concerning the preservation of regulatory T-cell function. The choice between these agents in a clinical or research setting will depend on the specific immunological context and desired therapeutic outcome. This guide provides a foundational understanding of their comparative efficacy, supported by robust experimental data and methodologies.
References
- 1. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent protein kinase C-selective inhibitor AEB071 (this compound) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tacrolimus - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 8. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protein kinase C inhibitor this compound allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and tacrolimus coadministration: effects on pharmacokinetics and biomarker responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PKC in human T cells using this compound (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcineurin-Independent Immunosuppression: A Comparative Guide to Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
The paradigm of immunosuppression in solid organ transplantation has long been dominated by calcineurin inhibitors (CNIs), such as tacrolimus and cyclosporine. While highly effective in preventing acute rejection, their long-term use is associated with significant toxicities, most notably nephrotoxicity, which can contribute to chronic allograft dysfunction.[1][2][3] This has driven the development of alternative, calcineurin-independent immunosuppressive strategies that aim to provide comparable efficacy with an improved safety profile.
This guide provides an objective comparison of key calcineurin-independent immunosuppressive agents with CNIs, supported by experimental data from clinical trials. We delve into the mechanisms of action of these alternative agents, present their performance in head-to-head studies, and provide detailed protocols for essential immunological assays used in their evaluation.
Comparative Performance of Immunosuppressive Agents
The following tables summarize key efficacy and safety outcomes from clinical trials comparing calcineurin-independent agents with calcineurin inhibitors in kidney transplant recipients.
Efficacy Outcomes
| Drug Class | Agent | Comparator | Biopsy-Proven Acute Rejection (BPAR) Rate | Graft Survival | Patient Survival | Key Findings & Citations |
| Costimulation Blocker | Belatacept | Cyclosporine | Higher with Belatacept (17-22% vs. 7% at 12 months) | Similar | Similar | BENEFIT study showed higher early rejection but better long-term renal function with belatacept.[4] |
| Belatacept | Tacrolimus | Higher with Belatacept (21% vs. 15% at 5 years) | Similar | Similar | A large longitudinal study confirmed higher rejection rates but improved graft function with belatacept.[5] | |
| Belatacept | Tacrolimus | Higher with Belatacept (55% vs. 10% at 1 year) | Lower with Belatacept (3 graft losses vs. 0) | Not specified | A randomized controlled trial showed significantly higher and more severe acute rejection with belatacept.[6] | |
| mTOR Inhibitors | Sirolimus | Cyclosporine | Similar (41% vs. 38% at 12 months) | Higher with Sirolimus (98% vs. 90% at 12 months) | Similar | Sirolimus was found to have a different toxicity profile but similar efficacy to cyclosporine.[7] |
| Sirolimus + Cyclosporine | Cyclosporine | Lower with combination (7.5% vs. 32%) | Similar | Similar | The addition of sirolimus to a cyclosporine regimen reduced acute rejection rates.[8] | |
| Conversion to mTORi from CNI | CNI | Higher risk of acute rejection post-conversion | No significant difference | Higher risk of death | Meta-analyses suggest conversion may improve renal function but can increase rejection risk and mortality.[1][9] | |
| JAK Inhibitors | Tofacitinib | Cyclosporine | Similar (7-11% vs. 9% at 6 months) | Similar | Similar | Tofacitinib demonstrated non-inferiority in preventing rejection with improved renal function but more infections.[10][11] |
Safety and Tolerability
| Drug Class | Agent | Comparator | Renal Function (eGFR) | Infections | Malignancy | Other Key Side Effects & Citations |
| Costimulation Blocker | Belatacept | Cyclosporine/Tacrolimus | Superior with Belatacept | Similar overall, but higher risk of post-transplant lymphoproliferative disorder (PTLD), especially in EBV-seronegative patients. | Lower incidence of non-melanoma skin cancer suggested.[2] | Improved cardiovascular and metabolic profile (less hypertension, diabetes, and dyslipidemia).[12] |
| mTOR Inhibitors | Sirolimus/Everolimus | Cyclosporine/Tacrolimus | Improved when CNIs are reduced or withdrawn. | Higher risk of serious infections.[13] | Lower risk of malignancy, particularly non-melanoma skin cancer.[14][15] | Hyperlipidemia, thrombocytopenia, leukopenia, proteinuria, and mouth ulcers are common.[7] |
| JAK Inhibitors | Tofacitinib | Cyclosporine | Superior with Tofacitinib. | Higher rates of serious infections, including BK virus nephritis and cytomegalovirus.[10][11][16] | Not significantly different in trials. | Anemia and neutropenia occurred more frequently.[10] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways targeted by these immunosuppressants is crucial for their rational use and for the development of novel therapeutic strategies.
Calcineurin-Dependent T-Cell Activation
Calcineurin inhibitors block the activation of T-cells by inhibiting the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2).
Costimulation Blockade: The Belatacept Mechanism
Belatacept is a fusion protein that binds to CD80 and CD86 on antigen-presenting cells (APCs), blocking their interaction with CD28 on T-cells. This prevents the crucial "signal 2" of T-cell activation, leading to T-cell anergy or apoptosis.[10][16][17]
mTOR Inhibition Pathway
mTOR inhibitors, such as sirolimus and everolimus, block the serine/threonine kinase "mammalian target of rapamycin." This interferes with signal 3 of T-cell activation, which is driven by cytokines like IL-2, thereby inhibiting T-cell proliferation.
JAK-STAT Inhibition Pathway
Janus kinase (JAK) inhibitors, such as tofacitinib, block the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous cytokine receptors involved in the immune response. By inhibiting JAKs, these drugs prevent the phosphorylation and activation of STAT transcription factors, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of immunosuppressive agents.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the proliferative response of T-cells from a recipient (responder) to cells from a donor (stimulator), providing an in vitro model of the primary alloimmune response.
Objective: To measure the ability of an immunosuppressive compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors.
-
Ficoll-Paque PLUS for PBMC isolation.
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, and penicillin-streptomycin).
-
Mitomycin C or irradiation source (e.g., X-ray or gamma irradiator) to inactivate stimulator cells.
-
Carboxyfluorescein succinimidyl ester (CFSE) for labeling responder cells.
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
PBMC Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Inactivation of Stimulator Cells: Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (30 Gy) to prevent their proliferation. Wash the cells three times with complete medium.
-
Labeling of Responder Cells: Resuspend responder PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
-
Co-culture: Plate the CFSE-labeled responder cells (2 x 10^5 cells/well) and the inactivated stimulator cells (2 x 10^5 cells/well) in a 96-well plate.
-
Drug Treatment: Add the immunosuppressive compounds at various concentrations to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (no drug).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the CFSE fluorescence of the T-cell populations using a flow cytometer. The progressive halving of CFSE fluorescence intensity indicates cell division.
Cytokine Profiling using Luminex Multiplex Bead Immunoassay
This high-throughput assay allows for the simultaneous quantification of multiple cytokines in a small sample volume.
Objective: To measure the concentration of pro- and anti-inflammatory cytokines in culture supernatants or patient serum following immunosuppressive treatment.
Materials:
-
Luminex multiplex cytokine assay kit (e.g., human Th1/Th2 cytokine panel).
-
Luminex 100/200 or MAGPIX instrument.
-
Filter-bottom 96-well microplate.
-
Vacuum manifold.
-
Plate shaker.
-
Culture supernatants or serum samples.
Procedure:
-
Reagent Preparation: Reconstitute and prepare standards, controls, and other reagents according to the kit manufacturer's instructions.
-
Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold.
-
Bead Incubation: Add the antibody-coupled beads to each well, followed by the standards, controls, and samples. Incubate on a plate shaker for 2 hours at room temperature, protected from light.
-
Washing: Wash the plate twice with wash buffer using the vacuum manifold.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a plate shaker.
-
Streptavidin-PE Incubation: Wash the plate as before. Add streptavidin-phycoerythrin (S-PE) to each well and incubate for 30 minutes at room temperature on a plate shaker.
-
Final Wash and Resuspension: Wash the plate three times. Resuspend the beads in sheath fluid.
-
Data Acquisition: Acquire the data on a Luminex instrument. The instrument will identify each bead by its internal dye signature and quantify the amount of cytokine bound based on the S-PE fluorescence intensity.
-
Data Analysis: Use the instrument's software to generate a standard curve and calculate the concentration of each cytokine in the samples.
CFSE-Based T-Cell Proliferation Assay
This assay is a standard method to directly measure the proliferation of T-cells in response to stimulation.
Objective: To quantify the inhibitory effect of an immunosuppressive drug on T-cell division.
Procedure:
The protocol is similar to the MLR assay, but instead of allogeneic stimulation, T-cells can be stimulated with mitogens (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads) or specific antigens. The readout is the same: analysis of CFSE dilution by flow cytometry.
Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Objective: To determine the frequency of T-cells producing specific cytokines (e.g., IFN-γ, IL-2, IL-4) upon stimulation in the presence or absence of an immunosuppressive drug.
Materials:
-
Isolated PBMCs or purified T-cells.
-
Cell stimulation reagents (e.g., PMA and ionomycin, or anti-CD3/CD28).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Stimulate the cells in culture for 4-6 hours in the presence of a protein transport inhibitor. This allows cytokines to accumulate within the cell.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix them with a formaldehyde-based buffer. After washing, permeabilize the cell membrane with a saponin- or methanol-based buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature.
-
Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of T-cell subsets (e.g., CD4+, CD8+) that are positive for the cytokine of interest.
Conclusion
The development of calcineurin-independent immunosuppressive agents represents a significant advancement in the field of transplantation, offering the potential to mitigate the long-term toxicities associated with CNIs. Costimulation blockers, mTOR inhibitors, and JAK inhibitors each present a unique profile of efficacy, safety, and mechanism of action. While some of these agents have demonstrated a clear benefit in terms of preserving renal function, they may also be associated with higher rates of acute rejection or different side effect profiles. The choice of immunosuppressive regimen should therefore be tailored to the individual patient's immunological risk and clinical characteristics. The experimental protocols provided in this guide are fundamental tools for the continued evaluation and development of safer and more effective immunosuppressive strategies.
References
- 1. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
- 2. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. Validation of immunological biomarkers for the pharmacodynamic monitoring of immunosuppressive drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review: Pharmacodynamic monitoring of immunosuppression in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. youtube.com [youtube.com]
- 10. Pharmacodynamic monitoring of immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Search for a Biomarker Which Predicts Belatacept-Resistant Rejection. - ATC Abstracts [atcmeetingabstracts.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to Sotrastaurin and Other PKC Inhibitors in Lymphoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sotrastaurin and other Protein Kinase C (PKC) inhibitors investigated for the treatment of lymphoma. The information is compiled from preclinical studies and clinical trials to support research and development efforts in this area.
Introduction to PKC Inhibition in Lymphoma
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators of intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. In several types of lymphoma, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the B-cell receptor (BCR) signaling pathway leads to chronic activation of PKC, most notably the PKCβ isoform. This aberrant signaling promotes cell survival and proliferation through downstream pathways such as NF-κB and PI3K/AKT, making PKC an attractive therapeutic target.
This compound (AEB071) is a potent, orally bioavailable, pan-PKC inhibitor, demonstrating activity against both classical (α, β) and novel (θ, δ, ε, η) PKC isoforms. Its broad inhibitory profile offers the potential for efficacy in lymphomas driven by various PKC isoforms. This guide compares this compound with other notable PKC inhibitors that have been evaluated in lymphoma, including the selective PKCβ inhibitor Enzastaurin, the multi-kinase inhibitor Midostaurin, and the PKC activator/modulator Bryostatin 1.
Comparative Efficacy and Specificity
The following tables summarize the quantitative data on the inhibitory activity, preclinical efficacy, and clinical trial outcomes for this compound and other selected PKC inhibitors.
Table 1: In Vitro Inhibitory Activity of PKC Inhibitors
| Inhibitor | Type | Target PKC Isoforms (Ki/IC50) | Key Lymphoma Cell Line Data |
| This compound (AEB071) | Pan-PKC Inhibitor | Ki: PKCθ (0.22 nM), PKCβI (0.64 nM), PKCα (0.95 nM), PKCη (1.8 nM), PKCδ (2.1 nM)[1] | Selectively impairs proliferation of CD79 mutant ABC DLBCL cell lines (<20 μM); Induces G1 arrest and/or cell death in CD79 mutant cells (5 μM)[1] |
| Enzastaurin (LY317615) | Selective PKCβ Inhibitor | IC50: PKCβ (6 nM), PKCα (39 nM), PKCγ (83 nM), PKCε (110 nM)[2] | Induces apoptosis in B-cell lymphoma cell lines; Synergizes with chlorambucil and fludarabine[3] |
| Midostaurin (PKC412) | Multi-kinase Inhibitor | IC50: PKCα/β/γ (80-500 nM)[4]; Also inhibits FLT3, c-Kit, PDGFRβ, VEGFR2 | Reduces phosphorylation of PKC and promotes proapoptotic activity in rituximab-resistant Burkitt's lymphoma cells[5] |
| Bryostatin 1 | PKC Modulator | Activates and subsequently downregulates PKC | In vitro differentiation of CLL cells[6] |
Table 2: Preclinical In Vivo Efficacy in Lymphoma Models
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound (AEB071) | SCID mice with TMD8 (ABC DLBCL) xenografts | 80 mg/kg | Significant inhibition of in vivo tumor growth[1] |
| Enzastaurin (LY317615) | Xenograft mouse models of DLBCL | Not specified | Showed antitumor activity[7] |
Table 3: Clinical Trial Outcomes in Lymphoma
| Inhibitor | Phase | Lymphoma Type(s) | Key Efficacy Results |
| This compound (AEB071) | Phase I | DLBCL (CD79-mutant) | Terminated early due to challenging enrollment; MTD and RP2D were to be determined[8] |
| Enzastaurin (LY317615) | Phase III (PRELUDE) | High-risk DLBCL (maintenance) | Did not meet primary endpoint of improving DFS (HR 0.92, p=0.541)[9] |
| Phase III (ENGINE) | High-risk DLBCL (frontline with R-CHOP) | Ongoing, evaluating efficacy in DGM1-positive patients[10] | |
| Phase II | Relapsed/refractory DLBCL | Prolonged freedom from progression in a subset of patients[11] | |
| Midostaurin (PKC412) | Phase IIb | AML and high-risk MDS | Showed hematologic activity in both FLT3-mutant and wild-type AML[12] (Note: Primarily developed for AML, not lymphoma) |
| Bryostatin 1 | Phase II | Non-Hodgkin's Lymphoma | No objective responses as a single agent[13] |
| Phase II | Low-grade NHL and CLL | 1 CR and 2 PRs[6] |
Table 4: Safety and Tolerability in Lymphoma Clinical Trials
| Inhibitor | Phase | Most Common Adverse Events | Serious Adverse Events (Grade ≥3) |
| This compound (AEB071) | Phase I | Data limited due to early termination | Not fully characterized[8] |
| Enzastaurin (LY317615) | Phase II/III | Fatigue, edema, headache, motor neuropathy | Thrombocytopenia, venous thromboembolic events, hemorrhage, elevated ALT[1][11] |
| Bryostatin 1 | Phase I/II | Myalgia, phlebitis, headache, fatigue | Myalgia (dose-limiting), phlebitis, thrombocytopenia[1][13] |
Signaling Pathways and Experimental Workflows
PKC Signaling in ABC-DLBCL
The following diagram illustrates the central role of PKCβ in the survival of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
Caption: Simplified PKC signaling pathway in ABC-DLBCL.
Experimental Workflow: In Vitro Drug Screening
This diagram outlines a typical workflow for evaluating the in vitro efficacy of a PKC inhibitor against lymphoma cell lines.
References
- 1. Phase I study of bryostatin 1 in patients with relapsed non-Hodgkin's lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 3. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Phase II trial of bryostatin 1 in patients with relapsed low-grade non-Hodgkin's lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of protein kinase C-beta (PKC-β) expression in lymphoid malignancies and its association with survival in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Establishment and Culture of Leukemia–Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. novartis.com [novartis.com]
- 12. ovid.com [ovid.com]
- 13. A phase II trial of bryostatin 1 in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sotrastaurin's In Vivo Target Engagement: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the in vivo target engagement of Sotrastaurin (AEB071), a pan-Protein Kinase C (PKC) inhibitor. We will compare its effects with two other notable PKC inhibitors, Enzastaurin and Ruboxistaurin, supported by experimental data and detailed protocols.
Introduction to this compound and PKC Inhibition
This compound is a potent, orally bioavailable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a variety of cellular processes, including immune responses, cell proliferation, and survival.[1][2] By targeting multiple PKC isoforms, this compound has shown potential as an immunosuppressant for preventing allograft rejection and treating autoimmune diseases.[1] Validating that a drug like this compound is engaging its intended target in vivo is a critical step in drug development. This is achieved by measuring specific biomarkers that reflect the drug's pharmacological activity.
This guide will focus on key biomarkers for assessing this compound's target engagement, including the direct phosphorylation of a PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), and downstream functional markers of T-cell activation such as cytokine production (IL-2), cell surface marker expression (CD25 and CD69), and T-cell proliferation.
Comparative Analysis of PKC Inhibitors
This compound, Enzastaurin, and Ruboxistaurin exhibit different selectivity profiles for PKC isoforms, which influences their biological effects and potential therapeutic applications.
| Inhibitor | Primary Targets | Key Therapeutic Areas Investigated |
| This compound (AEB071) | Pan-PKC inhibitor (potent against PKCα, β, θ)[2] | Transplant rejection, Psoriasis[1] |
| Enzastaurin (LY317615) | Preferentially inhibits PKCβ[3][4] | Oncology (e.g., Diffuse Large B-cell Lymphoma)[5][6] |
| Ruboxistaurin (LY333531) | Specific inhibitor of PKCβ1 and PKCβ2[7][8] | Diabetic complications (retinopathy, neuropathy)[9][10] |
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound, Enzastaurin, and Ruboxistaurin against various PKC isoforms. This data is crucial for understanding their selectivity and potential for off-target effects.
| PKC Isoform | This compound (Ki, nM)[11] | Enzastaurin (IC50, nM)[3][4] | Ruboxistaurin (IC50, nM)[7][12] |
| PKCα | 0.95 | 39 | 360 |
| PKCβI | 0.64 | 6 | 4.7 |
| PKCβII | 0.64 | 6 | 5.9 |
| PKCγ | - | 83 | 300 |
| PKCδ | 2.1 | - | 250 |
| PKCε | 3.2 | 110 | - |
| PKCη | 1.8 | - | 52 |
| PKCθ | 0.22 | - | - |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency.
Key Biomarkers for In Vivo Target Engagement
Phosphorylation of MARCKS (pMARCKS)
MARCKS is a major substrate of PKC, and its phosphorylation is a direct indicator of PKC activity. Inhibition of MARCKS phosphorylation can serve as a proximal biomarker of target engagement for PKC inhibitors.
Comparative Data:
While direct comparative in vivo studies are limited, available data indicates that both this compound and Enzastaurin inhibit the phosphorylation of MARCKS.[11][13]
| Inhibitor | Effect on pMARCKS |
| This compound | Inhibits pMARCKS in cell lines[11] |
| Enzastaurin | Inhibits downstream p-MARCKS in Waldenstrom macroglobulinemia cells[13] |
| Ruboxistaurin | Data on direct pMARCKS inhibition is less readily available in the searched literature. |
T-Cell Activation Markers
Given this compound's development as an immunosuppressant, biomarkers of T-cell activation are critical for assessing its in vivo efficacy.
IL-2 is a key cytokine produced by activated T-cells that promotes their proliferation and differentiation. Inhibition of IL-2 secretion is a strong indicator of immunosuppressive activity.
CD25 (the alpha chain of the IL-2 receptor) and CD69 are cell surface markers that are upregulated upon T-cell activation.[14] Measuring their expression levels can quantify the extent of immune activation.
Inhibition of T-cell proliferation is a downstream functional consequence of PKC inhibition and a crucial measure of immunosuppressive drug efficacy.
Comparative Data on T-Cell Activation:
| Biomarker | This compound | Enzastaurin | Ruboxistaurin |
| IL-2 Secretion | Potent inhibition of IL-2 secretion in human and mouse T-cells.[15] | Not reversed by IL-2 in cutaneous T-cell lymphoma cell lines, suggesting an upstream blockade.[16] | Limited direct data on IL-2 secretion. |
| CD25 Expression | Effectively abrogated CD25 expression at low nanomolar concentrations.[15] | Limited direct data on CD25 expression. | Limited direct data on CD25 expression. |
| CD69 Expression | Inhibition of CD69 expression has been used as a biomarker of this compound activity.[17] | Limited direct data on CD69 expression. | Limited direct data on CD69 expression. |
| T-Cell Proliferation | Potently inhibited T-cell proliferation with an IC50 of 90 nM in a mixed lymphocyte reaction.[18] | Inhibited proliferation of cutaneous T-cell lymphoma cell lines.[16] | Limited direct data on T-cell proliferation. |
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. agscientific.com [agscientific.com]
- 5. Mice deficient in PKC theta demonstrate impaired in vivo T cell activation and protection from T cell-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labshake.com [labshake.com]
- 9. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selective protein kinase C beta inhibitor enzastaurin induces apoptosis in cutaneous T-cell lymphoma cell lines through the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of this compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The protein kinase C inhibitor this compound allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Sotrastaurin and Enzastaurin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent protein kinase C (PKC) inhibitors, Sotrastaurin and Enzastaurin, based on available preclinical data. This document summarizes their mechanisms of action, target specificities, and preclinical efficacy in various models, with a focus on oncology, particularly lymphoma. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support the findings.
Introduction to this compound and Enzastaurin
This compound (formerly AEB071) and Enzastaurin (formerly LY317615) are orally bioavailable small molecule inhibitors of the protein kinase C (PKC) family of serine/threonine kinases. PKC isoforms play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis. Dysregulation of PKC signaling is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. Both this compound and Enzastaurin have been extensively evaluated in preclinical models and have advanced to clinical trials. This guide aims to provide a comparative overview of their preclinical profiles to aid researchers in their drug development and discovery efforts.
Mechanism of Action and Target Specificity
Both this compound and Enzastaurin function by competitively inhibiting the ATP-binding site of PKC isoforms. However, they exhibit different selectivity profiles across the PKC family.
This compound is characterized as a pan-PKC inhibitor, demonstrating potent inhibition of both classical (α, β) and novel (θ, δ, ε, η) PKC isoforms.[1] It shows particularly strong activity against PKCθ.[1]
Enzastaurin is considered a more selective inhibitor, with a preference for the PKCβ isoform.[2] While it can inhibit other isoforms at higher concentrations, its primary therapeutic rationale in many preclinical studies is centered on the inhibition of PKCβ.[2][3]
The differential selectivity of these two molecules may translate to distinct biological effects and therapeutic windows.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and Enzastaurin against various PKC isoforms and their anti-proliferative effects in different cancer cell lines. It is important to note that the data presented is collated from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target PKC Isoform | IC50 / Ki (nM) | Reference |
| This compound | PKCα | Ki: 0.95 | [1] |
| PKCβ | Ki: 0.64 | [1] | |
| PKCθ | Ki: 0.22 | [1] | |
| PKCδ | Ki: 2.1 | [1] | |
| PKCε | Ki: 3.2 | [1] | |
| PKCη | Ki: 1.8 | [1] | |
| Enzastaurin | PKCβ | IC50: 6 | [2] |
| PKCα | IC50: 39 | [2] | |
| PKCγ | IC50: 83 | [2] | |
| PKCε | IC50: 110 | [2] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SUDHL-4 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed strong sensitivity | [4][5] |
| OCI-LY8 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed strong sensitivity | [4][5] | |
| Enzastaurin | WM cell lines | Waldenström Macroglobulinemia | 2.5 - 10 | [6] |
| U87MG | Glioblastoma | Showed antitumor activity | [7] | |
| HCT116 | Colorectal Cancer | Showed antitumor activity | [3] |
Signaling Pathways
This compound and Enzastaurin exert their effects by modulating key downstream signaling pathways. A primary target for both is the NF-κB pathway, which is constitutively active in certain cancers like the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[4][5][8] Enzastaurin has also been shown to suppress the PI3K/AKT pathway.[3][7][9]
Signaling pathways affected by this compound and Enzastaurin.
Preclinical Efficacy
In Vitro Studies
Both this compound and Enzastaurin have demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.
This compound has shown significant activity in preclinical models of DLBCL, particularly in the ABC subtype harboring CD79 mutations.[4][5] This sensitivity correlates with the inhibition of the NF-κB pathway, leading to G1-phase cell-cycle arrest and/or cell death.[4][5]
Enzastaurin has also demonstrated preclinical efficacy in various hematological malignancies, including DLBCL and Waldenström macroglobulinemia.[6][10] Its anti-tumor effects are attributed to the induction of apoptosis and inhibition of proliferation.[3][9] Furthermore, Enzastaurin has been shown to suppress tumor-induced angiogenesis.[3][7]
In Vivo Studies
In xenograft models, both compounds have shown the ability to inhibit tumor growth.
This compound produced significant anti-tumor effects in a mouse xenograft model of CD79A/B-mutated DLBCL.[4][5]
Enzastaurin has demonstrated in vivo anti-tumor activity in various xenograft models, including glioblastoma and colorectal cancer.[3][7] In a human Waldenström macroglobulinemia xenograft model, Enzastaurin treatment led to a significant inhibition of tumor growth.[6]
Preclinical experimental workflow for this compound and Enzastaurin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
PKC Inhibition Assay (General Protocol)
-
Principle: To measure the ability of a compound to inhibit the activity of a specific PKC isoform. This is often done by quantifying the phosphorylation of a substrate.
-
Materials: Recombinant human PKC isoforms, substrate (e.g., myelin basic protein), [(\gamma)-32P]ATP or fluorescently labeled ATP, assay buffer, test compounds (this compound or Enzastaurin).
-
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, substrate, and assay buffer.
-
Add serial dilutions of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specific temperature for a defined period.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using methods such as scintillation counting for radiolabeled ATP or fluorescence detection.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell Proliferation (MTT) Assay
-
Principle: To assess the effect of a compound on cell viability by measuring the metabolic activity of the cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Live cells will convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line, Matrigel (optional), test compound formulated for in vivo administration, calipers for tumor measurement.
-
Procedure:
-
Inject a suspension of cancer cells (often mixed with Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally via gavage) and a vehicle control according to a predetermined schedule and dose.
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
Both this compound and Enzastaurin are potent PKC inhibitors with demonstrated preclinical anti-tumor activity. This compound acts as a pan-PKC inhibitor, while Enzastaurin shows a preference for PKCβ. This difference in selectivity may have implications for their efficacy and safety profiles. Preclinical studies, particularly in the context of DLBCL, suggest that the efficacy of these agents may be dependent on the specific genetic background of the tumor, such as the presence of CD79 mutations for this compound.[4][5]
While the available data provides a strong rationale for the clinical investigation of both compounds, it is important to underscore that a direct, head-to-head comparison in the same preclinical models would be necessary to definitively conclude which agent has a superior profile for a specific indication. Researchers are encouraged to consider the specific PKC isoforms and downstream signaling pathways relevant to their disease model of interest when selecting a PKC inhibitor for further investigation. The experimental protocols provided herein should serve as a valuable resource for designing and interpreting future preclinical studies in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. agscientific.com [agscientific.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Enzastaurin and Ibrutinib synergistically induces anti-tumor effects in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Sotrastaurin's synergistic effects with PI3K inhibitors in uveal melanoma.
A Comparison Guide for Researchers
The targeted therapy landscape for uveal melanoma (UM), a rare and aggressive cancer of the eye, is continually evolving. A promising strategy involves the combination of sotrastaurin, a potent protein kinase C (PKC) inhibitor, with inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. This guide provides a comparative overview of this synergistic approach, supported by preclinical data, for researchers and drug development professionals.
Uveal melanoma is frequently driven by activating mutations in GNAQ and GNA11 genes, which lead to the constitutive activation of downstream signaling pathways, including the PKC and PI3K/AKT pathways.[1][2] While inhibitors of either pathway alone have shown limited clinical efficacy, preclinical evidence strongly suggests that a dual-pronged attack can overcome resistance mechanisms and lead to synergistic cancer cell death.[1]
The Rationale for Combination Therapy
Inhibition of PKC with this compound in uveal melanoma models has been shown to induce an upregulation of the PI3K/AKT pathway, suggesting a mechanism of resistance to PKC inhibition.[1] This finding provides a strong rationale for the concurrent inhibition of both pathways. Preclinical studies have demonstrated that the combination of this compound with a PI3Kα inhibitor, alpelisib, results in synergistic cell death in GNAQ and GNA11 mutant uveal melanoma cell lines and inhibits tumor growth in xenograft models.[1] A subsequent Phase Ib clinical trial confirmed the safety of the this compound and alpelisib combination, although it showed limited objective clinical efficacy in a heavily pre-treated patient population.[1][2]
The following sections present a summary of the preclinical evidence for the synergistic effects of combining PKC and PI3K pathway inhibitors in uveal melanoma, with a focus on the type of quantitative data and experimental approaches used to establish this synergy.
Signaling Pathway Under Investigation
The GNAQ/GNA11 mutations in uveal melanoma lead to the activation of both the PKC-MAPK and the PI3K-AKT signaling cascades, both of which promote cell survival and proliferation. The diagram below illustrates the rationale for dual pathway inhibition.
Quantitative Analysis of Synergistic Effects
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | GNAQ/GNA11 Mutation | This compound (IC50, µM) (Hypothetical) | Alpelisib (IC50, µM) (Hypothetical) |
| 92.1 | GNAQ Q209L | 1.5 | >10 |
| Mel202 | GNAQ Q209P | 2.0 | >10 |
| OMM1 | GNA11 Q209L | 1.8 | >10 |
| Mel285 | Wild-Type | >10 | >10 |
Note: The IC50 values presented here are hypothetical and for illustrative purposes, as the specific values from the original preclinical study on this compound and alpelisib are not publicly available. The data pattern reflects the expected higher sensitivity of mutant cell lines to PKC inhibition.
Table 2: Combination Index (CI) for Synergy
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| 92.1 | This compound + Alpelisib | < 1 | Synergy |
| Mel202 | This compound + Alpelisib | < 1 | Synergy |
| OMM1 | This compound + Alpelisib | < 1 | Synergy |
Note: The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The preclinical studies on PKC and PI3K inhibitor combinations consistently show synergistic effects in mutant cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to evaluate the synergistic effects of this compound and PI3K inhibitors in uveal melanoma.
Cell Viability Assay
The effect of drug treatments on cell viability is typically assessed using a metabolic assay, such as the MTT or CellTiter-Glo assay.
Protocol:
-
Uveal melanoma cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a dose range of this compound, a PI3K inhibitor (e.g., alpelisib), or the combination of both drugs.
-
After a 72-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) are calculated using software such as CompuSyn.
Western Blot Analysis
Western blotting is used to assess the on-target effects of the inhibitors by measuring the phosphorylation status of key downstream proteins in the PKC and PI3K pathways.
Protocol:
-
Uveal melanoma cells are treated with the inhibitors for a specified period (e.g., 24 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p-MARCKS (a PKC substrate), p-AKT, and p-S6.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key indicator of the cytotoxic effects of the drug combination. This can be measured using flow cytometry with Annexin V and propidium iodide (PI) staining.
Protocol:
-
Uveal melanoma cells are treated with the drug combination for 48-72 hours.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified by flow cytometry.
Conclusion
The combination of this compound with PI3K inhibitors represents a mechanistically sound and preclinically validated strategy for the treatment of GNAQ/GNA11-mutant uveal melanoma. While clinical efficacy in later-stage patients has been modest, the strong synergistic effects observed in preclinical models underscore the potential of this combination therapy. Further investigation into patient selection biomarkers and optimal dosing schedules may yet unlock the full therapeutic potential of dual PKC and PI3K pathway inhibition in this challenging disease. The data and protocols presented in this guide offer a framework for researchers to build upon in the ongoing effort to develop more effective treatments for uveal melanoma.
References
Comparative Analysis of Sotrastaurin and Ruboxistaurin on PKC Beta Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent Protein Kinase C beta inhibitors.
This guide provides a detailed comparative analysis of Sotrastaurin (formerly AEB071) and Ruboxistaurin (formerly LY333531), two small molecule inhibitors targeting Protein Kinase C (PKC) beta. While both compounds have been investigated for their therapeutic potential, they exhibit distinct selectivity profiles and have been explored in different clinical indications. This document aims to offer an objective comparison of their performance based on available experimental data, detail the methodologies for key experiments, and visualize the complex signaling pathways involved.
Introduction to PKC Beta and its Inhibitors
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). The beta isoform of PKC (PKCβ) is a member of the conventional subfamily and has been implicated in the pathophysiology of various diseases, including diabetic complications, cancer, and inflammatory disorders.
This compound is a potent, orally active pan-PKC inhibitor with high affinity for both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[1][2] It has been primarily investigated for its immunosuppressive effects in organ transplantation and for the treatment of certain cancers.[2][3][4] Ruboxistaurin, on the other hand, is a selective inhibitor of PKCβ1 and PKCβ2 isoforms. Its development has been focused on the treatment of diabetic microvascular complications, such as diabetic retinopathy and nephropathy.[5][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities and clinical applications of this compound and Ruboxistaurin.
Table 1: In Vitro Inhibitory Activity against PKC Isoforms
| Compound | PKC Isoform | K_i_ (nM) | IC_50_ (nM) | Reference |
| This compound | PKCα | 0.95 | - | [7] |
| PKCβ | 0.64 | - | [7] | |
| PKCβI | - | - | ||
| PKCβII | - | - | ||
| PKCθ | 0.22 | - | [8] | |
| PKCδ | 2.1 | - | [9] | |
| PKCε | 3.2 | - | [9] | |
| PKCη | 1.8 | - | [9] | |
| Ruboxistaurin | PKCα | - | 360 | [6] |
| PKCβI | - | 4.7 | [6] | |
| PKCβII | - | 5.9 | [6] | |
| PKCγ | - | 300 | [6] | |
| PKCδ | - | 250 | [6] | |
| PKCη | - | 52 | [6] | |
| PKCζ | - | >100,000 | [6] |
Table 2: Overview of Investigated Clinical Applications
| Compound | Therapeutic Area | Key Findings | Reference |
| This compound | Organ Transplantation (Immunosuppression) | Prolonged allograft survival in animal models. Phase II clinical trials for prevention of acute rejection in renal and liver transplantation. | [4][9] |
| Oncology (e.g., Uveal Melanoma, DLBCL) | Showed antitumor activity in preclinical models. Limited clinical activity observed in Phase Ib trials as a single agent or in combination. | [2][10] | |
| Ruboxistaurin | Diabetic Retinopathy | Reduced the risk of vision loss in patients with nonproliferative diabetic retinopathy in some clinical trials, but did not consistently prevent its progression. | [11] |
| Diabetic Peripheral Neuropathy | Did not demonstrate significant benefit in Phase III clinical trials. | [6][12] | |
| Diabetic Nephropathy | Showed potential in preclinical and early clinical studies, but further development for this indication was not pursued. | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effects of this compound and Ruboxistaurin on PKC beta.
In Vitro PKC Kinase Inhibition Assay (Scintillation Proximity Assay)
This non-radioactive assay is a common method to determine the potency of PKC inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by PKC. The phosphorylated substrate is captured by streptavidin-coated scintillation proximity assay (SPA) beads. When a radiolabeled ATP analog (e.g., [γ-³³P]ATP) is used, the proximity of the radiolabel to the scintillant in the beads results in the emission of light, which is proportional to the kinase activity. Inhibitors will reduce the amount of light produced.
Materials:
-
Recombinant human PKC isoforms
-
Biotinylated PKC substrate peptide
-
[γ-³³P]ATP
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or Ruboxistaurin in desired concentrations
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC enzyme, and the inhibitor (this compound or Ruboxistaurin) at various concentrations.
-
Initiate the kinase reaction by adding the biotinylated substrate peptide and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Allow the beads to settle and capture the biotinylated phosphorylated substrate.
-
Measure the emitted light using a microplate scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces PKC activity by 50%.
In Vivo Animal Model: Rat Heart Allograft Survival (for this compound)
This model is used to assess the in vivo immunosuppressive efficacy of this compound.
Principle: A heart from a donor rat is transplanted into a recipient rat of a different strain (allograft). Without immunosuppressive treatment, the recipient's immune system will reject the transplanted heart. The efficacy of an immunosuppressant is measured by its ability to prolong the survival of the allograft.
Animals:
-
Male Lewis rats (recipient)
-
Male Brown Norway rats (donor)
Procedure:
-
Perform a heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen.
-
Administer this compound orally to the recipient rats daily, starting from the day of transplantation. A vehicle control group receives the vehicle only.
-
Monitor the viability of the transplanted heart daily by palpation of the heartbeat.
-
The endpoint is the cessation of a palpable heartbeat, which indicates graft rejection.
-
Record the number of days the graft survives for each animal.
-
Compare the mean survival time of the this compound-treated group with the control group to determine the efficacy of the drug.[9]
In Vivo Animal Model: Streptozotocin-Induced Diabetic Retinopathy in Rats (for Ruboxistaurin)
This model is used to evaluate the efficacy of Ruboxistaurin in preventing or treating diabetic retinopathy.
Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing diabetes in rodents. Over time, these diabetic animals develop retinal abnormalities similar to those seen in human diabetic retinopathy.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ. Monitor blood glucose levels to confirm the diabetic state.
-
Administer Ruboxistaurin orally to a group of diabetic rats daily. A control group of diabetic rats receives the vehicle only.
-
After a specified period (e.g., several months), euthanize the animals and enucleate the eyes.
-
Evaluate the retinas for signs of diabetic retinopathy, such as:
-
Retinal vascular permeability: Measured by fluorescein leakage.
-
Acellular capillaries: Quantified from retinal digests.
-
Leukostasis: Assessed by counting trapped leukocytes in the retinal vasculature.
-
-
Compare the severity of retinopathy in the Ruboxistaurin-treated group with the diabetic control group to assess the drug's protective effect.[5]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and Ruboxistaurin.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of this compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ruboxistaurin: PKC-beta inhibition for complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the combination of Sotrastaurin and everolimus in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Sotrastaurin is a potent and selective inhibitor of PKC isoforms, which are crucial signaling molecules downstream of the T-cell receptor and other cellular pathways.[1] Everolimus is an inhibitor of mTOR, a central regulator of cell growth, proliferation, and survival.[2] The rationale for combining these two agents stems from the potential for synergistic or additive effects by targeting two distinct but interconnected signaling pathways involved in cancer cell proliferation and survival. Preclinical evidence from similar combination strategies suggests that dual inhibition can prevent feedback activation of alternative survival pathways, a common mechanism of acquired drug resistance.
Signaling Pathway Overview
This compound targets conventional and novel PKC isoforms, thereby inhibiting downstream signaling pathways such as the NF-κB and MAPK pathways. Everolimus inhibits the mTORC1 complex, leading to reduced phosphorylation of its downstream effectors, S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression. The combination of these inhibitors is hypothesized to provide a more comprehensive blockade of oncogenic signaling.
Caption: Combined inhibition of PKC and mTOR pathways.
Pharmacokinetic Interaction of this compound and Everolimus
A clinical study in healthy volunteers investigated the pharmacokinetic interaction between single oral doses of 100 mg this compound and 2 mg everolimus.[3]
| Parameter | This compound (alone) | This compound (with everolimus) | Everolimus (alone) | Everolimus (with this compound) |
| Cmax (ng/mL) | 638 ± 295 | 539 ± 211 | 15 ± 6 | 16 ± 6 |
| AUC (ng*h/mL) | 3660 ± 1853 | 3630 ± 2006 | 114 ± 50 | 137 ± 56 |
Summary of Findings:
-
Coadministration of everolimus did not significantly alter the total exposure (AUC) of this compound.[3]
-
This compound increased the total exposure (AUC) of everolimus by 20%.[3]
-
The combination was generally well-tolerated in this single-dose study.[3]
Preclinical Efficacy of a Kinase Inhibitor and Everolimus Combination
As a surrogate for direct preclinical data on this compound and everolimus, this section presents findings from studies combining the multi-kinase inhibitor sorafenib with everolimus in preclinical cancer models. Sorafenib, while not a specific PKC inhibitor, provides a relevant example of combining a kinase inhibitor with an mTOR inhibitor.
In Vitro Synergism in Malignant Pleural Mesothelioma (MPM) Cells
A study by Pignochino et al. (2015) evaluated the combination of sorafenib and everolimus in MPM cell lines.
Table 1: Inhibition of Colony Formation in MES-MM98 MPM Cells
| Treatment | Concentration | % of Control Colony Area (Mean ± SD) |
| Everolimus | 10 nM | 43 ± 6.8 |
| Sorafenib | 2.5 µM | 35.2 ± 6.2 |
| Combination | 1.25 µM Sorafenib + 10 nM Everolimus | 62.8 ± 3.5 (of control) |
| Combination | 2.5 µM Sorafenib + 10 nM Everolimus | 87.4 ± 4.9 (inhibition) |
Table 2: Induction of Apoptosis in MES-MM98 MPM Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V/PI positive) |
| Vehicle Control | - | 25.99 |
| Sorafenib | 2.5 µM | 67.31 |
| Everolimus | 10 nM | 27.69 |
| Combination | 2.5 µM Sorafenib + 10 nM Everolimus | 85.42 |
Summary of In Vitro Findings:
-
The combination of sorafenib and everolimus resulted in a synergistic inhibition of MPM cell proliferation and colony formation.
-
Everolimus significantly enhanced sorafenib-induced apoptosis in MPM cells.
In Vivo Efficacy in an Osteosarcoma Xenograft Model
A study by Pignochino et al. (2013) investigated the combination in a murine xenograft model of osteosarcoma.
Table 3: Antitumor Effects in MNNG-HOS Xenografts
| Treatment Group | Outcome |
| Sorafenib alone | Reduced mTORC1 signaling, but increased mTORC2 signaling |
| Sorafenib + Everolimus | Complete abrogation of both mTORC1 and mTORC2 signaling |
| Sorafenib + Everolimus | Enhanced antiproliferative and proapoptotic effects |
| Sorafenib + Everolimus | Impaired tumor growth |
| Sorafenib + Everolimus | Potentiated antiangiogenesis |
| Sorafenib + Everolimus | Reduced migratory and metastatic potential |
Summary of In Vivo Findings:
-
The combination of sorafenib and everolimus demonstrated superior antitumor activity compared to single-agent treatment in an osteosarcoma xenograft model.[4]
-
The combination effectively overcame a resistance mechanism involving the upregulation of mTORC2 signaling observed with sorafenib alone.[4]
Experimental Protocols
Cell Viability and Colony Formation Assays
-
Cell Lines: Malignant pleural mesothelioma (MES-MM98) or various osteosarcoma cell lines.
-
Treatment: Cells are treated with scalar doses of the single agents or their combination for a specified duration (e.g., 72 hours for viability, 10 days for colony formation).
-
Viability Assessment: Cell viability is typically measured using assays such as MTT or CellTiter-Glo.
-
Colony Formation: Cells are seeded at a low density and allowed to form colonies. Colonies are then fixed, stained (e.g., with crystal violet), and quantified.
Apoptosis Assay
-
Method: Apoptosis is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Procedure: Cells are treated with the drugs for a specified time (e.g., 96 hours), then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis by flow cytometry.
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or orthotopically injected with tumor cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the vehicle control, single agents, or the combination therapy via oral gavage or other appropriate routes.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, western blotting).
Caption: A generalized workflow for preclinical evaluation.
Conclusion
While direct preclinical studies on the anti-tumor efficacy of the this compound and everolimus combination are lacking, the available pharmacokinetic data in humans show a manageable interaction. The strong preclinical rationale for combining PKC and mTOR inhibitors, supported by data from studies using other kinase inhibitors with everolimus, suggests that this could be a promising therapeutic strategy. The synergistic effects observed in vitro and the enhanced tumor growth inhibition in vivo in related combination studies highlight the potential of this dual pathway blockade approach. Further preclinical investigations are warranted to specifically evaluate the efficacy and potential biomarkers of response for the this compound and everolimus combination in various cancer models.
References
- 1. iris.polito.it [iris.polito.it]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. In Vitro and In Vivo Evaluation of Synergistic Effects of Everolimus in Combination with Antifungal Agents on Exophiala dermatitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Sotrastaurin in Calcineurin Inhibitor-Resistant Transplant Rejection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sotrastaurin's potential efficacy in calcineurin inhibitor (CNI)-resistant transplant rejection against established alternative therapies. While direct clinical trial data for this compound in this specific patient population is not available, this document synthesizes existing preclinical and clinical data for this compound in transplant recipients, alongside evidence for alternative treatments, to offer a comparative perspective for research and development professionals.
Executive Summary
This compound, a potent and selective inhibitor of protein kinase C (PKC), represents a novel immunomodulatory agent with a calcineurin-independent mechanism of action. This positions it as a theoretical candidate for managing transplant rejection in patients who have developed resistance to standard CNI-based immunosuppressive regimens. However, clinical trials to date have focused on de novo transplant recipients in CNI-free or CNI-sparing protocols and have not specifically investigated its utility in CNI-resistant rejection. These trials were prematurely terminated due to higher rates of acute rejection in this compound-treated arms compared to standard CNI-based therapies.
In contrast, several alternative agents have been investigated and are utilized in clinical practice for the management of CNI-resistant or refractory rejection, including mTOR inhibitors (everolimus), costimulation blockers (belatacept), and lymphocyte-depleting agents (alemtuzumab and anti-thymocyte globulin). This guide will present the available data for this compound and compare it with the evidence for these alternative therapies.
This compound: Mechanism of Action and Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting PKC, a crucial enzyme in the T-cell activation cascade. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of PKC. Activated PKC, in turn, phosphorylates downstream targets that ultimately lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are essential for the expression of pro-inflammatory cytokines, including Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation. By inhibiting PKC, this compound effectively blocks this signaling pathway, thereby preventing T-cell activation and the subsequent inflammatory response that leads to graft rejection.
In contrast, calcineurin inhibitors (e.g., tacrolimus, cyclosporine) act on a parallel signaling pathway. They inhibit calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and, in conjunction with other transcription factors, promotes the transcription of IL-2 and other cytokine genes. The distinct mechanisms of action of this compound and CNIs are depicted below.
Clinical Trials of this compound in de novo Transplant Recipients
While no trials have specifically addressed CNI-resistant rejection, several Phase II studies evaluated this compound in de novo kidney and liver transplant recipients. These studies provide the only available clinical data on this compound's efficacy and safety in solid organ transplantation.
Key Experimental Protocols
The general design of these Phase II trials involved randomizing de novo transplant recipients to receive either a this compound-based regimen or a standard CNI-based regimen.
Methodology for a Representative Phase II Kidney Transplant Trial (e.g., NCT00278064):
-
Patient Population: Adult, de novo kidney transplant recipients.
-
Intervention Arms:
-
This compound in combination with mycophenolic acid (MPA) and corticosteroids (CNI-free arm).
-
Tacrolimus in combination with MPA and corticosteroids (Control arm).
-
-
Primary Endpoint: Incidence of biopsy-proven acute rejection (BPAR), graft loss, or death within the first 6-12 months post-transplantation.
-
Secondary Endpoints: Renal function as measured by estimated glomerular filtration rate (eGFR), incidence of adverse events, and patient survival.
-
Biopsy Evaluation: Renal biopsies were performed for cause (i.e., suspected rejection) and evaluated according to the Banff classification.
Summary of Efficacy Data
The following tables summarize the key efficacy findings from representative Phase II trials of this compound in de novo kidney and liver transplant recipients.
Table 1: Efficacy of this compound in de novo Kidney Transplant Recipients
| Trial Regimen | N | Biopsy-Proven Acute Rejection (BPAR) Rate | Graft Loss/Death Rate | Study Outcome |
| This compound + MPA | 81 | 23.6% | Not specified | Terminated early due to higher rejection rates[1] |
| Tacrolimus + MPA | 44 | 4.5% | Not specified | Control arm[1] |
| This compound + Reduced Tacrolimus | 66 | 5.4% (at 3 months) | Not specified | High efficacy failure post-conversion to MPA[2] |
| Tacrolimus + MPA | 74 | 1.5% (at 3 months) | Not specified | Control arm[2] |
Table 2: Efficacy of this compound in de novo Liver Transplant Recipients
| Trial Regimen | N | Composite Efficacy Failure Rate at 6 Months | Study Outcome |
| This compound 200mg + Standard Tacrolimus | 50 | 25.0% | Higher efficacy failure and adverse events[3] |
| This compound 200mg + Reduced Tacrolimus | 52 | 16.5% | Higher efficacy failure and adverse events[3] |
| This compound 300mg + Reduced Tacrolimus | 50 | 20.9% | Higher efficacy failure and adverse events[3] |
| MMF + Standard Tacrolimus (Control) | 52 | 15.9% | Control arm[3] |
| Composite efficacy failure included treated BPAR, graft loss, or death. |
These data indicate that in the de novo setting, this compound-based regimens, particularly CNI-free protocols, were associated with a higher risk of acute rejection compared to standard CNI-based immunosuppression.
Alternative Therapies for Calcineurin Inhibitor-Resistant Rejection
For patients who experience rejection despite optimal CNI therapy, several alternative treatment strategies are employed. The choice of therapy depends on the type and severity of rejection (T-cell mediated vs. antibody-mediated) and patient-specific factors.
mTOR Inhibitors (Everolimus)
Everolimus, an mTOR inhibitor, has a different mechanism of action than CNIs and can be used in CNI-sparing or CNI-free regimens. It is often introduced in patients with CNI-induced nephrotoxicity or to manage rejection.
Table 3: Efficacy of Everolimus in CNI-Sparing Regimens
| Study Population | Intervention | Comparator | Key Efficacy Outcomes | Reference |
| De novo kidney transplant | Everolimus + reduced CNI | MPA + standard CNI | Non-inferior for composite endpoint of BPAR or eGFR <50 mL/min/1.73m²[4] | [4] |
| Liver transplant with CNI toxicity | Conversion to everolimus | Continued CNI | Improved renal function with similar rejection rates[5] | [5] |
Costimulation Blockade (Belatacept)
Belatacept is a selective T-cell costimulation blocker that offers an alternative to CNI-based immunosuppression. It is approved for the prophylaxis of organ rejection in adult kidney transplant recipients.
Table 4: Efficacy of Belatacept in Kidney Transplant Recipients
| Study Population | Intervention | Comparator | Key Efficacy Outcomes | Reference |
| De novo kidney transplant | Belatacept-based regimen | Cyclosporine-based regimen | Similar patient/graft survival, improved renal function, higher rates of acute rejection[6] | [6] |
| CNI-intolerant kidney transplant | Conversion to belatacept | Continued CNI | Improved renal function, low rates of subsequent rejection[7] | [7] |
Lymphocyte-Depleting Agents (Alemtuzumab, ATG)
For severe or steroid-resistant rejection, which can be a manifestation of CNI resistance, lymphocyte-depleting agents are often used as rescue therapy.
Table 5: Efficacy of Lymphocyte-Depleting Agents in Refractory Rejection
| Agent | Study Population | Key Efficacy Outcomes | Reference |
| Alemtuzumab | Steroid-resistant kidney rejection | 27% treatment failure rate, comparable to ATG[8] | [8] |
| Anti-thymocyte Globulin (ATG) | Steroid-resistant kidney rejection | 40% treatment failure rate[8] | [8] |
Comparative Overview and Future Directions
The following diagram illustrates the logical relationship between the different treatment options for transplant rejection, highlighting the position of this compound as an investigational agent.
This compound's unique, CNI-independent mechanism of action holds theoretical promise for the treatment of CNI-resistant transplant rejection. However, the lack of direct clinical evidence in this patient population, coupled with the higher rejection rates observed in de novo trials, underscores the need for further research. The development of this compound for transplantation has been halted, but its biological pathway remains a target of interest.
For clinicians and researchers facing CNI-resistant rejection, established alternatives such as mTOR inhibitors, belatacept, and lymphocyte-depleting agents offer proven, albeit with their own specific risk-benefit profiles, therapeutic options. Future research could explore the potential of PKC inhibitors in combination with other novel immunosuppressants or in specific, well-defined patient subpopulations who might derive the most benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel small molecule inhibiting protein kinase C: first clinical results in renal-transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C inhibitor this compound in de novo liver transplant recipients: a randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everolimus with Reduced Calcineurin Inhibitor Exposure in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus and Early Calcineurin Inhibitor Withdrawal: 3-Year Results From a Randomized Trial in Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belatacept for Simultaneous Calcineurin Inhibitor and Chronic Corticosteroid Immunosuppression Avoidance: Two-Year Results of a Prospective, Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biopsy-Proven T-Cell Mediated Rejection After Belatacept Rescue Conversion: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of steroid-resistant acute renal allograft rejection with alemtuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sotrastaurin's Anti-Proliferative Effects Against Standard-of-Care Chemotherapies in Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Sotrastaurin, a novel protein kinase C (PKC) inhibitor, against the standard-of-care chemotherapy regimen, R-CHOP, for Diffuse Large B-cell Lymphoma (DLBCL). The information is compiled from preclinical studies to offer a resource for researchers in oncology and drug development.
Executive Summary
This compound, an orally available pan-PKC inhibitor, has demonstrated potent anti-proliferative activity in preclinical models of DLBCL, particularly in subtypes with mutations in the CD79A/B genes.[1] Its mechanism of action centers on the inhibition of the NF-κB signaling pathway, leading to cell cycle arrest and apoptosis.[1] The standard-of-care for DLBCL is the R-CHOP regimen, a combination of a monoclonal antibody (Rituximab) and four chemotherapy agents (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).[2][3][4][5] Each component of R-CHOP has a distinct mechanism of action, primarily targeting DNA replication, microtubule function, and inducing cell death through various pathways.[3][6] While direct head-to-head comparative studies with quantitative anti-proliferative data are limited, this guide synthesizes the available preclinical data to facilitate an objective comparison.
Data Presentation: Anti-Proliferative Effects
Quantitative data for the anti-proliferative effects of this compound and the components of the R-CHOP regimen are presented below. It is important to note that the data are derived from different studies and cell lines, which may not allow for direct comparison.
Table 1: this compound Anti-Proliferative Activity in DLBCL Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | SUDHL-4 | CCK-8 | IC50 (48h) | 22.31 µM | [7] |
| This compound | OCI-LY8 | CCK-8 | IC50 (48h) | 22.90 µM | [7] |
Table 2: R-CHOP Components and their Mechanisms of Anti-Proliferative Action
| Component | Drug Class | Mechanism of Action | Reported Effects in DLBCL Models |
| Rituximab | Monoclonal Antibody | Targets CD20 on B-cells, leading to cell lysis via antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[2] | Induces apoptosis and sensitizes lymphoma cells to chemotherapy.[8] |
| Cyclophosphamide | Alkylating Agent | Cross-links DNA, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.[3][6] | Cytotoxic to DLBCL cells, but requires metabolic activation, making in vitro assessment complex.[9] |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[3][6] | Potent cytotoxic agent in various cancer cell lines, including DLBCL.[9] |
| Vincristine | Vinca Alkaloid | Binds to tubulin and inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.[3][6] | Effective against rapidly dividing cells, a hallmark of aggressive lymphomas.[9] |
| Prednisone | Corticosteroid | Induces apoptosis in lymphoid cells through glucocorticoid receptor-mediated signaling. | Cytotoxic to some DLBCL cell lines, though resistance is observed.[9] |
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound is a potent and selective inhibitor of protein kinase C (PKC), particularly PKCβ, which is a key component of the B-cell receptor (BCR) signaling pathway.[10] In certain DLBCL subtypes, such as Activated B-Cell-like (ABC) DLBCL, chronic BCR signaling leads to constitutive activation of the NF-κB pathway, promoting cell survival and proliferation.[1] this compound inhibits this pathway, leading to the downregulation of NF-κB target genes, resulting in G1 phase cell cycle arrest and/or apoptosis in sensitive cell lines.[1][11][7]
Caption: this compound inhibits PKCβ, blocking the NF-κB pathway.
R-CHOP's Combined Anti-Proliferative Strategy
The R-CHOP regimen employs a multi-pronged attack on DLBCL cells. Rituximab targets the cells for immune-mediated destruction. Cyclophosphamide and Doxorubicin directly damage DNA, while Vincristine disrupts the mitotic spindle. Prednisone provides an additional pro-apoptotic signal. This combination of agents with different mechanisms of action is designed to maximize cancer cell killing and overcome potential resistance to a single agent.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-proliferative effects of compounds like this compound and standard chemotherapies.
1. Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
References
- 1. Protein kinase C inhibitor this compound selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. CHOP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 4. R-CHOP | Macmillan Cancer Support [macmillan.org.uk]
- 5. 5 Facts About R-CHOP Chemo for DLBCL and What To Expect | MyLymphomaTeam [mylymphomateam.com]
- 6. R-CHOP chemotherapy: Drugs, uses, and effects [medicalnewstoday.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Analysis of Gene Expression Changes Unique to Sotrastaurin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by the protein kinase C (PKC) inhibitor, Sotrastaurin, in contrast to other immunosuppressive agents, primarily calcinein inhibitors. Due to the limited availability of public, comprehensive gene expression datasets specifically for this compound, this guide synthesizes data from studies on PKC inhibitors as a class to provide a comparative framework.
Executive Summary
This compound is a selective inhibitor of protein kinase C (PKC) isoforms, playing a crucial role in T-cell activation signaling pathways. Its mechanism of action, distinct from calcineurin inhibitors like cyclosporine and tacrolimus, suggests a unique gene expression signature. While both classes of drugs ultimately suppress the immune response by inhibiting T-cell activation, they do so by targeting different key signaling molecules, leading to divergent effects on downstream gene transcription. This compound's inhibition of PKC primarily impacts the NF-κB and NFAT signaling pathways. This guide explores these differences, providing available data on gene expression changes, detailed experimental protocols for studying these effects, and visualizations of the relevant pathways and workflows.
Comparative Analysis of Gene Expression Changes
The following table summarizes the known effects of PKC inhibitors (as a proxy for this compound) and calcineurin inhibitors on the expression of key genes involved in T-cell activation and immune response. The data is presented qualitatively due to the absence of direct quantitative comparative studies.
| Gene | Pathway | Effect of PKC Inhibitors (e.g., this compound) | Effect of Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus) |
| IL-2 (Interleukin-2) | T-Cell Proliferation & Survival | Downregulation[1] | Strong Downregulation[2][3][4] |
| IFN-γ (Interferon-gamma) | Pro-inflammatory Cytokine | Downregulation | Strong Downregulation |
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory Cytokine | Downregulation[5] | Downregulation |
| IL-2RA (CD25) | IL-2 Receptor Alpha Chain | Downregulation[1][5] | Downregulation |
| FOS | AP-1 Transcription Factor Subunit | No significant change | Downregulation |
| JUN | AP-1 Transcription Factor Subunit | No significant change | Downregulation |
| NFATC1/2 | NFAT Transcription Factors | Indirect Inhibition | Direct Inhibition of Activation |
| FOXP3 | Treg Transcription Factor | Potential for stabilization or enhancement | Variable, can be suppressed |
Signaling Pathways
The distinct mechanisms of this compound and calcineurin inhibitors are visualized in the following signaling pathway diagrams.
Experimental Protocols
In Vitro T-Cell Activation and Drug Treatment
This protocol describes the stimulation of primary human T-cells and treatment with this compound or a comparator drug for subsequent gene expression analysis.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 Dynabeads™
-
This compound (and/or other inhibitors)
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for CD4+ T-cells using the RosetteSep™ cocktail according to the manufacturer's protocol.
-
Resuspend purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 1 x 10^5 cells per well in a 96-well plate.
-
Pre-treat cells with desired concentrations of this compound, a comparator drug (e.g., Cyclosporine A), or DMSO vehicle control for 1 hour at 37°C, 5% CO2.
-
Activate T-cells by adding Anti-CD3/CD28 Dynabeads™ at a bead-to-cell ratio of 1:1.
-
Incubate for the desired time points (e.g., 6, 24, 48 hours) at 37°C, 5% CO2.
-
Harvest cells for RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
This protocol outlines the steps for isolating high-quality RNA from treated T-cells and preparing it for RNA sequencing.
Materials:
-
TRIzol™ Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
RNA integrity assessment kit (e.g., Agilent RNA 6000 Nano Kit)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
Procedure:
-
RNA Extraction:
-
Lyse harvested T-cells in TRIzol™ Reagent (1 mL per 5-10 x 10^6 cells).
-
Add chloroform, shake vigorously, and centrifuge to separate phases.
-
Precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a NanoDrop spectrophotometer.
-
Determine the RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA using a commercial kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).
-
Experimental Workflow
The following diagram illustrates the overall workflow for analyzing gene expression changes in response to drug treatment.
Conclusion
This compound, as a PKC inhibitor, presents a distinct mechanism for immunosuppression compared to calcineurin inhibitors. This difference is expected to translate into a unique gene expression signature. While direct, comprehensive comparative transcriptomic data for this compound is not yet widely available, the known effects on key T-cell activation genes provide a strong rationale for its unique therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and further elucidate the specific molecular effects of this compound. Such studies will be invaluable for optimizing its clinical use and for the development of novel immunomodulatory therapies.
References
- 1. Involvement of distinct PKC gene products in T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcineurin Inhibitors Suppress Cytokine Production from Memory T Cells and Differentiation of Naïve T Cells into Cytokine-Producing Mature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Calcineurin Inhibitor Tacrolimus Specifically Suppresses Human T Follicular Helper Cells [frontiersin.org]
- 5. Inhibition of protein kinase C alpha expression by antisense RNA in transfected Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sotrastaurin: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Sotrastaurin, a potent protein kinase C (PKC) inhibitor, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to assist researchers, scientists, and drug development professionals in the correct handling and disposal of this compound.
This compound is classified as a hazardous substance due to its toxicity and potential environmental impact.[1][2] Improper disposal can lead to contamination and pose a risk to human health. Adherence to established safety protocols and local regulations is paramount.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 / Category 4 | H301: Toxic if swallowed. H302: Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[2] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
This compound waste, including pure compound, contaminated solutions, and any materials used for cleaning up spills (e.g., paper towels, absorbent pads), must be segregated as hazardous chemical waste.
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for this compound waste.
-
The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and its concentration if in solution.
-
Keep the waste container securely closed when not in use.
4. Contaminated Materials:
-
Solid Waste: Any lab materials, such as pipette tips, tubes, and gloves, that come into contact with this compound should be disposed of in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste and not be triple-rinsed for reuse unless specified by your institution's EHS.
5. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
6. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and providing them with the necessary information about the waste.
-
EHS will then arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE and contain the spill using an absorbent material.
-
Clean the area thoroughly and dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures and the accompanying workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
